Gadobutrol
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFIIGFYAHNSK-CTHHTMFSSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31GdN4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027434 | |
| Record name | Gadobutrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.3 g/mL at 37 °C | |
| Record name | Gadobutrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
770691-21-9 | |
| Record name | Gadobutrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770691-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadobutrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GADOBUTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BJ477IO2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gadobutrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gadobutrol in Magnetic Resonance Imaging
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gadobutrol is a second-generation, gadolinium-based contrast agent (GBCA) distinguished by its macrocyclic, non-ionic structure and a unique 1.0 M concentration. Its mechanism of action is centered on the potent paramagnetic properties of the gadolinium ion (Gd³⁺), which, when chelated within a highly stable macrocyclic ligand, dramatically shortens the T1 and T2 relaxation times of adjacent water protons.[1][2][3] This effect, predominantly T1 shortening at clinical doses, generates significant signal enhancement in T1-weighted magnetic resonance imaging (MRI), thereby improving the visualization of pathologies and abnormal vascularity.[1][4] The high kinetic and thermodynamic stability of the macrocyclic structure minimizes the in-vivo release of toxic free Gd³⁺, conferring a favorable safety profile.[5][6][7] Furthermore, its high relaxivity and concentration result in a compact, potent bolus, offering advantages in dynamic contrast-enhanced imaging applications.[5][8]
Core Mechanism: Paramagnetic Relaxation Enhancement
The fundamental principle of MRI lies in manipulating the magnetic properties of hydrogen protons in water. In the strong magnetic field of an MRI scanner, these protons align. A radiofrequency pulse can knock them out of alignment, and the contrast in an MR image is generated by the differing rates at which protons in various tissues return to their equilibrium state—a process known as relaxation.[9][10]
Relaxation occurs via two primary, independent processes:
-
T1 Relaxation (Longitudinal or Spin-Lattice): The process by which the protons release energy to the surrounding molecular lattice and realign with the main magnetic field.[10]
-
T2 Relaxation (Transverse or Spin-Spin): The process by which the protons lose phase coherence with each other in the transverse plane.[9][11]
This compound functions as a contrast agent because its central Gd³⁺ ion is highly paramagnetic, possessing seven unpaired electrons that create a strong local magnetic moment.[2][12] When administered, this compound molecules tumble in solution and interact with nearby water protons. This interaction provides a highly efficient additional pathway for energy exchange, thereby accelerating both relaxation processes.[12]
-
T1 Shortening: The primary effect at the recommended clinical doses is the dramatic shortening of the T1 relaxation time.[2][4][13] Tissues where this compound accumulates will have a much shorter T1, causing them to appear significantly brighter (hyperintense) on T1-weighted images. This is the basis for positive contrast enhancement.
-
T2 Shortening: this compound also shortens the T2 relaxation time. This effect becomes more pronounced at higher concentrations and can lead to a decrease in signal intensity (hypointensity), particularly on T2*-weighted sequences used in perfusion imaging.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gadavist (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. radiopaedia.org [radiopaedia.org]
- 10. T1, T2, and T2* | Radiology Key [radiologykey.com]
- 11. mri-q.com [mri-q.com]
- 12. La guida definitiva al gadobutrolo: approvvigionamento, sicurezza e formulazione per i professionisti farmaceutici [octagonchem.com]
- 13. This compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gadobutrol: A Deep Dive into its Physicochemical Properties for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a contrast agent is paramount for its effective and safe application. This technical guide provides an in-depth exploration of the core physicochemical characteristics of Gadobutrol, a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI).
This compound is a second-generation, non-ionic, macrocyclic GBCA.[1][2] Its structure consists of a gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][2] This macrocyclic structure confers high stability, minimizing the release of toxic free Gd³⁺ ions in vivo.[2][3] A distinctive feature of this compound is its formulation at a 1.0 molar concentration, which is twice that of many other GBCAs, allowing for a smaller injection volume.[2][4]
Core Physicochemical Properties
The efficacy and safety profile of this compound are underpinned by its specific physicochemical properties. These characteristics influence its biodistribution, contrast enhancement, and patient tolerance.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | C₁₈H₃₁GdN₄O₉ | - |
| Molecular Weight | 604.72 g/mol | - |
| Solubility | Highly soluble in water; slightly soluble in methanol and ethanol; practically insoluble in chloroform and acetone.[5] | Standard temperature and pressure |
| Partition Coefficient (log P) | ~ -3.24 (n-butanol/buffer pH 7.6) | pH 7.6 |
| Osmolality | 1603 mOsm/kg H₂O | 37 °C, 1.0 M solution |
| Viscosity | 4.96 mPa·s | 37 °C, 1.0 M solution |
| pH | 6.6 - 8.0 | 1.0 M solution |
Table 2: Relaxivity of this compound in Human Plasma (37 °C)
| Magnetic Field Strength | r1 Relaxivity (L mmol⁻¹ s⁻¹) | r2 Relaxivity (L mmol⁻¹ s⁻¹) |
| 1.5 T | 5.2 | 6.1 |
| 3.0 T | 4.97 ± 0.59 | Not specified |
| 7.0 T | 3.83 ± 0.24 | Not specified |
Mechanism of Action in MRI
This compound is a paramagnetic contrast agent.[6] The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, which creates a large magnetic moment.[6] When placed in the strong magnetic field of an MRI scanner, this compound significantly shortens the longitudinal (T1) and transverse (T2) relaxation times of adjacent water protons.[1] This alteration in relaxation times increases the signal intensity in T1-weighted images and can decrease it in T2-weighted images. The resulting contrast enhancement improves the visualization of tissues and pathological processes.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate determination of physicochemical properties. Below are generalized methodologies for key experiments.
Workflow for Physicochemical Characterization
The following diagram outlines a typical workflow for the physicochemical characterization of a gadolinium-based contrast agent like this compound.
Determination of n-Octanol/Water Partition Coefficient (log P)
The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its in vivo distribution. The shake-flask method is a standard approach.
Methodology:
-
Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning:
-
In a separatory funnel, combine a known volume of the this compound solution with a known volume of the n-octanol phase.
-
Shake the funnel for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Let the funnel stand until the two phases have completely separated.
-
-
Analysis:
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify the gadolinium content.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as log P.
Measurement of Osmolality
Osmolality is a measure of the solute concentration and is important for assessing the potential for injection site discomfort and effects on red blood cells. The freezing-point depression method is commonly used.
Methodology:
-
Instrument Calibration: Calibrate the osmometer using standard solutions of known osmolality, typically sodium chloride solutions.
-
Sample Preparation: The this compound solution is used directly.
-
Measurement:
-
Pipette a small, precise volume of the this compound solution into the sample tube of the osmometer.
-
Place the tube in the cooling chamber of the instrument.
-
The instrument supercools the sample below its freezing point and then induces crystallization.
-
The freezing point of the sample is measured by a thermistor.
-
-
Calculation: The instrument calculates the osmolality based on the measured freezing-point depression, as the freezing point of a solution is directly proportional to the molal concentration of all solute particles.
Determination of Viscosity
Viscosity measures a fluid's resistance to flow and is a critical parameter for injectability. A rotational viscometer is a common instrument for this measurement.
Methodology:
-
Instrument Setup:
-
Select an appropriate spindle and guardleg for the viscometer based on the expected viscosity of the this compound solution.
-
Calibrate the viscometer using a standard fluid with a known viscosity.
-
-
Sample Preparation: Place the this compound solution in a temperature-controlled water bath to maintain a constant temperature (e.g., 37 °C).
-
Measurement:
-
Immerse the spindle in the this compound solution to the specified depth.
-
Set the rotational speed of the spindle.
-
Allow the reading to stabilize and record the torque required to rotate the spindle.
-
-
Calculation: The viscometer's software or a conversion chart is used to convert the torque reading into a viscosity value in units of millipascal-seconds (mPa·s).
Measurement of Relaxivity (r1 and r2)
Relaxivity is the measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons. It is a key indicator of contrast enhancement efficacy.
Methodology:
-
Phantom Preparation:
-
Prepare a series of phantoms containing this compound at different concentrations in a relevant medium (e.g., saline or human plasma).
-
Include a phantom with the medium alone to measure the baseline relaxation times (T1₀ and T2₀).
-
-
MRI Acquisition:
-
Place the phantoms in the MRI scanner.
-
T1 Measurement: Acquire data using an inversion-recovery prepared sequence (e.g., Inversion Recovery Spin Echo or IR-TSE) with a range of inversion times (TI).
-
T2 Measurement: Acquire data using a multi-echo spin-echo (MESE) sequence with multiple echo times (TE).
-
-
Data Analysis:
-
For each phantom, fit the signal intensity versus TI data to an exponential recovery function to calculate the T1 relaxation time.
-
For each phantom, fit the signal intensity versus TE data to an exponential decay function to calculate the T2 relaxation time.
-
Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
-
Calculation of Relaxivity:
-
Plot the relaxation rates (R1 and R2) against the concentration of this compound for each phantom.
-
The relaxivities (r1 and r2) are the slopes of the respective linear regression lines.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Gadobutrol: A Technical Deep Dive into Molecular Structure and Relaxivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure and relaxivity of gadobutrol, a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). This document consolidates key data, outlines experimental methodologies, and presents visualizations to facilitate a deeper understanding of this critical diagnostic tool.
Molecular Structure of this compound
This compound is a neutral, macrocyclic, second-generation GBCA. Its chemical formula is C₁₈H₃₁GdN₄O₉, with a molecular weight of 604.72 g/mol . The core of its structure is a 12-membered tetraazacyclododecane ring, which forms a highly stable complex with the gadolinium(III) ion (Gd³⁺). This macrocyclic structure is a key feature, contributing to the high kinetic and thermodynamic stability of the complex, which in turn minimizes the potential for the release of toxic free Gd³⁺ ions in vivo.
The gadolinium ion is chelated by the four nitrogen atoms of the cyclen ring and the carboxyl groups of the three acetate arms. A single coordination site on the gadolinium ion is occupied by a water molecule, which is crucial for its relaxivity mechanism. The presence of a dihydroxy-hydroxymethylpropyl side chain enhances the hydrophilicity of the molecule.
Unveiling New Frontiers: An In-depth Technical Guide to the Early-Stage Research Applications of Gadobutrol
For Researchers, Scientists, and Drug Development Professionals
Gadobutrol, a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), has become an indispensable tool in clinical diagnostics. Its favorable safety profile and high relaxivity have also positioned it as a valuable asset in early-stage preclinical and translational research. This technical guide provides an in-depth exploration of the core applications of this compound in a research setting, summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows and logical relationships.
Core Physicochemical and Pharmacokinetic Properties
This compound's unique structure, featuring a macrocyclic chelate, contributes to its high kinetic and thermodynamic stability, minimizing the release of free gadolinium ions.[1][2] It is formulated at a higher concentration (1.0 M) compared to many other GBCAs, which allows for a more compact bolus injection and can improve image enhancement in dynamic studies.[1][3][4][5][6]
Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize key quantitative data for this compound from various preclinical studies.
| Table 1: T1 Relaxivity (r1) of this compound in Different Media and Magnetic Field Strengths | |||
| Medium | Magnetic Field Strength (T) | r1 [L/(mmol·s)] | Reference |
| Human Plasma | 1.5 | 4.78 ± 0.12 | [7][8] |
| Human Plasma | 3 | 4.97 ± 0.59 | [7][8] |
| Human Plasma | 7 | 3.83 ± 0.24 | [7][8] |
| Human Blood | 3 | 3.47 ± 0.16 | [7][8] |
| Plasma | 0.47 | 5.6 | [9] |
| Plasma | 2 | 6.1 | [9] |
| Table 2: Pharmacokinetic Parameters of this compound in Animal Models | |||||
| Animal Model | Dose | Elimination Half-life (t½) | Plasma Clearance | Volume of Distribution (Vss) | Reference |
| Rat | 0.1-2.5 mmol/kg | 13 - 18 minutes | 12 - 17 mL/min·kg | - | [10][11] |
| Dog | Not Specified | ~45 minutes | 3.75 ± 0.30 ml/min/kg | 0.23 ± 0.02 L/kg | [9][12] |
| Marmoset Monkey (Slow Injection) | 0.3 mmol/kg | 26 ± 4 minutes | - | - | [13] |
| Marmoset Monkey (Bolus Injection) | 0.3 mmol/kg | 62 ± 8 minutes | - | 45% larger than slow injection | [13] |
Key Early-Stage Research Applications and Experimental Protocols
This compound's utility in early-stage research spans several key areas, including oncology, neurology, and cardiovascular disease models. Its ability to enhance contrast in magnetic resonance imaging (MRI) allows for detailed anatomical and functional assessments.
Preclinical Cancer Research: Tumor Detection and Characterization
This compound is extensively used in animal models of cancer to visualize tumors, assess tumor vascularity, and monitor therapeutic response.[12][14][15]
Experimental Protocol: Rat Brain Glioma Model [14]
-
Animal Model: Fischer 344 rats are intracranially injected with glioma cells (e.g., C6 glioma cell line).
-
Imaging System: 1.5 T or 3 T MRI scanner.
-
Contrast Administration: A standard dose of 0.1 mmol/kg body weight of this compound is administered intravenously (e.g., via tail vein).
-
Imaging Sequence: T1-weighted images are acquired before and at multiple time points (e.g., 1, 3, 5, 7, and 9 minutes) after contrast administration.
-
Image Analysis: Signal-to-noise ratio (SNR), contrast-to-noise ratio (CNR), and contrast enhancement (CE) are calculated for the tumor region to quantify the effect of the contrast agent.
Neurological Disorders: Assessing Blood-Brain Barrier Integrity
In models of neurological diseases such as multiple sclerosis (MS) and stroke, this compound is a crucial tool for evaluating the integrity of the blood-brain barrier (BBB).[9][12][16]
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model of MS [16]
-
Animal Model: Mice are induced with EAE, a common model for MS.
-
Contrast Administration: A cumulative dose of 20 mmol/kg bodyweight of this compound is administered via 8 injections of 2.5 mmol/kg over 10 days.
-
Imaging System: 7 T MRI scanner.
-
Imaging Sequence: T1 mapping is performed at baseline and at multiple time points (e.g., day 1, 10, and 40) after the final injection.
-
Tissue Analysis: Brain tissue is analyzed post-mortem using laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) to quantify gadolinium retention.
Cardiovascular Research: Myocardial Viability and Perfusion
This compound is employed in preclinical models of cardiovascular disease to assess myocardial perfusion, detect myocardial infarction, and evaluate cardiac function.[17][18][19] Its use in late gadolinium enhancement (LGE) imaging helps to identify areas of myocardial scarring and fibrosis.[17]
Experimental Protocol: Myocardial Infarction Model
-
Animal Model: A myocardial infarction is induced in a suitable animal model (e.g., rat, pig).
-
Imaging System: Clinical or preclinical MRI scanner (e.g., 1.5 T, 3 T).
-
Contrast Administration: this compound is administered intravenously at a standard dose (e.g., 0.1 mmol/kg).
-
Imaging Sequences:
-
First-pass perfusion: Dynamic T1-weighted imaging during the initial transit of the contrast agent.
-
Late Gadolinium Enhancement (LGE): T1-weighted imaging performed 10-20 minutes post-injection to visualize scar tissue.
-
-
Image Analysis: Quantification of infarct size, perfusion defects, and ejection fraction.
Signaling Pathways and Logical Relationships
As a contrast agent, this compound does not directly interact with or modulate specific signaling pathways in the same manner as a therapeutic drug. Its primary mechanism of action is the shortening of the T1 relaxation time of water protons in its vicinity, leading to a brighter signal on T1-weighted MR images. The logical relationship of its application in research is based on its biodistribution and ability to highlight areas of altered physiology.
Conclusion
This compound is a powerful and versatile tool for early-stage research, providing high-resolution anatomical and functional information in a wide range of preclinical models. Its well-characterized physicochemical properties and pharmacokinetic profile, combined with its proven efficacy in diverse research applications, make it an invaluable asset for researchers, scientists, and drug development professionals seeking to advance our understanding of disease and develop novel therapies. The detailed experimental protocols and logical frameworks presented in this guide offer a solid foundation for the effective implementation of this compound in preclinical research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Review of Its Use for Contrast-Enhanced Magnetic Resonance Imaging in Adults and Children | springermedicine.com [springermedicine.com]
- 6. This compound: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical evaluation of this compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bayer.com [bayer.com]
- 11. bayer.com [bayer.com]
- 12. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the MRI contrast agent this compound in common marmoset monkeys (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of gadodiamide versus this compound for contrast-enhanced MR imaging in a rat brain glioma model at 1.5 and 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Different Impact of Gadopentetate and this compound on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound 1.0-molar in Cardiac Magnetic Resonance Imaging (MRI) - Further Enhancing the Capabilities of Contrast-enhanced MRI in Ischaemic and Non-ischaemic Heart Disease? | ECR Journal [ecrjournal.com]
- 18. This compound-Enhanced Cardiac Magnetic Resonance Imaging for Detection of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cardiovascularbusiness.com [cardiovascularbusiness.com]
In-vitro characterization of Gadobutrol contrast agent
An In-depth Technical Guide on the In-vitro Characterization of Gadobutrol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (Gadovist®) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) widely employed in magnetic resonance imaging (MRI).[1][2] Its in-vitro characteristics are fundamental to its clinical efficacy and safety profile. This guide provides a comprehensive technical overview of the essential in-vitro characterization of this compound, detailing its physicochemical properties, relaxivity, stability, and cytotoxicity profile. Methodologies for key experiments are described, and quantitative data are summarized for clarity. Logical and experimental workflows are visualized using standardized diagrams to facilitate understanding.
Physicochemical Properties
The physicochemical properties of this compound are integral to its behavior both in vitro and in vivo. Its unique formulation as a 1.0 M solution is enabled by these characteristics, offering a more compact contrast agent bolus compared to 0.5 M agents.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 604.72 g/mol [4] |
| Chemical Structure | Non-ionic, macrocyclic chelate of gadolinium with dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol)[2] |
| Formulation Concentration | 1.0 mol/L[2][3] |
| Osmolality (1.0 M solution at 37 °C) | 1117 mOsm/kg H₂O[4] |
| Viscosity (1.0 M solution at 37 °C) | 4.96 mPa·s[4] |
| Partition Coefficient (log P) | -5.4 (n-octanol/water at 25 °C)[4] |
Relaxivity: The Measure of Contrast Efficiency
Relaxivity (r1, r2) quantifies the ability of a GBCA to shorten the T1 (longitudinal) and T2 (transverse) relaxation times of water protons, which is the basis of contrast enhancement in MRI.[5] this compound consistently exhibits high r1 relaxivity compared to other macrocyclic agents, a key factor in its diagnostic performance.[2][6][7][8]
Experimental Protocol: In-vitro Relaxivity Measurement
Objective: To determine the longitudinal (r1) and transverse (r2) relaxivity of this compound in a physiologically relevant medium.
Materials & Equipment:
-
This compound solution
-
Human plasma or blood
-
Phantoms (e.g., NMR tubes or multi-well plates)
-
Clinical or preclinical MRI scanner (e.g., 1.5 T, 3.0 T)
-
Temperature control system set to 37 °C[9]
Methodology:
-
Sample Preparation: Create a series of this compound dilutions in human plasma at various concentrations (e.g., 0.1 to 1.0 mM).[10]
-
Temperature Equilibration: Place the phantoms within the MRI scanner and allow them to equilibrate to 37 °C.[7][9]
-
T1 Measurement: Utilize an Inversion Recovery (IR) pulse sequence with multiple inversion times (TI) to acquire data for T1 calculation.[7][10]
-
T2 Measurement: Employ a multi-echo spin-echo (MESE) pulse sequence with multiple echo times (TE) for T2 calculation.[10]
-
Data Analysis:
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot R1 (s⁻¹) versus this compound concentration (mmol/L). The slope of the linear fit represents the r1 relaxivity in L·mmol⁻¹·s⁻¹.[10]
-
Plot R2 (s⁻¹) versus this compound concentration (mmol/L). The slope of the linear fit represents the r2 relaxivity in L·mmol⁻¹·s⁻¹.
-
References
- 1. Safety of this compound: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ww.mriquestions.com [ww.mriquestions.com]
- 6. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiology.bayer.ca [radiology.bayer.ca]
- 9. essay.utwente.nl [essay.utwente.nl]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of Gadobutrol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). Its unique physicochemical properties, including high stability and relaxivity, have made it a subject of extensive preclinical investigation across various therapeutic areas. This technical guide provides a comprehensive overview of key preclinical studies involving this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of core concepts to support researchers and drug development professionals.
Core Physicochemical and Pharmacokinetic Properties
This compound's structure, featuring a gadolinium ion chelated by a macrocyclic ligand, contributes to its high kinetic and thermodynamic stability, minimizing the release of free, toxic gadolinium ions.[1] It is formulated at a higher concentration (1.0 M) compared to many other GBCAs, which allows for a more compact bolus injection.[2]
The primary mechanism of action for this compound, like other gadolinium-based contrast agents, is the shortening of the T1 relaxation time of water protons in its vicinity. This paramagnetic effect enhances the signal intensity on T1-weighted MR images, improving the visualization of tissues and pathologies.[3]
Pharmacokinetic Parameters
Preclinical studies in various animal models have characterized the pharmacokinetic profile of this compound.
| Parameter | Animal Model | Value | Citation |
| Terminal Half-Life | Dog | ~45 min | [2] |
| Clearance | Dog | ~3.75 ml/min per kg | [2] |
| Volume of Distribution | Dog | 0.23 l/kg | [2] |
| Biodistribution (7 days post-i.v.) | Rat | 0.16% of dose remaining in the body | [2] |
Key Preclinical Applications and Findings
This compound has been evaluated in a wide range of preclinical models, demonstrating its utility in oncology, neuroscience, and beyond.
Dynamic Contrast-Enhanced MRI (DCE-MRI) in Oncology
DCE-MRI is a powerful technique for assessing tumor microvasculature and its response to therapy. Preclinical studies have utilized this compound to quantify changes in tumor perfusion, vascularity, and permeability.
Table 1: Quantitative DCE-MRI Data in a Rat Prostate Cancer Model [4]
| Parameter | Group | Day 0 (mean ± SD) | Day 7 (mean ± SD) |
| Tumor Perfusion (ml/100ml/min) | Sorafenib-treated | 47.9 ± 36.8 | 24.4 ± 18.6 |
| Control | - | - | |
| Tumor Vascularity (%) | Sorafenib-treated | 15.6 ± 11.4 | 5.4 ± 2.1 |
| Control | 12.9 ± 3.3 | 10.3 ± 7.3 |
These findings demonstrate the utility of this compound-enhanced DCE-MRI in monitoring the anti-angiogenic effects of cancer therapies.
Neuroimaging and Gadolinium Deposition
The safety of GBCAs with respect to gadolinium deposition in the brain is a significant area of research. Preclinical studies have investigated the retention of this compound in neural tissues, particularly under inflammatory conditions.
Table 2: Gadolinium Concentration in Mouse Cerebellar Nuclei (Day 40 post-injection)
| Condition | Gadolinium Concentration (μM) (mean ± SD) |
| Experimental Autoimmune Encephalomyelitis (EAE) | 0.38 ± 0.08 |
| Healthy Control | 0.17 ± 0.03 |
These results indicate a low level of this compound retention in the brain, even in the presence of neuroinflammation, with efficient clearance over time.
Preclinical Safety and Toxicology
Extensive preclinical studies have established a favorable safety profile for this compound.
Table 3: Key Toxicological Data for this compound
| Parameter | Animal Model | Value | Citation |
| Intravenous LD50 | Mouse | 23 mmol/kg | [2] |
| No Observed Adverse Effect Level (NOAEL) (4-week repeated dosing) | Rat | 12 times the human diagnostic dose | |
| Dog | 10 times the human diagnostic dose | ||
| Teratogenicity | Rat, Rabbit, Monkey | Not teratogenic at doses 25-100 times the human diagnostic dose |
Experimental Protocols
Dynamic Contrast-Enhanced MRI (DCE-MRI) in a Rodent Tumor Model
This protocol provides a representative example for conducting DCE-MRI studies in rats with subcutaneous tumors.
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.
2. MRI Acquisition:
-
Scanner: 3T MRI system.
-
T1 Mapping (Pre-contrast): Acquire T1 maps using a variable flip angle method or an inversion recovery sequence to determine the baseline T1 values of the tissue.
-
DCE-MRI Sequence: Utilize a T1-weighted fast spoiled gradient-echo sequence with the following representative parameters:
-
Repetition Time (TR): ~4-6 ms
-
Echo Time (TE): ~1.5-2.5 ms
-
Flip Angle: 10-15°
-
Temporal Resolution: ~5-10 seconds per dynamic scan
-
Total Acquisition Time: 5-10 minutes
-
-
Contrast Administration: Inject a bolus of this compound (0.1 mmol/kg) intravenously through the tail vein catheter, followed by a saline flush. The injection should be initiated after acquiring a few baseline dynamic scans.
3. Data Analysis:
-
Convert the signal intensity-time curves to concentration-time curves using the pre-contrast T1 values and the known relaxivity of this compound.
-
Fit the concentration-time data to a pharmacokinetic model, such as the two-compartment model, to derive quantitative parameters like Ktrans (volume transfer constant), Vp (plasma volume), and Ve (extravascular extracellular space volume).
Induction of Experimental Autoimmune Encephalomyelitis (EAE) for Neuroinflammation Studies
This protocol describes a common method for inducing EAE in mice, a model for multiple sclerosis, to study the effects of neuroinflammation on this compound deposition.
1. Immunization:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On day 0, inject the MOG/CFA emulsion subcutaneously at two sites on the flank of the mouse.
-
On days 0 and 2, administer Pertussis toxin intraperitoneally.
2. Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 9-12 post-immunization.
-
Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
3. This compound Administration and Imaging:
-
At the peak of the disease, administer this compound intravenously.
-
Perform MRI at specified time points post-injection to assess contrast enhancement and potential retention.
4. Tissue Analysis for Gadolinium Quantification:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Prepare tissue sections for analysis by Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) to quantify the spatial distribution and concentration of gadolinium.
Visualizations
References
- 1. Pre-clinical evaluation of this compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. archive.rsna.org [archive.rsna.org]
- 4. Making sure you're not a bot! [opus4.kobv.de]
Gadobutrol for Cellular and Molecular Imaging Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol (marketed as Gadavist® and Gadovist®) is a second-generation, non-ionic macrocyclic gadolinium-based contrast agent (GBCA) widely utilized in clinical magnetic resonance imaging (MRI).[1] Its high stability, high relaxivity compared to other macrocyclic agents, and unique 1.0 M concentration make it a powerful tool for enhancing signal and visualizing pathology.[1] Beyond its established clinical applications, these properties position this compound as a versatile agent for preclinical cellular and molecular imaging research. This guide provides a technical overview of this compound's properties, its mechanism of action, and detailed protocols for its application in non-targeted, cellular, and targeted molecular imaging studies.
Core Physicochemical and Pharmacokinetic Properties
This compound's efficacy and safety are rooted in its distinct physicochemical characteristics. It is a neutral, highly hydrophilic compound featuring a stable macrocyclic chelate (DO3A-butrol) that securely encapsulates the paramagnetic gadolinium (Gd³⁺) ion.[2] This structure minimizes the potential for gadolinium release.[3] Its 1.0 M formulation, double the concentration of many other GBCAs, allows for a more compact injection bolus, which can improve dynamic imaging applications.[1]
Table 1: Physicochemical Properties of this compound (1.0 M Solution)
| Property | Value | Reference |
| Molecular Weight | 604.72 g/mol | [4] |
| Concentration | 1.0 mmol/mL | [4] |
| Osmolality (37 °C) | 1603 mOsm/kg H₂O | [5] |
| Viscosity (37 °C) | 4.96 mPa·s | [5] |
| Distribution Coefficient | ~0.006 (n-butanol/buffer, pH 7.6) | [4] |
| Plasma Protein Binding | Negligible | [5] |
Table 2: Longitudinal Relaxivity (r1) of this compound
| Medium | Magnetic Field Strength | r1 [L/(mmol·s)] | Reference |
| Human Plasma | 1.5 T | 4.78 ± 0.12 | [] |
| Human Plasma | 3.0 T | 4.97 ± 0.59 | [] |
| Human Plasma | 7.0 T | 3.83 ± 0.24 | [] |
| Human Blood | 3.0 T | 3.47 ± 0.16 | [] |
| Plasma | 0.47 T | 5.6 | [7] |
| Plasma | 2.0 T | 6.1 | [7] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Dose | 0.25 mmol/kg (i.p.) | [2] |
| Renal Excretion (2 h) | > 90% of injected dose | [2] |
| Total Body Retention (7 days) | 0.15% of injected dose | [2] |
| Primary Elimination Route | Renal (via glomerular filtration) | [5] |
Mechanism of Action in MRI
This compound functions as a positive T1 contrast agent. The paramagnetic Gd³⁺ ion possesses seven unpaired electrons, which creates a fluctuating local magnetic field. This field enhances the relaxation rates of surrounding water protons, primarily by shortening the spin-lattice (T1) relaxation time.[2] In tissues where this compound accumulates, water protons return to their equilibrium state more quickly after radiofrequency excitation. This rapid T1 relaxation results in a stronger signal (hyperintensity or "brightness") on T1-weighted MR images.[8]
Caption: Mechanism of T1 contrast enhancement by this compound.
Applications in Cellular & Molecular Imaging Research
Non-Targeted Imaging of Physiology
In its unmodified form, this compound acts as an extracellular fluid space agent.[2] It is highly effective for assessing physiological and pathophysiological processes that involve changes in vascular permeability, such as in tumors. Angiogenic signaling pathways, like the one driven by Vascular Endothelial Growth Factor (VEGF), lead to the formation of disorganized and "leaky" blood vessels.[9][10] this compound-enhanced MRI can quantify this leakiness, providing an indirect readout of angiogenic activity.
Cellular Imaging: Direct Cell Labeling
Directly labeling cells with this compound allows for their subsequent tracking in vivo. Because this compound does not readily cross intact cell membranes, efficient intracellular delivery methods are required. Photoporation, which uses laser-activated nanoparticles to create transient pores in the cell membrane, has been shown to be an effective and cytocompatible method for delivering this compound directly into the cytosol.[11] This avoids endosomal sequestration and subsequent quenching of the T1 signal, enabling sensitive detection of labeled cells.[11]
Targeted Molecular Imaging
For molecular imaging applications, the this compound chelate can be chemically modified for conjugation to a targeting moiety, such as a peptide or antibody. This transforms it from a non-specific agent into a probe that can bind to a specific molecular target (e.g., a receptor or protein expressed on cancer cells). While this compound itself has a complex structure for direct conjugation, its core macrocycle, DOTA, is widely used for this purpose. Bifunctional DOTA derivatives can be synthesized and conjugated to targeting ligands, followed by chelation with Gd³⁺ to create targeted MRI probes.[12][13]
Detailed Experimental Protocols
Protocol: In Vitro T1 Relaxivity Measurement
This protocol outlines the steps to determine the T1 relaxivity (r1) of this compound in a phantom using a clinical MRI scanner.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired medium (e.g., human plasma, saline).
-
Perform serial dilutions to create a series of samples with known concentrations (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1.0, 2.0, and 4.0 mM).[14]
-
Transfer each sample into a separate, appropriately sized tube (e.g., 5-mm NMR tube) and arrange them in a phantom holder.[15]
-
Place the phantom in the MRI scanner at a controlled temperature (37°C).
-
-
MRI Acquisition:
-
Use an Inversion Recovery (IR) sequence to measure T1 values. A spin-echo or turbo spin-echo readout is common.[][15]
-
Example Parameters (3T):
-
Sequence: Inversion Recovery Spin Echo (IR-SE).[15]
-
Repetition Time (TR): > 5x the longest expected T1 (e.g., 15 s) to ensure full magnetization recovery.[15]
-
Echo Time (TE): Short as possible (e.g., < 20 ms).[15]
-
Inversion Times (TI): Use a range of TIs to accurately sample the T1 recovery curve (e.g., 25, 250, 500, 800, 1200, 1700, 2300, 3000 ms).[15]
-
Other Parameters: Set field-of-view (FOV), matrix size, and slice thickness to adequately cover the phantom.
-
-
-
Data Analysis:
-
Draw a Region of Interest (ROI) within each sample tube on the acquired images.
-
For each sample, plot the mean signal intensity from the ROI against the corresponding Inversion Time (TI).
-
Fit the data to the three-parameter inversion recovery signal equation: SI(TI) = A * |1 - 2 * exp(-TI / T1) + exp(-TR / T1)| to calculate the T1 time for each concentration.
-
Calculate the relaxation rate R1 (in s⁻¹) for each sample, where R1 = 1 / T1.
-
Plot R1 against the concentration of this compound [Gd] in mmol/L.
-
Perform a linear regression on the data. The slope of the resulting line is the T1 relaxivity (r1) in units of L/(mmol·s).[15]
-
Caption: Experimental workflow for in vitro relaxivity measurement.
Protocol: In Vivo MRI in a Mouse Tumor Model
This protocol describes a typical procedure for performing this compound-enhanced MRI on a mouse with a subcutaneously implanted tumor.
-
Animal Preparation:
-
Induce tumor growth by subcutaneously injecting cancer cells (e.g., 2 × 10⁶ CT26 cells) into the flank of an immunocompromised mouse. Allow the tumor to grow to a suitable size (e.g., 10-15 mm diameter).[16]
-
Anesthetize the mouse (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the animal in an MRI-compatible cradle with physiological monitoring (respiration, temperature).
-
-
MRI Acquisition:
-
Scanner: Use a preclinical MRI scanner (e.g., 3T or higher).[16]
-
Pre-contrast Imaging:
-
Contrast Administration:
-
Inject this compound via the tail vein catheter at a standard preclinical dose (e.g., 0.1 mmol/kg body weight).[16]
-
-
Post-contrast Imaging:
-
Immediately following injection, acquire a dynamic series of T1-weighted images over time (e.g., at 5, 15, 60, 120, and 180 minutes) using the same parameters as the pre-contrast T1 scan to observe the enhancement pattern.[17]
-
-
-
Data Analysis:
-
Co-register the pre- and post-contrast T1-weighted images.
-
Draw ROIs over the tumor tissue and a reference tissue (e.g., muscle) on all image sets.
-
Calculate the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) for the tumor at each time point.
-
Calculate the percentage signal enhancement in the tumor relative to the pre-contrast baseline.
-
Protocol: General Bioconjugation of a DOTA-Peptide
This protocol provides a generalized workflow for creating a targeted gadolinium-based probe by conjugating a DOTA chelator to a targeting peptide.
-
Peptide Synthesis:
-
Synthesize the targeting peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The peptide should include a reactive group for conjugation (e.g., a primary amine on a lysine residue).[5]
-
-
DOTA Conjugation:
-
Activate a bifunctional DOTA derivative (e.g., DOTA-NHS ester, which reacts with amines) in a suitable solvent.
-
Add the activated DOTA to the peptide (either while still on the resin or after cleavage and purification) and allow the reaction to proceed. The reaction couples the DOTA chelator to the peptide.[18]
-
Cleave the DOTA-peptide conjugate from the resin using a cleavage cocktail (e.g., containing trifluoroacetic acid - TFA).[5]
-
Purify the conjugate using a method like preparative High-Performance Liquid Chromatography (HPLC).
-
-
Gadolinium Chelation:
-
Dissolve the purified DOTA-peptide conjugate in an aqueous buffer and adjust the pH.
-
Add an equimolar amount of a gadolinium salt (e.g., GdCl₃) to the solution.[5]
-
Heat the reaction mixture (e.g., at 90°C) to facilitate the chelation of the Gd³⁺ ion by the DOTA cage.[2]
-
Monitor the reaction to ensure the absence of free Gd³⁺, which is toxic.
-
Purify the final Gd-DOTA-peptide targeted contrast agent, typically via HPLC.
-
Characterize the final product using mass spectrometry to confirm its identity and molecular weight.[5]
-
Caption: Workflow for synthesizing a targeted Gd-DOTA-peptide agent.
Quantitative Data Summary
Table 4: Quantitative Biodistribution in Rats (52 Days Post-Injection)
This table summarizes gadolinium retention in various organs of rats 52 days after a cumulative dose of 20 mmol/kg this compound.
| Organ | Gd Concentration (nmol/g wet tissue) | Reference |
| Kidney Cortex | 16.0 - 612.4 (high variability) | [19] |
| Kidney Medulla | ~10 - 20 (estimated from graph) | [19] |
| Spleen | ~1.0 | [19] |
| Liver | ~0.5 | [19] |
| Cortical Bone | ~2.0 | [19] |
| Lung | ~0.2 | [19] |
Note: Data are derived from a study involving repeated high-dose injections and may not reflect retention after a single diagnostic dose.[19]
Table 5: Comparative Signal Enhancement in Brain Tumors
This table presents quantitative comparisons of signal enhancement between this compound and another macrocyclic agent, gadoterate meglumine, in human primary brain tumors.
| Quantitative Metric | This compound | Gadoterate Meglumine | P-value | Reference |
| Lesion Percentage Enhancement | Higher | Lower | < .001 | [17] |
| Signal-to-Noise Ratio (SNR) | Higher | Lower | < .001 (Reader 1) | [17] |
| Contrast-to-Noise Ratio (CNR) | Higher | Lower | < .008 (Readers 1 & 3) | [17] |
Note: While this compound showed statistically higher quantitative enhancement, the study concluded non-inferiority for overall qualitative diagnostic performance.[17]
Signaling Pathway Visualization: VEGF and Vascular Permeability
This compound is an ideal agent for probing the downstream effects of signaling pathways that modulate vascular integrity. The VEGF signaling pathway is a primary driver of angiogenesis in tumors, leading to increased vascular permeability. This "leakiness" allows extracellular agents like this compound to extravasate from the bloodstream into the tumor interstitium, causing significant signal enhancement on T1-weighted MRI. The diagram below illustrates this relationship.
Caption: VEGF signaling leads to permeability, enabling this compound-based MRI detection.
References
- 1. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Overall Gadolinium Exposure Within the First 5 Months After Injection of Human Equivalent Doses of Gadopiclenol, Gadoterate, or this compound in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mriquestions.com [mriquestions.com]
- 9. cusabio.com [cusabio.com]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. Cytosolic delivery of gadolinium via photoporation enables improved in vivo magnetic resonance imaging of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. researchgate.net [researchgate.net]
- 16. In vivo magnetic resonance imaging of mice liver tumors using a new gadolinium‐based contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Gadoterate Meglumine and this compound in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
History and development of Gadobutrol for scientific use
An In-depth Technical Guide to the History and Development of Gadobutrol for Scientific Use
Introduction
This compound is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions.[1][2] Marketed under the brand names Gadavist® and Gadovist®, among others, it is distinguished by its unique 1.0 molar concentration, which is twice that of many other GBCAs.[3][4] This higher concentration, coupled with its high T1 relaxivity, allows for a smaller injection volume and contributes to improved image enhancement.[2][3][4] This guide provides a comprehensive overview of the history, development, and scientific principles of this compound for researchers, scientists, and drug development professionals.
History and Regulatory Milestones
Developed by Bayer, this compound (also known as Gd-DO3A-butrol) has undergone extensive clinical evaluation leading to its approval for various indications worldwide.[5] It was first approved for clinical use in 1998.[6] In the United States, the Food and Drug Administration (FDA) first approved Gadavist in March 2011 for MRI of the central nervous system (CNS).[5][7][8] Subsequent approvals expanded its use to include:
-
2015: The first contrast agent approved for use in children under the age of 2 years.[5][7]
-
2016: Approved for use in contrast-enhanced magnetic resonance angiography (CE-MRA) of supra-aortic arteries.[5][8]
-
2019: Became the first contrast agent approved for cardiac MR to assess myocardial perfusion and late gadolinium enhancement in adults with known or suspected coronary artery disease.[9]
These approvals were based on the findings of numerous clinical studies, including 43 that had primarily taken place in Asia and the European Union, in addition to several Phase II and Phase III trials conducted in the United States.[5]
Physicochemical Properties
This compound's distinct physicochemical profile is central to its efficacy as a contrast agent. It is a highly water-soluble and hydrophilic molecule.[3] The gadolinium ion (Gd³⁺) is tightly bound within a macrocyclic chelate, dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol), which provides high thermodynamic and kinetic stability, minimizing the release of toxic free Gd³⁺ ions.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁GdN₄O₉ | [10] |
| Molecular Weight | 604.72 g/mol | [10] |
| Concentration | 1.0 mmol/mL (1.0 M) | [3][11] |
| Osmolality (37°C) | 1603 mOsm/kg H₂O | [11] |
| Viscosity (37°C) | 4.96 mPa·s | [11][12] |
| Partition Coefficient (n-butanol/buffer, pH 7.6) | ~0.006 | [12] |
Mechanism of Action
This compound is a paramagnetic contrast agent.[5][13] The gadolinium ion possesses seven unpaired electrons, making it highly paramagnetic.[13] When placed in an external magnetic field, such as that of an MRI scanner, this compound shortens the T1 (spin-lattice) and T2 (spin-spin) relaxation times of adjacent water protons.[1][5][10][11] This effect increases the signal intensity of tissues where the agent accumulates, leading to enhanced contrast on T1-weighted images.[1][11] The contrast-enhancing effect is primarily due to the shortening of the T1 relaxation time.[11]
Diagram illustrating the mechanism of action of this compound in MRI.
Pharmacokinetics
Following intravenous administration, this compound exhibits dose-proportional pharmacokinetics and is rapidly distributed into the extracellular space.[3][11] It shows minimal binding to plasma proteins and does not cross the intact blood-brain barrier.[3][11][14] this compound is not metabolized and is excreted unchanged, primarily via the kidneys through glomerular filtration.[3][11]
| Parameter | Value | Reference |
| Plasma Concentration (0.1 mmol/kg dose) | 0.59 mmol/L at 2 min post-injection0.3 mmol/L at 60 min post-injection | [1][11] |
| Protein Binding | Negligible | [1][12] |
| Elimination Half-Life (Healthy Subjects) | 1.81 hours (mean) | [3][11] |
| Elimination Half-Life (Mild to Moderate Renal Impairment) | 5.8 ± 2.4 hours | [11] |
| Elimination Half-Life (Severe Renal Impairment) | 17.6 ± 6.2 hours | [11] |
| Excretion | > 90% eliminated in urine within 12 hours | [3][11] |
Relaxivity
Relaxivity is a measure of a contrast agent's ability to shorten the relaxation times of water protons and is a key determinant of its efficacy. This compound exhibits higher T1 relaxivity compared to many other macrocyclic GBCAs.[2][15][16]
| Magnetic Field Strength | T1 Relaxivity (r₁) (L·mmol⁻¹·s⁻¹) in Human Plasma | T2 Relaxivity (r₂) (L·mmol⁻¹·s⁻¹) in Human Plasma | Reference |
| 0.2 T | 5.5 ± 0.3 | 10.1 ± 0.3 | [12] |
| 1.5 T | 4.7 ± 0.2 | 6.8 ± 0.2 | [12] |
| 3.0 T | 3.6 ± 0.2 | 6.3 ± 0.3 | [12] |
Preclinical and Clinical Development
Chemical Synthesis
The synthesis of this compound involves a multi-step process. One preferred method involves reacting 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride with chloroacetic acid.[12] The resulting ligand, butrol, is then complexed with gadolinium oxide in water to form this compound.[12] The final product is a racemic mixture.[12]
Simplified workflow for the chemical synthesis of this compound.
Preclinical Studies
Before human trials, this compound was evaluated in various animal models. Studies in rats demonstrated its effectiveness in providing contrast enhancement for MRI in conditions such as glioma, brain ischemia, and hepatocellular carcinoma.[12] These studies also confirmed that this compound does not penetrate the intact blood-brain barrier.[11][14]
Clinical Trials
This compound's development program involved extensive clinical trials across Phases I to IV, enrolling thousands of patients worldwide to evaluate its safety and efficacy for various indications.[6][17]
-
Phase I: These trials focused on pharmacokinetics, safety, and tolerability in healthy volunteers and special populations, such as children and patients with renal impairment.[5][18][19]
-
Phase II & III: These larger, often multicenter and randomized trials, were designed to assess the diagnostic efficacy and safety of this compound for specific indications like CNS lesions, MRA, and breast cancer detection.[3][5][15][20] Many studies used other GBCAs, such as gadopentetate dimeglumine and gadoteridol, as comparators.[3][15]
-
Phase IV & Post-Marketing Surveillance: Ongoing monitoring of this compound's safety in a real-world setting after market approval.[6][17] Data from over 100 million administrations have confirmed its favorable safety profile.[6]
The sequential phases of this compound's clinical development.
Experimental Protocols: Example from a Phase III CNS Study
To illustrate the rigorous testing this compound underwent, the following is a representative methodology from a Phase III, multicenter, double-blind, randomized, comparator study evaluating its use in CNS imaging.[15]
-
Study Design: An intra-individual crossover design was used, where each patient received both this compound and the comparator agent (gadoteridol) in a randomized order, separated by a specific time interval.[15] This design minimizes patient population variability.[15]
-
Patient Population: The study enrolled adult patients referred for a contrast-enhanced MRI of the CNS.[5][15]
-
Intervention:
-
Imaging Protocol:
-
An unenhanced MRI scan was performed first.
-
This was followed by the administration of the contrast agent and subsequent T1-weighted enhanced scans.
-
-
Efficacy Endpoints: The primary efficacy variables were evaluated by blinded readers and included assessments of:[15][20]
-
Lesion contrast-enhancement
-
Lesion border delineation
-
Lesion internal morphology
-
Sensitivity and accuracy for detecting malignant disease
-
-
Safety Assessments: Safety was monitored through the recording of all adverse events, vital signs, and laboratory tests from the time of administration up to a follow-up period (e.g., 24 hours to 7 days).
Workflow of a typical Phase III clinical trial for this compound in CNS imaging.
Safety and Tolerability
This compound is generally well-tolerated.[17] Across 42 clinical trials involving 6,809 patients, the incidence of drug-related adverse events was 3.5%.[17] The most common adverse reactions are mild and transient, including headache, nausea, injection site reactions, and dysgeusia (altered taste).
A significant safety consideration for all GBCAs is the risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition occurring in patients with impaired drug elimination, particularly those with severe kidney disease.[5] Due to its macrocyclic structure, which provides high stability, this compound is classified as a low-risk agent for NSF.[3]
Conclusion
This compound's development represents a significant advancement in MRI contrast agents. Its unique 1.0 M formulation, high relaxivity, and stable macrocyclic structure provide a robust and effective tool for diagnostic imaging across a wide range of clinical applications.[2] Extensive preclinical and clinical research has established a well-characterized efficacy and safety profile, making it a cornerstone of modern contrast-enhanced MRI.[6]
References
- 1. This compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Clinical Safety of this compound: Review of Over 25 Years of Use Exceeding 100 Million Administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. FDA approves Bayer's Gadavist® (this compound) injection as first contrast agent for use with magnetic resonance angiography of supra-aortic arteries [prnewswire.com]
- 9. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 10. Gadavist (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. bayer.com [bayer.com]
- 15. Safety and Efficacy of this compound for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety of this compound: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Safety Profile of Gadobutrol in Animal Research Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-clinical safety profile of Gadobutrol, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA). The information presented is collated from a range of preclinical studies in various animal models, focusing on toxicology, pharmacokinetics, and potential mechanisms of toxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the evaluation of contrast agents.
Core Safety Profile
This compound has been extensively studied in a variety of animal models, including mice, rats, rabbits, dogs, and monkeys.[1] These studies have demonstrated a favorable safety profile with a high margin of safety between the doses administered in preclinical studies and the standard clinical dose.[1]
Acute and Repeated-Dose Toxicity
The acute intravenous toxicity of this compound is low. In rodents, the lethal dose (LD50) was observed at levels significantly higher than the standard diagnostic dose.[1] Repeated-dose toxicity studies in rats and dogs have identified the kidney as the primary target organ, with the most notable finding being vacuolization of the renal tubular epithelium.[1][2] This is a known class effect for GBCAs and was observed without a concomitant effect on kidney function.[1]
Table 1: Acute and Repeated-Dose Toxicity of this compound
| Study Type | Animal Species | Route of Administration | Key Findings | Reference |
| Acute Toxicity | Rodents | Intravenous | LD50: 20 mmol/kg | [1] |
| Acute Toxicity | Mice | Intravenous | LD50: 23 mmol/kg | |
| Repeated-Dose Toxicity (4 weeks) | Rat | Intravenous | NOAEL: >12 times the single diagnostic dose in humans (body weight basis). Renal tubular vacuolization observed. | [1] |
| Repeated-Dose Toxicity (4 weeks) | Dog | Intravenous | NOAEL: >10 times the single diagnostic dose in humans (body weight basis). Renal tubular vacuolization observed. | [1] |
NOAEL: No Observed Adverse Effect Level
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted in rats, rabbits, and monkeys. This compound was not found to be teratogenic in these species, even at doses significantly exceeding the human diagnostic dose.[1]
Table 2: Reproductive and Developmental Toxicity of this compound
| Study Type | Animal Species | Dosing Period | Key Findings | Reference |
| Embryo-Fetal Development | Rat, Rabbit, Monkey | Organogenesis | No teratogenic effects observed at doses 25 to 100 times the diagnostic dose (body weight basis). | [1] |
Genotoxicity and Carcinogenicity
This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results of these studies indicated no mutagenic or clastogenic potential.[2] Carcinogenicity studies were not deemed necessary due to the single-dose nature of its clinical use.[1][2]
Table 3: Genotoxicity of this compound
| Assay Type | System | Result | Reference |
| Ames Test | In vitro (bacterial reverse mutation) | Negative | [2] |
| Chromosome Aberration Test | In vitro (human lymphocytes) | Negative | |
| In vivo Micronucleus Test | In vivo (mouse) | Negative |
Local Tolerance
Local tolerance studies in rabbits have demonstrated that this compound is well-tolerated after intravenous, intra-arterial, and intramuscular administration.
Pharmacokinetics and Gadolinium Deposition
This compound is rapidly distributed into the extracellular space and is excreted unchanged, primarily via the kidneys through glomerular filtration.[2][3] As a macrocyclic agent, this compound has a higher stability and a lower propensity for gadolinium release compared to linear GBCAs.[4][5] Non-clinical studies have shown that while small amounts of gadolinium can be retained in tissues, the retention from macrocyclic agents like this compound is significantly lower than from linear agents.[6]
Experimental Protocols
Reproductive and Developmental Toxicity Study (Rabbit)
This study design is based on OECD Guideline 414 for Prenatal Developmental Toxicity Studies.[7][8]
-
Animal Model: New Zealand White rabbits.
-
Group Size: A sufficient number of mated female rabbits to ensure approximately 20 pregnant animals per group at termination.
-
Dosing: Daily intravenous administration of this compound, vehicle control, and positive control (if applicable) from gestation day 6 to 18. Dose levels should be selected based on dose-ranging studies to establish a high dose that induces some maternal toxicity but not excessive mortality, and lower, non-toxic doses.
-
Maternal Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Fetal Evaluation: On gestation day 29, does are euthanized, and a thorough examination of the uterine contents is performed. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
Reproductive and Developmental Toxicity Study Workflow.
In Vivo Micronucleus Assay (Mouse)
This protocol is based on the principles of the OECD Guideline 474 for the Mammalian Erythrocyte Micronucleus Test.[9][10][11]
-
Animal Model: Male and female mice.
-
Group Size: At least 5 animals per sex per group.
-
Dosing: Typically, two administrations of this compound, vehicle control, and a known mutagen (positive control) 24 hours apart, usually via the intravenous or intraperitoneal route. The highest dose should be the maximum tolerated dose or a limit dose.
-
Sample Collection: Bone marrow is typically collected 24 hours after the final dose.
-
Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.
In Vivo Micronucleus Assay Workflow.
Cardiovascular Safety Pharmacology (Dog)
This study design is guided by the principles of ICH S7A and S7B guidelines for safety pharmacology studies.[12][13][14][15][16]
-
Animal Model: Conscious, telemetry-instrumented beagle dogs.
-
Study Design: A Latin-square crossover design is often used, where each animal receives all treatments (vehicle control and different doses of this compound) with a sufficient washout period between doses.
-
Data Collection: Continuous monitoring of cardiovascular parameters via telemetry before and after intravenous administration of the test substance.
-
Parameters Measured:
-
Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTcF).
-
Hemodynamics: Systolic and diastolic blood pressure, mean arterial pressure, heart rate.
-
-
Analysis: Comparison of pre-dose and post-dose values for each cardiovascular parameter to assess any drug-induced changes.
Cardiovascular Safety Pharmacology Study Workflow.
Potential Signaling Pathways in Gadolinium-Induced Cellular Effects
While this compound itself is a stable chelate, the potential for gadolinium ion (Gd³⁺) release is a key consideration for the safety of all GBCAs. Studies on the cellular effects of free gadolinium have implicated several signaling pathways that may be relevant to understanding potential toxicity mechanisms, particularly in the kidney.
In human embryonic kidney (HEK293) cells, gadolinium chloride has been shown to promote cell proliferation by activating the Epidermal Growth Factor Receptor (EGFR) and downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[17] This activation can lead to the upregulation of genes involved in fibrosis and inflammation.[17]
Proposed signaling pathways in gadolinium-induced cellular effects.
Conclusion
The comprehensive preclinical safety evaluation of this compound in a variety of animal models supports its favorable safety profile for clinical use. The observed toxicities, primarily renal tubular vacuolization at high doses, are consistent with the known effects of this class of contrast agents. The macrocyclic structure of this compound contributes to its high stability and low potential for gadolinium release. Understanding the experimental protocols and potential molecular mechanisms of toxicity is crucial for the continued safe development and use of gadolinium-based contrast agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fda.gov [fda.gov]
- 4. PRAC concludes assessment of gadolinium agents used in body scans and recommends regulatory actions, including suspension for some marketing authorisations | European Medicines Agency (EMA) [ema.europa.eu]
- 5. sor.org [sor.org]
- 6. swissmedic.ch [swissmedic.ch]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 13. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]
- 14. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 15. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 17. Gadolinium chloride promotes proliferation of HEK293 human embryonic kidney cells by activating EGFR/PI3K/Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gadobutrol in Dynamic Contrast-Enhanced MRI (DCE-MRI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative assessment of tissue microvasculature, particularly in the context of oncology research and drug development.[1][2][3] The technique involves the administration of a gadolinium-based contrast agent (GBCA) followed by rapid, sequential T1-weighted imaging. Gadobutrol (marketed as Gadavist® in the USA and Gadovist® in the EU) is a second-generation, macrocyclic, non-ionic GBCA with unique physicochemical properties that make it well-suited for DCE-MRI applications.[4][5] Its high concentration (1.0 mmol/mL) allows for a compact bolus injection, and its high T1 relaxivity contributes to a strong signal enhancement.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in DCE-MRI studies, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Pharmacokinetics of this compound
This compound's distinct characteristics influence its behavior in DCE-MRI studies. It is formulated at twice the concentration of many other GBCAs, which results in a 50% reduction in injection volume for an equivalent dose.[5] This allows for a tighter contrast agent bolus. This compound exhibits high T1 relaxivity, which is a key determinant of signal and contrast enhancement in MRI.[4][5]
Upon intravenous administration, this compound is rapidly distributed into the extracellular space with minimal plasma protein binding.[4] It is primarily eliminated unchanged via the kidneys.[5]
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Concentration | 1.0 mmol/mL | [4][6] |
| T1 Relaxivity (r1) in plasma at 1.5 T, 37°C | ~4.7 - 5.5 L·mmol⁻¹·s⁻¹ | [7] |
| T1 Relaxivity (r1) in plasma at 3.0 T, 37°C | ~3.6 - 5.0 L·mmol⁻¹·s⁻¹ | [6][7][8] |
| T2 Relaxivity (r2) in plasma at 1.5 T, 37°C | ~6.8 L·mmol⁻¹·s⁻¹ | [7] |
| T2 Relaxivity (r2) in plasma at 3.0 T, 37°C | ~6.3 L·mmol⁻¹·s⁻¹ | [7] |
| Elimination Half-life | Approximately 1.8 hours in healthy individuals | [7] |
Experimental Protocol: this compound DCE-MRI
This protocol outlines a typical workflow for a DCE-MRI study using this compound. Specific parameters may need to be optimized based on the tissue of interest, imaging hardware, and research question.
Patient/Subject Preparation
-
Informed Consent: Ensure all human subjects have provided informed consent according to institutional guidelines.
-
Screening: Screen all subjects for contraindications to MRI and GBCAs, including impaired renal function (estimate glomerular filtration rate - eGFR), history of allergic reactions to contrast agents, and pregnancy.[9]
-
IV Access: Establish secure intravenous access, preferably in an antecubital vein, with a catheter of appropriate gauge (e.g., 18-20G) to accommodate the desired injection rate.
MRI Acquisition
-
Pre-Contrast Imaging:
-
Acquire anatomical localizer images.
-
Perform T2-weighted and/or FLAIR sequences for anatomical reference.[10]
-
T1 Mapping: It is crucial to acquire a pre-contrast T1 map of the tissue of interest.[11] This is essential for the accurate conversion of signal intensity to contrast agent concentration. The variable flip angle (VFA) method is commonly used for this purpose.[12]
-
-
Dynamic T1-Weighted Imaging:
-
Select a fast T1-weighted gradient-echo (GRE) sequence.
-
Acquire a series of baseline (pre-contrast) dynamic scans (typically 5-10 acquisitions) to establish a stable baseline signal.[13][14]
-
This compound Administration:
-
Dosage: The standard recommended dose is 0.1 mmol/kg of body weight (equivalent to 0.1 mL/kg).[9][15][16][17][18]
-
Injection Rate: Administer this compound as an intravenous bolus using a power injector at a rate of approximately 2 mL/second.[15][17][19] For certain applications like MRA, different rates may be used.[17][19]
-
Saline Flush: Immediately follow the this compound injection with a saline flush (e.g., 20-30 mL) at the same injection rate to ensure the complete administration of the contrast agent bolus.[15][17][19]
-
-
Post-Contrast Dynamic Scans: Continue acquiring dynamic T1-weighted images for a sufficient duration (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.[10] The temporal resolution should be high (e.g., < 15 seconds per acquisition).[8]
-
Table 2: Recommended this compound Administration Protocol for DCE-MRI
| Parameter | Recommendation | Reference |
| Dosage | 0.1 mmol/kg body weight (0.1 mL/kg) | [9][15][16][17][18] |
| Administration | Intravenous bolus injection | [15][17] |
| Injection Rate | ~2 mL/second | [15][17][19] |
| Saline Flush | 20-30 mL at the same rate as injection | [15][17][19] |
| Injection Method | Power injector | [15][17][19] |
Data Analysis and Pharmacokinetic Modeling
The analysis of DCE-MRI data involves converting the signal intensity-time curves into contrast agent concentration-time curves, which are then fitted to a pharmacokinetic model.
-
Signal to Concentration Conversion: The change in T1 relaxation rate is assumed to be linearly proportional to the tissue concentration of this compound. The pre-contrast T1 map is essential for this conversion.
-
Arterial Input Function (AIF): An AIF, representing the contrast agent concentration in the feeding artery over time, is required for most pharmacokinetic models.[11] The AIF can be measured by placing a region of interest (ROI) in a major artery within the imaging field of view.
-
Pharmacokinetic Models: The Tofts model and the extended Tofts model are commonly used to analyze DCE-MRI data.[20] These models can estimate several physiological parameters.
Table 3: Key Pharmacokinetic Parameters from DCE-MRI
| Parameter | Description | Units |
| Ktrans (Volume Transfer Constant) | Reflects the transfer of contrast agent from the blood plasma to the extravascular extracellular space (EES). It is influenced by blood flow and vessel permeability. | min⁻¹ |
| ve (Extravascular Extracellular Fractional Volume) | Represents the volume of the EES per unit volume of tissue. | (dimensionless) |
| vp (Plasma Volume Fraction) | Represents the volume of blood plasma per unit volume of tissue. | (dimensionless) |
| kep (Rate Constant) | Describes the rate of contrast agent transfer from the EES back to the blood plasma (kep = Ktrans/ve). | min⁻¹ |
| AUC (Area Under the Curve) | A semi-quantitative parameter representing the integral of the concentration-time curve over a specified period. | mmol·min/L |
Visualizations
Caption: Workflow for a this compound-based DCE-MRI study.
Caption: Compartmental model of contrast agent kinetics in tissue.
Applications in Research and Drug Development
DCE-MRI with this compound is a powerful tool for:
-
Assessing Tumor Vascularity: Quantifying tumor perfusion, permeability, and extracellular volume.[1][3]
-
Monitoring Treatment Response: Detecting early changes in tumor microvasculature in response to anti-angiogenic or other therapies.[1][2]
-
Differentiating Benign and Malignant Lesions: Malignant tumors often exhibit different enhancement kinetics compared to benign tissues.[21]
-
Characterizing Disease: Providing insights into the pathophysiology of various diseases with altered vascularity.
Conclusion
This compound is a well-characterized and effective contrast agent for quantitative DCE-MRI studies. Its high concentration and relaxivity offer advantages in signal enhancement. By following a standardized protocol for administration and data acquisition, and employing appropriate pharmacokinetic modeling, researchers can obtain reliable and reproducible quantitative parameters of tissue microvasculature. These data are invaluable for a wide range of applications in basic science, clinical research, and the development of new therapeutics.
References
- 1. Dynamic this compound-enhanced MRI predicts early response to antivascular but not to antiproliferation therapy in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archive.rsna.org [archive.rsna.org]
- 3. Tumor Vascularity Assessed By Magnetic Resonance Imaging and Intravital Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. firevoxel.org [firevoxel.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. albany.edu [albany.edu]
- 13. ajnr.org [ajnr.org]
- 14. Comparison of Dynamic Contrast-Enhancement Parameters between this compound and Gadoterate Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. beilupharma.com [beilupharma.com]
- 17. Gadavist, Pixxoscan (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. pure.tue.nl [pure.tue.nl]
- 21. Contrast agents in dynamic contrast-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gadobutrol in Preclinical Magnetic Resonance Imaging (MRI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Gadobutrol (marketed as Gadovist® or Gadavist®), a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA), in preclinical magnetic resonance imaging (MRI) studies. This document outlines the mechanism of action, provides detailed experimental protocols for various applications, and presents key quantitative data to facilitate experimental design and data interpretation.
Application Notes
Mechanism of Action
This compound is a paramagnetic contrast agent that enhances MRI signals by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity.[1][2][3] The core of its function lies in the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, making it highly paramagnetic.[2] However, free Gd³⁺ is toxic. In this compound, the Gd³⁺ ion is tightly bound within a macrocyclic chelate called butrol (dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid), which ensures high stability and minimizes the release of free gadolinium in vivo.[2][3]
Upon intravenous administration, this compound distributes within the extracellular space.[4] It does not cross the intact blood-brain barrier (BBB).[5] In pathologies such as tumors, inflammation, or ischemia, where the BBB is disrupted or there is increased vascularity, this compound extravasates into the interstitial space. This localized accumulation leads to a significant reduction in the T1 relaxation time of surrounding water protons, resulting in a hyperintense (brighter) signal on T1-weighted MR images.[2][3][6] This signal enhancement improves the visualization, delineation, and characterization of lesions.
Physicochemical and Pharmacokinetic Properties
This compound is formulated at a concentration of 1.0 M, which is twice that of many other GBCAs.[1] This higher concentration allows for a more compact bolus injection, delivering a higher concentration of the contrast agent to the target tissue, which can improve signal enhancement, particularly in dynamic contrast-enhanced (DCE)-MRI and MR angiography (MRA).[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Concentration | 1.0 M | [1] |
| Molar Mass | 604.72 g/mol | [1] |
| Osmolality (at 37°C) | 1117 mOsm/kg H₂O | [5] |
| Viscosity (at 37°C) | 4.96 mPa·s | [5] |
| Relaxivity (r1) in human plasma at 1.5 T | 4.7 - 5.2 L/(mmol·s) | [6][9] |
| Relaxivity (r1) in human plasma at 3.0 T | 3.6 - 4.97 L/(mmol·s) | [3][10] |
| Relaxivity (r2) in human plasma at 1.5 T | 6.1 - 6.8 L/(mmol·s) | [3][6] |
| Relaxivity (r2) in human plasma at 3.0 T | 6.3 L/(mmol·s) | [3] |
This compound is rapidly distributed in the extracellular space and is eliminated unchanged primarily through renal excretion.[4][11] Its pharmacokinetic profile is characterized by a short plasma half-life in animals with normal renal function.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Dose (mmol/kg) | Plasma Half-life | Total Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference(s) |
| Rat | 0.1 - 2.5 | ~13 - 18 min | 12 - 17 | N/A | [12] |
| Dog | N/A | ~45 min | ~3.75 | ~0.23 | [10] |
| Marmoset Monkey | 0.3 (slow injection) | 26 ± 4 min | N/A | N/A | [13] |
| Marmoset Monkey | 0.3 (bolus injection) | 62 ± 8 min | N/A | N/A | [13] |
Experimental Protocols
The following protocols provide a general framework for using this compound in preclinical MRI. Specific parameters may need to be optimized based on the animal model, disease state, MRI system, and research question.
General Experimental Workflow
Animal Preparation
Proper animal preparation is critical for acquiring high-quality, motion-free images and ensuring animal welfare.
-
Anesthesia:
-
Induce anesthesia using isoflurane (1.5-2.5% in medical air or oxygen).[2]
-
Maintain anesthesia with 1-2% isoflurane delivered via a nose cone.
-
Alternatively, a combination of medetomidine and isoflurane can be used for stable, long-lasting sedation.[1]
-
Monitor the animal's vital signs (respiration rate, heart rate, and body temperature) throughout the procedure.
-
-
Catheterization:
-
For intravenous administration, place a catheter (e.g., 24-30 gauge) in the lateral tail vein.
-
Warm the tail with a heat lamp or warm water to dilate the veins and facilitate catheter placement.
-
Secure the catheter with medical tape.
-
Flush the catheter with a small volume of sterile saline to ensure patency.
-
-
Positioning and Monitoring:
-
Position the animal on the MRI scanner bed, ensuring the region of interest is centered within the imaging coil.
-
Use a stereotactic frame for brain imaging to minimize motion.
-
Maintain the animal's body temperature at 37°C using a circulating warm water blanket or forced warm air.
-
Use an MRI-compatible monitoring system to continuously track vital signs.
-
This compound Administration
-
Dosage: The standard preclinical dose of this compound is 0.1 mmol/kg body weight.[9][14] Doses may be adjusted depending on the application and animal model (e.g., 0.05 mmol/kg for cardiac perfusion, up to 0.4 mmol/kg for stroke models).[13][15]
-
Preparation: this compound is supplied at a concentration of 1.0 mmol/mL. Calculate the required volume based on the animal's body weight and the desired dose.
-
Administration: Administer this compound as a bolus injection through the tail vein catheter, followed by a saline flush (0.1-0.2 mL) to ensure complete delivery of the contrast agent. The injection rate can influence the bolus profile, with faster injections generally used for dynamic studies.
MRI Acquisition Protocols
The choice of MRI sequences and parameters is crucial for optimal contrast enhancement. T1-weighted sequences are predominantly used to visualize the effects of this compound.
Table 3: Example MRI Protocols for Preclinical Applications
| Application | Animal Model | MRI System | Sequence | Key Parameters | Reference(s) |
| Brain Tumor (Glioma) | Rat | 1.5 T / 3.0 T | T1-weighted Spin-Echo | TR: 400-600 ms, TE: 10-20 ms, Slice Thickness: 1-2 mm, FOV: 3-4 cm, Matrix: 256x256 | [14] |
| Stroke (MCAO) | Rat | 7.0 T | T2*-weighted FLASH | Dynamic acquisition pre- and post-contrast | [13] |
| Glioblastoma | Mouse | 7.0 T | T1-weighted Spin-Echo (fat-saturated) | TR: 900 ms, TE: 9.3 ms, Slice Thickness: 0.4 mm, FOV: 3x2.25 cm, Matrix: 256x192 | [11] |
| Cardiac Viability (LGE) | N/A | N/A | Inversion-Recovery Gradient-Echo | Acquire images 10-20 minutes post-contrast | [16][17] |
-
Pre-contrast Imaging: Always acquire pre-contrast T1-weighted images of the region of interest. These images serve as a baseline for quantifying signal enhancement. T2-weighted images are also recommended for anatomical localization of pathologies.
-
Post-contrast Imaging:
-
Static Enhanced Imaging: For morphological assessment, acquire T1-weighted images 5-10 minutes after this compound administration.
-
Dynamic Contrast-Enhanced (DCE)-MRI: For assessing vascular permeability and perfusion, acquire a series of rapid T1-weighted images before, during, and for several minutes after the bolus injection of this compound.
-
Data Analysis
Quantitative analysis of this compound-enhanced MRI data provides objective measures of tissue characteristics.
-
Region of Interest (ROI) Analysis:
-
Using image analysis software, draw ROIs on the pre- and post-contrast T1-weighted images.
-
Place ROIs on the enhancing lesion and on a reference tissue (e.g., contralateral healthy tissue or muscle).
-
Extract the mean signal intensity (SI) from each ROI.
-
-
Calculation of Signal Enhancement:
-
Percentage Signal Enhancement (%SE): This is a straightforward method to quantify the change in signal intensity.
-
%SE = [(SI_post - SI_pre) / SI_pre] * 100
-
Where SI_post is the mean signal intensity in the ROI on the post-contrast image, and SI_pre is the mean signal intensity in the same ROI on the pre-contrast image.
-
-
Contrast-to-Noise Ratio (CNR): This metric assesses the conspicuity of a lesion relative to the background noise.
-
CNR = (SI_lesion - SI_reference) / SD_noise
-
Where SI_lesion is the mean signal intensity of the lesion, SI_reference is the mean signal intensity of a reference tissue, and SD_noise is the standard deviation of the signal in a background region outside the animal.
-
-
-
DCE-MRI Analysis:
-
For DCE-MRI data, signal intensity-time curves are generated for each voxel or ROI.
-
Pharmacokinetic models (e.g., Tofts model) can be applied to these curves to estimate parameters such as Ktrans (volume transfer constant, related to permeability) and ve (extravascular extracellular space volume fraction).
-
Safety and Considerations
-
Toxicity: this compound has a high safety margin in preclinical studies. The lethal dose (LD50) in mice is 23 mmol/kg, which is significantly higher than the typical imaging doses.[18]
-
Renal Function: As this compound is cleared by the kidneys, caution should be exercised in animal models with severe renal impairment.
-
Extravasation: Care should be taken to avoid extravasation during injection, as it may cause local tissue irritation.
By following these guidelines, researchers can effectively utilize this compound to obtain high-quality, reproducible data in a wide range of preclinical MRI studies, contributing to a deeper understanding of disease mechanisms and the development of new therapeutics.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Video: Acquisition of Resting-State Functional Magnetic Resonance Imaging Data in the Rat [jove.com]
- 3. mdpi.com [mdpi.com]
- 4. cmgi.ucdavis.edu [cmgi.ucdavis.edu]
- 5. Placement of catheter for imaging [bio-protocol.org]
- 6. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firevoxel.org [firevoxel.org]
- 8. paul-tofts-phd.org.uk [paul-tofts-phd.org.uk]
- 9. Safety and Efficacy of this compound for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessment of this compound Safety in Combination with Ionizing Radiation Using a Preclinical MRI-Guided Radiotherapy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perfusion-weighted MRI using this compound as a contrast agent in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of gadodiamide versus this compound for contrast-enhanced MR imaging in a rat brain glioma model at 1.5 and 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Half-Dose versus Single-Dose this compound for Extracellular Volume Measurements in Cardiac Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput this compound-enhanced CMR: a time and dose optimization study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound 1.0-molar in Cardiac Magnetic Resonance Imaging (MRI) - Further Enhancing the Capabilities of Contrast-enhanced MRI in Ischaemic and Non-ischaemic Heart Disease? | ECR Journal [ecrjournal.com]
- 18. Pre-clinical evaluation of this compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gadobutrol in Blood-Brain Barrier Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gadobutrol, a gadolinium-based contrast agent (GBCA), for the quantitative and qualitative assessment of blood-brain barrier (BBB) permeability using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).
Introduction to this compound for BBB Permeability Assessment
This compound is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent.[1] Its high kinetic and thermodynamic stability minimizes the release of free gadolinium ions, offering a favorable safety profile.[1][2] Formulated at a higher concentration (1.0 mmol/mL) compared to many other GBCAs, it allows for a more compact bolus injection, which can improve dynamic imaging.[2]
Under normal physiological conditions, the blood-brain barrier prevents the passage of this compound from the intravascular space into the brain parenchyma.[1][3][4] In instances of BBB disruption, which can occur in various neurological diseases such as brain tumors, multiple sclerosis, stroke, and neuroinflammatory conditions, this compound extravasates into the interstitial space.[1][5][6][7] This leakage leads to a shortening of the T1 relaxation time of surrounding water protons, resulting in a detectable signal enhancement on T1-weighted MRI scans.[4][8][9]
Dynamic Contrast-Enhanced MRI (DCE-MRI) is the gold standard non-invasive imaging technique for quantifying BBB permeability.[8][10][11] By acquiring a series of T1-weighted images before, during, and after the administration of this compound, the dynamic changes in signal intensity can be used to derive quantitative parameters that reflect the degree of BBB leakage.[12]
Quantitative Data Presentation
The following tables summarize key quantitative parameters derived from DCE-MRI studies using this compound to assess BBB permeability. These parameters provide a quantitative measure of the integrity of the BBB.
| Parameter | Description | Typical Application |
| Ktrans | Volume transfer coefficient between blood plasma and the extravascular extracellular space (EES). It reflects the rate of this compound leakage across the BBB. | Widely used in oncology and neurology to quantify BBB disruption in tumors and inflammatory lesions.[7][12][13] |
| ve | Volume of the extravascular extracellular space per unit volume of tissue. | Often assessed in conjunction with Ktrans to characterize tissue microenvironment. |
| vp | Volume of blood plasma per unit volume of tissue. | Provides information about tissue vascularity. |
| kep | Rate constant for the transfer of contrast agent from the EES back to the blood plasma (kep = Ktrans/ve). | Describes the washout of the contrast agent from the tissue. |
| AUC | Area under the contrast agent concentration-time curve. | A semi-quantitative measure of total contrast agent accumulation in the tissue over time.[12] |
Table 1: Key Pharmacokinetic Parameters in this compound DCE-MRI for BBB Permeability.
| Subject Group | Brain Region | Ktrans (min-1) | ve | vp |
| Healthy Controls | White Matter | Low / Negligible | - | - |
| Healthy Controls | Gray Matter | Slightly higher than white matter | - | - |
| Multiple Sclerosis | Normal Appearing White Matter | Higher than healthy controls | - | - |
| Multiple Sclerosis | Contrast-Enhancing Lesions | Significantly elevated | - | - |
| Brain Tumors | Tumor Core | Markedly elevated | Variable | Variable |
Table 2: Representative Relative Quantitative Values for BBB Permeability in Different Conditions. Note: Absolute values can vary significantly based on the specific pathology, imaging protocol, and analysis method.
Experimental Protocols
Preclinical Protocol: Murine Model of BBB Disruption
This protocol outlines a typical DCE-MRI procedure for assessing BBB permeability in a mouse model.
Materials:
-
MRI scanner (e.g., 7T preclinical scanner)
-
Anesthesia system (e.g., isoflurane)
-
Physiological monitoring system (respiration, temperature)
-
Tail vein catheter
-
This compound (1.0 mmol/mL)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Place a catheter in the tail vein for contrast agent administration.[14][15]
-
Position the animal in the MRI scanner, ensuring the head is properly secured.
-
Monitor and maintain the animal's body temperature and respiration throughout the experiment.[14]
-
-
MRI Acquisition:
-
Acquire pre-contrast T1 maps using a variable flip angle method.[16][17]
-
Begin the dynamic T1-weighted scan (e.g., using a fast gradient echo sequence).
-
After acquiring several baseline scans, administer a bolus of this compound (0.1 mmol/kg body weight) via the tail vein catheter, followed by a saline flush.[16]
-
Continue acquiring dynamic scans for a predetermined duration (e.g., 15-30 minutes) to capture the wash-in and washout of the contrast agent.
-
-
Data Analysis:
-
Perform motion correction on the dynamic image series.
-
Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 maps.
-
Fit the concentration-time curves to a pharmacokinetic model (e.g., Tofts model, Patlak model) to generate parametric maps of Ktrans, ve, and vp.[12][14]
-
Clinical Protocol: Human Subjects
This protocol describes a general DCE-MRI procedure for evaluating BBB permeability in human subjects.
Patient Preparation:
-
Obtain informed consent.
-
Screen for contraindications to MRI and gadolinium-based contrast agents.
-
Place an intravenous catheter in an antecubital vein.
Procedure:
-
MRI Acquisition:
-
Acquire pre-contrast T1 maps.[18]
-
Commence the dynamic T1-weighted imaging sequence.
-
After a baseline period, administer this compound as an intravenous bolus injection at a dose of 0.1 mL/kg body weight (0.1 mmol/kg), typically at a rate of 2 mL/second.[3][19]
-
Follow the injection with a saline flush.[19]
-
Continue the dynamic scan for a sufficient duration to characterize contrast agent kinetics (e.g., 5-20 minutes).[18][20]
-
-
Data Analysis:
-
Similar to the preclinical protocol, the data undergoes motion correction.
-
Regions of interest (ROIs) are drawn on the images, or voxel-wise analysis is performed.
-
Signal intensity curves are converted to concentration-time curves.
-
Pharmacokinetic modeling is applied to quantify BBB permeability parameters such as Ktrans and ve.[10][12]
-
Visualizations
Caption: Experimental workflow for DCE-MRI based BBB permeability studies.
Caption: this compound interaction with intact versus disrupted BBB.
References
- 1. This compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Blood Brain Barrier Leakage with Gadolinium-Enhanced MRI | Springer Nature Experiments [experiments.springernature.com]
- 7. Blood-brain Barrier Permeability and Gadolinium: Benefits and Potential Pitfalls in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative imaging assessment of blood-brain barrier permeability in humans | springermedizin.de [springermedizin.de]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Blood–brain barrier permeability measured using dynamic contrast‐enhanced magnetic resonance imaging: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.regionh.dk [research.regionh.dk]
- 12. Assessment of blood–brain barrier disruption using dynamic contrast-enhanced MRI. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Blood-Brain Barrier Integrity by the Analysis of Dynamic Contrast-Enhanced MRI – a Comparison of Quantitative and Semi-Quantitative Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]
- 16. Dynamic Contrast Enhanced (DCE) MRI-Derived Renal Perfusion and Filtration: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cds.ismrm.org [cds.ismrm.org]
- 19. drugs.com [drugs.com]
- 20. Imaging subtle leaks in the blood–brain barrier in the aging human brain: potential pitfalls, challenges, and possible solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Labeling with Gadobutrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol (marketed as Gadovist® and Gadavist®) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) predominantly used in clinical magnetic resonance imaging (MRI).[1][2] Its high T1 relaxivity and stable macrocyclic structure make it a valuable tool for enhancing signal intensity in T1-weighted imaging.[2][3] Beyond its conventional use, this compound is increasingly being explored for the ex vivo labeling of cells to enable their non-invasive tracking in vivo using MRI. This technique is pivotal for monitoring the fate and migration of therapeutic cells, such as stem cells and immune cells, in regenerative medicine and oncology.[4][5]
The primary challenge in labeling non-phagocytic cells with hydrophilic chelates like this compound lies in traversing the cell membrane.[6] Simple co-incubation often results in insufficient intracellular concentrations for MRI detection. Consequently, various physical and chemical methods have been developed to facilitate the cytosolic delivery of this compound, thereby enabling robust cellular visualization.
These application notes provide an overview and detailed protocols for the most common techniques used to label cells with this compound, a summary of their performance metrics, and workflows for experimental planning.
Labeling Techniques Overview
Several methods have been successfully employed to deliver this compound into the cytoplasm of various cell types. The choice of method depends on the cell type, desired labeling efficiency, and the acceptable level of impact on cell viability and function. The most prominent techniques include:
-
Photoporation: Utilizes laser-induced vapor nanobubbles around nanoparticles to create transient pores in the cell membrane.
-
Hypotonic Swelling: Induces temporary cell membrane permeability by placing cells in a low-osmolarity medium.
-
Electroporation: Applies an electrical field to create transient pores in the cell membrane.
-
Direct Incubation: Simple co-incubation of cells with this compound, which is generally inefficient but can be enhanced with uptake-mediating agents.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different this compound cell labeling techniques based on published literature. These values can serve as a guide for selecting the appropriate method and for estimating expected outcomes.
Table 1: Comparison of this compound Labeling Techniques
| Technique | Typical this compound Concentration | Labeling Efficiency | Cell Viability | Key Advantages | Key Disadvantages |
| Photoporation | 50-100 mM | High | >90%[7] | High efficiency, excellent cell viability, cytosolic delivery. | Requires specialized laser and nanoparticle setup. |
| Hypotonic Swelling | 100 mM (with Gadoteridol) | Moderate to High | Good | Simple, low-cost, effective for many cell types. | Potential for cell stress due to osmotic shock. |
| Electroporation | 50-100 mM | High | Variable (can be low) | High efficiency, widely available equipment. | Can significantly impact cell viability and function.[8] |
| Direct Incubation | 10-100 mM | Low | High (>95%)[9] | Simple, non-invasive. | Inefficient for most non-phagocytic cells. |
Table 2: MRI Relaxivity and Detection Limits
| Parameter | Photoporation | Hypotonic Swelling | Electroporation | Reference: this compound in Plasma |
| T1 Relaxivity (r1) of Labeled Cells | Significantly increased T1-weighted signal[7] | Enhanced longitudinal relaxivity | Shortened T1 relaxation time[8] | 4.7 L/(mmol·s) at 1.5 T[6] |
| In Vitro Detection Limit | Not explicitly stated | ~2-3 x 10³ cells (with Gd-HPDO3A)[10] | Not explicitly stated | N/A |
| In Vivo Detection Limit | 5 x 10⁵ cells detectable[4] | 5 x 10⁵ cells (with Gd-liposomes)[10] | Not explicitly stated | N/A |
Experimental Protocols
The following are detailed protocols for the key methods of labeling cells with this compound. Note: These protocols are generalized from published studies and may require optimization for specific cell types and experimental conditions.
Protocol 1: Nanoparticle-Sensitized Photoporation
This method achieves high-efficiency cytosolic delivery of this compound with minimal impact on cell viability.[7] It involves sensitizing the cells with nanoparticles that, upon laser irradiation, create transient membrane pores.
Materials:
-
Cells of interest (e.g., SK-OV-3, HeLa)
-
Complete cell culture medium
-
This compound (1.0 M solution, e.g., Gadovist®)
-
Gold nanoparticles (AuNPs, ~60 nm diameter) or iron oxide nanoparticles[11][12]
-
Pulsed laser (e.g., Nd:YAG)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells to the desired confluence. On the day of the experiment, harvest the cells by trypsinization (for adherent cells) and wash them with PBS. Resuspend the cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Nanoparticle Sensitization: Add AuNPs to the cell suspension at a concentration that allows for adsorption to the cell membrane (this may require optimization).[11] Incubate for 15-30 minutes at 37°C to allow the nanoparticles to attach to the cell surface.
-
Labeling Solution Preparation: Prepare the labeling solution by diluting the 1.0 M this compound stock solution in complete culture medium to a final concentration of 50-100 mM.
-
Photoporation: a. Transfer the nanoparticle-sensitized cell suspension to a suitable container for laser irradiation (e.g., a multi-well plate). b. Add the this compound labeling solution to the cells. c. Irradiate the cell suspension with the pulsed laser. Laser parameters must be optimized for the specific setup and cell type to ensure efficient poration without inducing significant cell death.[13]
-
Post-Labeling Incubation: Incubate the cells for 5-10 minutes at 37°C to allow for membrane resealing and cytosolic uptake of this compound.
-
Washing: Wash the cells three times with PBS to remove extracellular this compound and nanoparticles. Centrifuge at a low speed (e.g., 200 x g) for 5 minutes for each wash.
-
Viability Assessment: Resuspend the final cell pellet in a known volume of culture medium. Perform a cell count and assess viability using the trypan blue exclusion method.
-
Preparation for MRI: For in vitro MRI, prepare a cell pellet in an MRI-compatible tube. For in vivo studies, resuspend the cells in a suitable vehicle for injection.
Protocol 2: Hypotonic Swelling
This technique leverages osmotic pressure to induce transient membrane permeability, allowing this compound to enter the cytoplasm. This protocol is adapted from studies using other gadolinium chelates.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (1.0 M solution)
-
Hypotonic buffer (e.g., 1:1 mixture of culture medium and sterile deionized water, osmolarity ~160 mOsm/L)
-
Isotonic buffer (e.g., PBS or complete culture medium)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1. Resuspend the cell pellet in a small volume of isotonic buffer.
-
Labeling Solution Preparation: Prepare a hypotonic labeling solution containing 100 mM this compound. This can be achieved by diluting the this compound stock solution in the hypotonic buffer.
-
Hypotonic Shock: a. Centrifuge the cells and remove the isotonic buffer. b. Resuspend the cell pellet in the pre-warmed (37°C) hypotonic labeling solution. c. Incubate for 5-10 minutes at 37°C. The optimal incubation time should be determined empirically to maximize uptake while minimizing cytotoxicity.
-
Restoration of Isotonicity: Add an equal volume of a hypertonic solution (e.g., 2x concentrated culture medium) or a larger volume of isotonic buffer to the cell suspension to restore normal osmotic pressure.
-
Incubation and Washing: Incubate the cells for an additional 30 minutes at 37°C. Wash the cells three times with isotonic buffer to remove extracellular this compound.
-
Viability Assessment and MRI Preparation: Proceed as described in steps 7 and 8 of Protocol 1.
Protocol 3: Direct Incubation
This is the simplest method but is generally the least efficient for non-phagocytic cells. It may be suitable for cell types with high endocytic activity or when minimal cell manipulation is critical.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (1.0 M solution)
-
PBS
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells in a suitable vessel (e.g., T-75 flask or multi-well plate).
-
Labeling: a. Prepare a culture medium containing the desired final concentration of this compound (e.g., 10-100 mM). Higher concentrations may lead to cytotoxicity.[9] b. Replace the existing culture medium with the this compound-containing medium. c. Incubate the cells for 4-24 hours at 37°C. The optimal incubation time will vary depending on the cell type.
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells extensively (at least three times) with warm PBS to remove all extracellular contrast agent.
-
Harvesting and Analysis: Harvest the cells (if adherent) and proceed with viability assessment and preparation for MRI as described in Protocol 1.
Visualization of Workflows and Concepts
Experimental Workflow for Cell Labeling and MRI Tracking
The following diagram illustrates the general workflow for ex vivo cell labeling with this compound and subsequent in vivo tracking.
Caption: General workflow for ex vivo cell labeling and in vivo MRI tracking.
Conceptual Diagram of Photoporation
This diagram illustrates the mechanism of nanoparticle-sensitized photoporation for delivering this compound into a cell.
Caption: Mechanism of nanoparticle-sensitized photoporation.
Concluding Remarks
Labeling cells with this compound for MRI-based tracking is a powerful technique for preclinical research and has potential for clinical translation. The choice of labeling method is critical and should be carefully considered based on the specific requirements of the study, with a balance between labeling efficiency and the preservation of cell health and function. The protocols and data provided herein serve as a comprehensive guide for researchers embarking on cellular labeling with this compound. Rigorous optimization and validation are essential for successful and reproducible outcomes.
References
- 1. Tracking immune cells in vivo using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiology.bayer.ca [radiology.bayer.ca]
- 4. A primer on in vivo cell tracking using MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A primer on in vivo cell tracking using MRI [frontiersin.org]
- 6. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of magnetic resonance contrast agent entrapment following reversible electroporation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection and Quantification of Magnetically Labeled Cells by Cellular MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticle-sensitized photoporation enables inflammasome activation studies in targeted single cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Cellular engineering using nanoparticle-sensitized photoporation | VJHemOnc [vjhemonc.com]
Application Notes and Protocols for Gadobutrol Dosage Calculation in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol is a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of anatomical structures and pathological conditions. Its high T1 relaxivity and stable chelate structure make it a valuable tool in preclinical research for obtaining high-quality contrast-enhanced images in small animal models.[1][2] These application notes provide detailed protocols and dosage calculation guidelines for the effective use of this compound in small animal imaging studies.
Key Properties of this compound
This compound is supplied in a solution with a concentration of 1.0 mmol/mL.[2] It is an extracellular contrast agent that is excreted unchanged by the kidneys.[2][3] After intravenous administration, this compound is rapidly distributed in the extracellular space.[3][4] In rats, it does not cross the intact blood-brain barrier.[3][4]
Dosage Calculation for Small Animal Imaging
The recommended dosage of this compound for most applications in small animal imaging is 0.1 mmol/kg of body weight.[2][5][6] However, for specific applications such as the detection of metastases or when using a low-field scanner, the dose may be increased up to a total of 0.3 mmol/kg.[5]
Calculation Formula:
The volume of this compound to be injected is calculated using the following formula:
Injection Volume (mL) = [Animal Weight (kg) x Desired Dose (mmol/kg)] / Concentration of this compound (mmol/mL)
Given that the standard concentration of this compound is 1.0 mmol/mL, the formula simplifies to:
Injection Volume (mL) = Animal Weight (kg) x Desired Dose (mmol/kg)
For a standard dose of 0.1 mmol/kg:
Injection Volume (mL) = Animal Weight (kg) x 0.1
Dosage Calculation Workflow
Caption: Workflow for calculating the injection volume of this compound.
Quantitative Data Summary
Recommended Dosages for Small Animal Imaging
| Animal Model | Application | Recommended Dose (mmol/kg) | Reference |
| Rat | Brain Tumor Imaging | 0.1 | [7][8][9] |
| Rat | General MRI | 0.1 - 0.3 | [1] |
| Mouse | General MRI | 0.1 | [1] |
| Dog | General MRI | 0.1 | [5] |
Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Human (for comparison) |
| Terminal Half-life | Not explicitly stated, but >90% excreted in 2 hours | ~45 minutes[1][10] | 1.81 hours[3] |
| Plasma Clearance | Not explicitly stated | 3.75 ml/min/kg[1][10] | 1.1 - 1.7 mL/(min·kg)[3] |
| Volume of Distribution (Vss) | Not explicitly stated | 0.23 L/kg[1][10] | 0.21 L/kg[10] |
| Primary Route of Excretion | Renal (>90% in 2h)[10] | Renal | Renal (>90% in 12h)[3] |
Experimental Protocols
Protocol 1: Contrast-Enhanced MRI for Brain Tumor Imaging in a Rat Model
This protocol is adapted from methodologies described in preclinical studies.[7][8][9]
1. Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place a catheter in the tail vein for intravenous administration of this compound.
-
Position the animal in the MRI scanner with the head securely fixed.
-
Monitor the animal's respiration and body temperature throughout the procedure.
2. Pre-Contrast Imaging:
-
Acquire T1-weighted and T2-weighted images of the brain before contrast administration to serve as a baseline.
-
Example T1-weighted sequence parameters:
-
Sequence: Spin Echo (SE) or Gradient Echo (GRE)
-
Repetition Time (TR): 500 ms
-
Echo Time (TE): 16 ms
-
Matrix size: 256 x 256
-
Slice thickness: 1-2 mm
-
3. This compound Administration:
-
Calculate the required volume of this compound for a 0.1 mmol/kg dose.
-
Administer the calculated volume as a bolus injection through the tail vein catheter.
-
Immediately follow the this compound injection with a saline flush (e.g., 0.5 - 1.0 mL) to ensure complete delivery of the contrast agent.
4. Post-Contrast Imaging:
-
Begin acquiring post-contrast T1-weighted images immediately after the injection.
-
Dynamic contrast-enhanced (DCE-MRI) can be performed by acquiring images at multiple time points (e.g., every minute for 10 minutes) to assess tumor perfusion and vascularity.
-
For static enhanced imaging, acquire T1-weighted images at the time of peak enhancement, which is typically around 5-7 minutes post-injection.[11]
5. Image Analysis:
-
Compare the pre- and post-contrast T1-weighted images to identify areas of signal enhancement, indicative of blood-brain barrier disruption and tumor vascularity.
-
Quantitative analysis can be performed by measuring the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in the tumor region.
Experimental Workflow for Brain Tumor Imaging
Caption: Step-by-step workflow for contrast-enhanced MRI of a brain tumor in a rat model.
Safety Considerations
This compound has a high safety margin in preclinical studies, with a lethal dose (LD50) in mice of 23 mmol/kg intravenously.[1] This is significantly higher than the standard imaging dose of 0.1 mmol/kg. As with all GBCAs, it is recommended to use the lowest effective dose.
Conclusion
The standardized dose of 0.1 mmol/kg for this compound provides excellent contrast enhancement for a wide range of applications in small animal imaging. The high concentration of the this compound formulation (1.0 mmol/mL) allows for the administration of a compact bolus of contrast agent. By following the detailed protocols and dosage calculation guidelines presented in these application notes, researchers can achieve consistent and high-quality results in their preclinical MRI studies.
References
- 1. Pre-clinical evaluation of this compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bsavalibrary.com [bsavalibrary.com]
- 6. bayer.com [bayer.com]
- 7. ajronline.org [ajronline.org]
- 8. Evaluation of gadodiamide versus this compound for contrast-enhanced MR imaging in a rat brain glioma model at 1.5 and 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perfusion Imaging Using Gadobutrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for conducting perfusion magnetic resonance imaging (MRI) studies using Gadobutrol (Gadavist®), a high-concentration, macrocyclic gadolinium-based contrast agent (GBCA). Perfusion MRI techniques, such as Dynamic Susceptibility Contrast (DSC)-MRI and Dynamic Contrast-Enhanced (DCE)-MRI, are powerful tools for quantitatively assessing tissue hemodynamics and vascular properties. This compound's unique properties, including its high concentration (1.0 mmol/mL) and high T1 relaxivity, offer advantages in perfusion imaging by enabling a more compact bolus and improved signal enhancement.[1][2][3]
This document outlines standardized protocols for brain, cardiac, and breast perfusion imaging, summarizes key quantitative parameters, and provides visualizations of the underlying physiological pathways and experimental workflows.
Introduction to Perfusion Imaging with this compound
Perfusion MRI non-invasively measures blood flow and other related physiological parameters in tissues. The two most common techniques that utilize an exogenous contrast agent are:
-
Dynamic Susceptibility Contrast (DSC)-MRI: This technique tracks the first pass of a bolus of a GBCA. The paramagnetic nature of gadolinium creates a local magnetic field inhomogeneity, causing a signal loss on T2*-weighted images.[4][5] The change in signal intensity over time is used to calculate parameters such as cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT).[4] DSC-MRI is predominantly used in neuroimaging for applications like stroke assessment and brain tumor grading.[5]
-
Dynamic Contrast-Enhanced (DCE)-MRI: This technique involves the acquisition of rapid T1-weighted images before, during, and after the administration of a GBCA.[6] The leakage of the contrast agent from the intravascular to the extravascular extracellular space (EES) leads to a shortening of the T1 relaxation time and an increase in signal intensity.[6] Pharmacokinetic models are applied to the signal intensity-time curve to estimate parameters like the volume transfer constant (Ktrans), the volume of the EES per unit volume of tissue (ve), and the plasma volume fraction (vp).[2] DCE-MRI is widely used in oncology to assess tumor vascularity, permeability, and response to therapy.[7]
This compound is a second-generation, extracellular, non-ionic macrocyclic GBCA.[1][3] Its 1.0 M concentration, double that of most other GBCAs, allows for the injection of a smaller volume for a given gadolinium dose, resulting in a tighter bolus which can improve the quality of dynamic imaging.[1][3]
Quantitative Perfusion Parameters
The following tables summarize the key quantitative parameters derived from DSC- and DCE-MRI studies using this compound.
Table 1: Quantitative Parameters in DSC-MRI
| Parameter | Description | Typical Application |
| Relative Cerebral Blood Volume (rCBV) | The volume of blood in a given volume of brain tissue, relative to a reference tissue (e.g., contralateral normal white matter). | Brain tumor grading, assessment of tumor angiogenesis. |
| Relative Cerebral Blood Flow (rCBF) | The rate of blood delivery to a given volume of brain tissue, relative to a reference tissue. | Stroke assessment (identifying ischemic penumbra), tumor characterization. |
| Mean Transit Time (MTT) | The average time it takes for blood to transit through the cerebral vasculature. | Stroke assessment, evaluation of hemodynamic compromise. |
| Time to Peak (TTP) | The time from the start of the contrast injection to the time of maximum signal drop. | Assessment of bolus arrival time, can be delayed in ischemia. |
Table 2: Quantitative Parameters in DCE-MRI
| Parameter | Description | Typical Application |
| Ktrans (Volume Transfer Constant) | The rate of transfer of the contrast agent from the blood plasma to the extravascular extracellular space (EES). Reflects both blood flow and endothelial permeability. | Tumor characterization (aggressiveness), monitoring response to anti-angiogenic therapies. |
| ve (Volume of EES) | The fractional volume of the extravascular extracellular space per unit volume of tissue. | Differentiating tumor from normal tissue, assessing tissue cellularity. |
| kep (Rate Constant) | The rate of transfer of the contrast agent from the EES back to the blood plasma (kep = Ktrans/ve). | Characterizing the washout of the contrast agent. |
| vp (Plasma Volume Fraction) | The fractional volume of blood plasma per unit volume of tissue. | Assessing the vascularity of a tissue. |
| Area Under the Curve (AUC) | The integral of the contrast agent concentration over a specific time period. A semi-quantitative measure of contrast enhancement. | Initial assessment of lesion enhancement, useful when pharmacokinetic modeling is not feasible. |
Experimental Protocols
The following are detailed step-by-step protocols for performing DSC- and DCE-MRI using this compound. These protocols are intended as a guide and may need to be adapted based on the specific scanner, patient population, and research question.
General Preparation for Perfusion MRI
-
Patient Screening: Screen the patient for any contraindications to MRI and gadolinium-based contrast agents, including severe renal impairment.[8]
-
IV Access: Establish a patent intravenous line, preferably in an antecubital vein, using an 18-20 gauge catheter to accommodate the rapid injection rates.[9]
-
Positioning: Position the patient comfortably on the MRI table and immobilize the area of interest to minimize motion artifacts.
-
Pre-contrast Imaging: Acquire standard anatomical images (e.g., T1-weighted, T2-weighted, FLAIR) prior to the perfusion scan.
Protocol 1: Dynamic Susceptibility Contrast (DSC)-MRI for Brain Tumor Imaging
Objective: To quantitatively assess tumor hemodynamics, particularly rCBV, for grading and treatment response evaluation.
Methodology:
-
Pulse Sequence: Utilize a T2*-weighted single-shot gradient-echo echo-planar imaging (GRE-EPI) sequence.[9][10]
-
Imaging Parameters (3T):
-
This compound Administration:
-
Preload Dose (Optional but Recommended): Administer a small preload dose of this compound (e.g., 0.025-0.05 mmol/kg) 5 minutes before the dynamic scan to reduce T1 leakage effects from a disrupted blood-brain barrier.[9]
-
Bolus Injection: Inject a bolus of this compound at a dose of 0.05-0.1 mmol/kg.[4][10]
-
Injection Rate: 3–5 mL/s using a power injector.[4]
-
Saline Flush: Immediately follow the contrast injection with a 20–30 mL saline flush at the same injection rate.[4][9]
-
-
Dynamic Acquisition:
-
Start the dynamic T2*-weighted acquisition approximately 5-10 seconds before the contrast bolus injection to establish a stable baseline signal.
-
Continue acquiring images for at least 90-120 seconds to capture the full first pass of the contrast agent.
-
-
Post-processing:
-
Perform motion correction on the dynamic image series.
-
Convert the signal intensity-time curves to changes in the transverse relaxation rate (ΔR2*).
-
Correct for contrast agent leakage, especially in high-grade tumors.[5]
-
Deconvolve the tissue concentration curve with an arterial input function (AIF) to generate parametric maps of rCBV, rCBF, and MTT.
-
Protocol 2: Dynamic Contrast-Enhanced (DCE)-MRI for Breast Cancer Assessment
Objective: To assess tumor vascularity and permeability for diagnosis, staging, and monitoring treatment response.
Methodology:
-
Pulse Sequence: Employ a 3D T1-weighted spoiled gradient-echo (SPGR) or similar sequence with high temporal resolution.
-
Imaging Parameters (1.5T or 3T):
-
Repetition Time (TR): < 7 ms
-
Echo Time (TE): < 1.5 ms
-
Flip Angle: 10°-30° (The optimal flip angle depends on the TR and the pre-contrast T1 of the tissue).
-
Temporal Resolution: < 15 seconds per volume
-
-
T1 Mapping: Acquire pre-contrast T1-weighted images with multiple flip angles to generate a pre-contrast T1 map, which is essential for accurate pharmacokinetic modeling.[11]
-
This compound Administration:
-
Dynamic Acquisition:
-
Begin the dynamic T1-weighted acquisition.
-
Start the contrast injection after acquiring 2-4 baseline scans.
-
Continue dynamic imaging for at least 5-7 minutes to capture the wash-in and wash-out phases of the contrast agent.[11]
-
-
Post-processing:
-
Perform motion correction.
-
Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map and the scanner parameters.
-
Fit a pharmacokinetic model (e.g., the extended Tofts model) to the concentration-time data to generate parametric maps of Ktrans, ve, kep, and vp.
-
Protocol 3: Myocardial Perfusion Imaging
Objective: To assess myocardial blood flow at rest and during stress to detect coronary artery disease.[12]
Methodology:
-
Pulse Sequence: Use a saturation-recovery T1-weighted gradient-echo or steady-state free precession (SSFP) sequence.
-
Imaging Parameters (1.5T or 3T):
-
Acquire images in multiple short-axis slices covering the left ventricle.
-
Use parallel imaging techniques to achieve the necessary temporal resolution (typically one image per slice per heartbeat).
-
-
This compound Administration:
-
Stress Perfusion:
-
Rest Perfusion:
-
After allowing for sufficient time for the stress agent to wash out (typically >10 minutes), repeat the injection and imaging sequence at rest with a second bolus of this compound (0.05 mmol/kg).[13]
-
-
-
Dynamic Acquisition:
-
Acquire images for approximately 50-60 heartbeats during the first pass of each contrast bolus.
-
-
Post-processing:
-
Visually assess for perfusion defects (areas of delayed or reduced myocardial enhancement) during stress that are not present at rest.
-
Semi-quantitative analysis can be performed by measuring the upslope of the myocardial signal intensity-time curve.
-
Visualization of Pathways and Workflows
Signaling Pathways in Angiogenesis and Vascular Permeability
Perfusion imaging, particularly DCE-MRI, provides an in-vivo assessment of physiological processes that are driven by complex signaling pathways. A key pathway in tumor angiogenesis and the regulation of vascular permeability is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
References
- 1. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firevoxel.org [firevoxel.org]
- 3. asnr.org [asnr.org]
- 4. Perfusion MRI: The Five Most Frequently Asked Technical Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASFNR Recommendations for Clinical Performance of MR Dynamic Susceptibility Contrast Perfusion Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Contrast Enhanced (DCE) MRI-Derived Renal Perfusion and Filtration: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Imaging of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 9. mriquestions.com [mriquestions.com]
- 10. Moving Toward a Consensus DSC-MRI Protocol: Validation of a Low–Flip Angle Single-Dose Option as a Reference Standard for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 13. Gadavist, Pixxoscan (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Assessing Tumor Vascularity with Gadobutrol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of tumor vascularity is a critical component in oncology research and drug development. It provides invaluable insights into tumor physiology, angiogenesis, and the efficacy of anti-angiogenic therapies. Gadobutrol (Gadovist®), a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), is a key tool for this purpose.[1][2] Its high concentration (1.0 M) and high T1 relaxivity offer advantages in dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and dynamic susceptibility contrast magnetic resonance imaging (DSC-MRI), enabling robust quantification of tumor perfusion and permeability.
These application notes provide detailed protocols for utilizing this compound to assess tumor vascularity, along with a summary of quantitative data from preclinical and clinical studies.
Key Methods for Assessing Tumor Vascularity
Two primary MRI techniques are employed with this compound to quantitatively assess tumor vascularity:
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): This technique measures the leakage of this compound from the intravascular space into the extravascular-extracellular space (EES). It provides quantitative parameters related to blood perfusion, vessel permeability, and the volume of the EES.[3][4]
-
Dynamic Susceptibility Contrast MRI (DSC-MRI): Also known as bolus tracking, this method monitors the first pass of a compact bolus of this compound through the vasculature. It is used to calculate parameters related to cerebral blood volume and blood flow.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from studies utilizing this compound for the assessment of tumor vascularity.
Table 1: Pharmacokinetic Parameters from DCE-MRI Studies with this compound
| Parameter | Description | Typical Values in Tumors | Reference |
| Ktrans (min⁻¹) | Volume transfer constant between blood plasma and EES. Reflects vessel permeability and blood flow. | Varies significantly depending on tumor type and grade. | [3][4] |
| Kep (min⁻¹) | Rate constant for contrast agent transfer from EES back to plasma. | Varies with tumor characteristics. | [3] |
| Vp (%) | Fractional volume of blood plasma per unit volume of tissue. | 1 - 10% | [3] |
| Ve (%) | Fractional volume of the EES per unit volume of tissue. | 10 - 50% | [3] |
| Wash-in Rate | Initial rate of signal intensity increase after contrast injection. | 0.83 ± 0.64 (in post-treatment glioma) | [3] |
| Washout Rate | Rate of signal intensity decrease after peak enhancement. | 0.001 ± 0.0001 (in post-treatment glioma) | [3] |
Table 2: Hemodynamic Parameters from DSC-MRI Studies with this compound
| Parameter | Description | Typical Values in Tumors | Reference |
| Relative Cerebral Blood Volume (rCBV) | Ratio of cerebral blood volume in the tumor to that in normal-appearing white matter. | Can be elevated in high-grade tumors. | [7] |
| Relative Cerebral Blood Flow (rCBF) | Ratio of cerebral blood flow in the tumor to that in normal-appearing white matter. | Often increased in malignant tumors. | [5] |
| Mean Transit Time (MTT) | Average time for blood to transit through a given volume of tissue. | Can be shortened in tumors with arteriovenous shunting. | [8] |
Table 3: this compound Injection Parameters for Tumor Vascularity Assessment
| Technique | This compound Dose (mmol/kg) | Injection Rate (mL/s) | Saline Flush | Reference |
| DCE-MRI | 0.1 | 2 - 4 | 20 - 30 mL | [5][9] |
| DSC-MRI | 0.1 | 3 - 5 | 20 - 30 mL | [5][6] |
| Combined DCE/DSC-MRI | 0.05 for DCE, followed by 0.05 for DSC | 2 for DCE, 5 for DSC | 20 mL after each injection | [6] |
Experimental Protocols
Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI)
This protocol is designed to quantify tumor perfusion and vessel permeability.
1. Patient/Animal Preparation:
-
Ensure the subject has no contraindications to MRI or GBCAs.[9]
-
For animal studies, anesthetize the animal and maintain its body temperature.[10]
-
Establish intravenous access for contrast agent administration.[11]
2. MRI Acquisition:
-
Pre-contrast Imaging:
-
Acquire anatomical reference images (e.g., T2-weighted).
-
Perform T1 mapping to determine the pre-contrast longitudinal relaxation time (T1₀) of the tissue. This is crucial for accurate pharmacokinetic modeling.[9]
-
-
Dynamic Scan:
-
Initiate a dynamic series of T1-weighted gradient-echo scans with high temporal resolution (typically 3-6 seconds per acquisition).[5]
-
After acquiring a baseline of 5-10 dynamic scans, inject a bolus of this compound (0.1 mmol/kg) at a rate of 2-4 mL/s, immediately followed by a 20-30 mL saline flush at the same rate.[5][9]
-
Continue acquiring dynamic scans for at least 5-10 minutes post-injection to capture the full wash-in and washout kinetics of the contrast agent.[9]
-
3. Data Analysis:
-
Signal Intensity to Concentration Conversion: Convert the measured signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1₀ map and the relaxivity of this compound.
-
Pharmacokinetic Modeling: Fit the concentration-time curves to a pharmacokinetic model (e.g., Tofts model, extended Tofts model) to derive quantitative parameters such as Ktrans, Kep, Vp, and Ve.[5]
Protocol 2: Dynamic Susceptibility Contrast MRI (DSC-MRI)
This protocol is primarily used for assessing tumor blood volume and flow, particularly in the brain.
1. Patient/Animal Preparation:
-
Follow the same preparation steps as for DCE-MRI.
2. MRI Acquisition:
-
Pre-bolus (Optional but Recommended): Administer a "preload" dose of this compound (e.g., 0.05 mmol/kg) a few minutes before the main bolus. This helps to saturate the extravascular-extracellular space and minimize T1-leakage effects that can confound DSC-MRI measurements.[6]
-
Dynamic Scan:
-
Begin a dynamic series of T2*-weighted or T2-weighted echo-planar images with a high temporal resolution (≤ 1.5 seconds per acquisition).[5][6]
-
After a baseline of 5-10 dynamic scans, inject a compact bolus of this compound (0.1 mmol/kg, or 0.05 mmol/kg if a preload was used) at a high rate (3-5 mL/s), followed immediately by a 20-30 mL saline flush at the same rate.[5][6]
-
Continue the dynamic scan for at least 90-120 seconds to capture the entire first pass of the contrast agent bolus.
-
3. Data Analysis:
-
Signal to Concentration Conversion: Convert the signal intensity-time curves to changes in the transverse relaxation rate (ΔR2* or ΔR2), which is proportional to the contrast agent concentration.
-
Arterial Input Function (AIF) Selection: Identify an AIF from a major artery supplying the imaged tissue.
-
Deconvolution: Deconvolve the tissue concentration-time curves with the AIF to generate maps of cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT).
-
Normalization: Normalize the resulting parametric maps to a contralateral region of normal-appearing white matter to obtain relative values (e.g., rCBV, rCBF).
Visualizations
Caption: Workflow for assessing tumor vascularity using DCE-MRI and DSC-MRI with this compound.
Caption: Relationship between MRI techniques, derived parameters, and physiological interpretation.
References
- 1. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Dynamic Contrast-Enhancement Parameters between this compound and Gadoterate Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of tumor vascular normalization: the key points from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mri-q.com [mri-q.com]
- 6. ajronline.org [ajronline.org]
- 7. ajnr.org [ajnr.org]
- 8. researchgate.net [researchgate.net]
- 9. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Gadobutrol in Neurological Disorder Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gadobutrol, a macrocyclic, nonionic gadolinium-based contrast agent (GBCA), for magnetic resonance imaging (MRI) in animal models of neurological disorders. The high T1 relaxivity and 1.0 molar concentration of this compound offer distinct advantages for enhancing the visualization of pathological processes in preclinical research.[1][2][3]
Application Note 1: Assessment of Blood-Brain Barrier Disruption
This compound is an extracellular fluid agent that does not cross the intact blood-brain barrier (BBB).[1] In pathologies such as stroke, brain tumors, and neuroinflammation, BBB breakdown allows this compound to extravasate into the brain parenchyma, leading to signal enhancement on T1-weighted MR images.[2][4][5] This characteristic makes it a valuable tool for assessing the extent and permeability of BBB disruption.
Key Applications in Animal Models:
-
Ischemic Stroke: To visualize and quantify the extent of BBB damage in models like middle cerebral artery occlusion (MCAO).[6][7]
-
Brain Tumors: To delineate tumor boundaries, which often feature a compromised BBB.[8][9]
-
Neuroinflammation: To detect active inflammation and associated BBB permeability in models such as experimental autoimmune encephalomyelitis (EAE), an analog for multiple sclerosis.[10][11]
// Node Styling A, B, C [fillcolor="#FBBC05"]; D, E, F [fillcolor="#4285F4", fontcolor="#FFFFFF"]; G, H, I [fillcolor="#34A853", fontcolor="#FFFFFF"]; } end dot Caption: General workflow for assessing BBB permeability using this compound-enhanced MRI.
Quantitative Data from Animal Model Studies
| Animal Model | Neurological Disorder | This compound Dose (mmol/kg) | Imaging Field Strength (T) | Key Quantitative Finding | Reference |
| Rat (Fischer) | C6 Glioma | 0.1 | 1.5 & 3 | No significant difference in lesion enhancement compared to 0.15 mmol/kg gadoterate meglumine. | [8] |
| Rat | C6 Glioma | 0.1 | 1.5 & 3 | Superior lesion enhancement, SNR, and CNR compared to an equivalent dose of gadodiamide. | [9] |
| Rat | Stroke (MCAO) | 0.3 - 0.4 | Not Specified | Higher doses (0.3-0.4 mmol/kg) and 1.0 M concentration improved contrast between ischemic and non-ischemic tissue. | [6][7] |
| Mouse | EAE | 2.5 (cumulative 20) | Not Specified | This compound showed efficient clearance from inflamed brain tissue compared to linear GBCAs. | [10] |
Protocol: Dynamic Contrast-Enhanced (DCE-MRI) for BBB Permeability in a Rodent Stroke Model
This protocol is a synthesized methodology based on common practices for assessing BBB permeability in a rat model of ischemic stroke.[6][7][12]
-
Animal Preparation:
-
Induce ischemic stroke using a validated model, such as the endovascular middle cerebral artery occlusion (MCAO) model.[12]
-
Anesthetize the rat (e.g., using 1.5-2% isoflurane in O2/N2O). Monitor respiration and maintain body temperature with a heating pad.
-
Securely place the animal in an MRI-compatible cradle.
-
Place a catheter in the tail vein for intravenous (IV) administration of the contrast agent.
-
-
MRI Acquisition:
-
Position the animal in the MRI scanner (e.g., a 7T small animal scanner).
-
Acquire pre-contrast T1-weighted anatomical images to identify the ischemic region.
-
Set up a dynamic T1-weighted sequence (e.g., a fast low-angle shot or FLASH sequence) covering the region of interest.
-
Begin the dynamic scan and acquire several baseline images (pre-contrast).
-
-
Contrast Administration:
-
Administer a bolus of this compound (e.g., 0.2 - 0.3 mmol/kg) via the tail vein catheter.[6] The injection should be rapid (e.g., over 5-10 seconds) and followed immediately by a saline flush (approx. 0.5 mL) to ensure the full dose reaches circulation.
-
Continue acquiring dynamic images for a set period (e.g., 5-15 minutes) to capture the influx and washout of the contrast agent.
-
-
Data Analysis:
-
Perform motion correction and register all dynamic images.
-
Define regions of interest (ROIs) in the ischemic core, peri-infarct zone, and a contralateral healthy region.
-
Extract the signal intensity-time curves for each ROI.
-
Analyze the curves to calculate quantitative parameters. A common parameter is the volume transfer constant (Ktrans), which reflects vessel permeability. This often requires specialized software and kinetic modeling (e.g., Tofts model).[13][14]
-
Application Note 2: Imaging of Glial Tumors
Contrast-enhanced MRI is the standard for diagnosing and monitoring brain tumors.[15] this compound's high relaxivity makes it particularly effective for delineating tumor margins, assessing tumor vascularity, and detecting smaller lesions.[16][17] In animal models of glioma, this compound provides high-quality enhancement, facilitating the evaluation of therapeutic efficacy.[8][9]
// Invisible edges for layout edge [style=invis]; Gado_in -> V; } end dot Caption: this compound extravasates through a compromised BBB in tumors, enhancing MRI signals.
Quantitative Data from Glioma Animal Model Studies
| Animal Model | Tumor Type | This compound Dose (mmol/kg) | Imaging Field Strength (T) | Key Quantitative Finding | Reference |
| Rat | C6 Glioma | 2.5 | Not Specified (Synchrotron CT) | Higher gadolinium concentration in tumor tissue compared to gadopentetate dimeglumine. | [18] |
| Rat | Glioma | 0.1 | 3 | Contrast enhancement was 27.1% to 31.5% higher with this compound vs. gadodiamide. | [9] |
| Rat | Glioma | 0.1 | 1.5 | Contrast enhancement was 23.8% to 29.5% higher with this compound vs. gadodiamide. | [9] |
| Nude Mouse | Glioblastoma (U251) | 4.0 (intraperitoneal) | 7 | Confirmed gadolinium presence and enhancement in flank tumors prior to radiotherapy. | [19] |
Protocol: T1-Weighted Contrast Enhancement in a Rat Glioma Model
This protocol provides a general method for assessing tumor enhancement in a rodent glioma model, based on published studies.[8][9]
-
Animal and Tumor Model:
-
Use an appropriate rat strain (e.g., Fischer or Wistar).
-
Implant glioma cells (e.g., C6/lacZ cells) into the brain parenchyma using a stereotactic frame to ensure consistent tumor location.[8]
-
Allow the tumor to grow for a specified period (e.g., 7-14 days) to reach a suitable size for imaging.
-
-
Animal Preparation:
-
Anesthetize the rat (e.g., isoflurane) and monitor vital signs throughout the procedure.
-
Establish IV access via the tail vein for contrast agent delivery.
-
Secure the animal on the MRI scanner bed, ensuring the head is properly positioned within the head coil.
-
-
MRI Acquisition:
-
Perform imaging on a 1.5T or 3T (or higher) scanner.
-
Acquire a pre-contrast T1-weighted sequence (e.g., spin-echo) in axial, coronal, and sagittal planes to locate the tumor.
-
Administer a single intravenous bolus of this compound at a standard dose of 0.1 mmol/kg.[8][9] Follow with a saline flush.
-
Immediately after injection, begin acquiring a series of post-contrast T1-weighted images at several time points (e.g., 1, 3, 5, 7, and 9 minutes post-injection) to capture peak enhancement.[9]
-
-
Image Analysis:
-
On the post-contrast images, identify the region of maximal enhancement corresponding to the tumor.
-
Draw ROIs on the enhancing tumor, on contralateral normal brain tissue, and in a background region outside the animal.
-
Calculate key metrics:
-
Signal-to-Noise Ratio (SNR): Mean signal intensity of the ROI divided by the standard deviation of the background noise.
-
Contrast-to-Noise Ratio (CNR): (Mean signal of tumor ROI - Mean signal of normal tissue ROI) / Standard deviation of background noise.
-
Percent Enhancement: [(SI_post - SI_pre) / SI_pre] * 100, where SI is the signal intensity of the tumor ROI. Compare these metrics across different time points or therapeutic groups.
-
-
References
- 1. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pre-clinical evaluation of this compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genericcontrastagents.com [genericcontrastagents.com]
- 4. researchgate.net [researchgate.net]
- 5. Imaging blood-brain barrier dysfunction in animal disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perfusion-weighted MRI using this compound as a contrast agent in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aminer.cn [aminer.cn]
- 8. ajronline.org [ajronline.org]
- 9. Evaluation of gadodiamide versus this compound for contrast-enhanced MR imaging in a rat brain glioma model at 1.5 and 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Impact of Gadopentetate and this compound on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Protocol of a thromboembolic stroke model in the rat: review of the experimental procedure and comparison of models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic Contrast-Enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative dynamic contrast-enhanced MRI for mouse models using automatic detection of the arterial input function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diagnostic Yield of Double-Dose this compound in the Detection of Brain Metastasis: Intraindividual Comparison with Double-Dose Gadopentetate Dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and Efficacy of this compound for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo measurement of gadolinium concentration in a rat glioma model by monochromatic quantitative computed tomography: comparison between gadopentetate dimeglumine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of this compound Safety in Combination with Ionizing Radiation Using a Preclinical MRI-Guided Radiotherapy Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardiovascular Imaging with Gadobutrol in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiovascular Magnetic Resonance (CMR) is a powerful non-invasive imaging modality for assessing cardiac structure, function, and tissue composition in preclinical research. The use of gadolinium-based contrast agents (GBCAs) like Gadobutrol (Gadovist®) significantly enhances the diagnostic capabilities of CMR, particularly for myocardial perfusion and the detection of myocardial viability through Late Gadolinium Enhancement (LGE).[1][2] this compound is a second-generation, non-ionic, macrocyclic GBCA with high relaxivity and a favorable safety profile.[3] Its 1.0 M concentration allows for a compact bolus injection, which can be advantageous for dynamic imaging applications.[3]
These application notes provide detailed protocols for utilizing this compound in cardiovascular imaging studies in rats, focusing on techniques for assessing myocardial infarction and fibrosis.
Key Properties of this compound
This compound enhances MR images by shortening the T1 relaxation time of protons in the surrounding tissue.[3] Its key physicochemical and pharmacokinetic properties are summarized in the table below.
| Property | Value | Reference |
| Molar Concentration | 1.0 mmol/mL | [4] |
| Molecular Structure | Macrocyclic, non-ionic | [3] |
| Relaxivity (T1) in Plasma | 5.6 L/mmol·s at 0.47 T | [4] |
| Elimination Half-life (in humans) | Approximately 1.5 hours | [4] |
| Excretion | Primarily renal | [4] |
Experimental Protocols
I. Animal Preparation and Anesthesia
A crucial aspect of successful cardiac imaging in rats is appropriate animal preparation and a stable plane of anesthesia that minimizes cardiac depression.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Isoflurane anesthetic
-
Vaporizer and induction chamber
-
Nose cone for anesthetic delivery during imaging
-
Small animal physiological monitoring system (ECG, respiration, temperature)
-
Heating pad or circulating warm water blanket
-
Intravenous (IV) catheter (e.g., 24-26 gauge) for tail vein cannulation
-
Heparinized saline
Protocol:
-
Anesthesia Induction: Induce anesthesia in the rat using 3-5% isoflurane in an induction chamber.
-
Animal Positioning and IV Access: Once anesthetized, position the rat in a supine position on the MRI-compatible cradle. Secure the tail for IV access and place a catheter in one of the lateral tail veins.
-
Physiological Monitoring: Attach ECG leads to the paws for cardiac gating. Place a respiratory sensor on the abdomen to monitor breathing. Insert a rectal probe to monitor core body temperature.
-
Maintenance of Anesthesia: Maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone. Adjust the concentration to maintain a stable heart rate and respiration.
-
Temperature Control: Maintain the rat's body temperature at approximately 37°C using a heating pad or circulating warm water blanket.
II. Cine MRI for Cardiac Function
Cine (cinematic) MRI is performed to assess cardiac function, including left ventricular ejection fraction (LVEF), stroke volume (SV), and cardiac output (CO). This is typically performed before contrast administration.
Imaging Sequence:
-
ECG-gated 2D cine sequence (e.g., FLASH or bSSFP)
Typical Imaging Parameters for Rats:
| Parameter | Value | Reference |
| Repetition Time (TR) | 5-15 ms | [5] |
| Echo Time (TE) | 2-5 ms | [5] |
| Flip Angle | 15-25° | [5] |
| Field of View (FOV) | 50 x 50 mm to 60 x 60 mm | [5] |
| Matrix Size | 128 x 128 or 256 x 256 | [5] |
| Slice Thickness | 1.5-2.0 mm | [5] |
| Number of Cardiac Phases | 10-20 | [5] |
III. Late Gadolinium Enhancement (LGE) for Myocardial Viability
LGE is the gold standard for imaging myocardial scar and fibrosis.[6] It relies on the differential washout kinetics of this compound from healthy myocardium versus infarcted or fibrotic tissue.[6]
Protocol:
-
This compound Administration: Administer a bolus of this compound via the tail vein catheter at a dose of 0.1 to 0.2 mmol/kg . This should be followed by a saline flush.
-
Post-Contrast Delay: Wait for a period of 10-20 minutes to allow for sufficient washout of the contrast agent from healthy myocardium and accumulation in the scar tissue.[6]
-
LGE Imaging: Acquire images using an ECG-gated, T1-weighted inversion-recovery sequence. The inversion time (TI) should be optimized to null the signal from the healthy myocardium, making the hyperenhanced scar tissue appear bright.
Typical LGE Imaging Parameters for Rats:
| Parameter | Value | Reference |
| Sequence | T1-weighted Inversion-Recovery Gradient Echo | [6] |
| This compound Dose | 0.1 - 0.2 mmol/kg | [7] |
| Post-Contrast Delay | 10-20 minutes | [6] |
| Inversion Time (TI) | Optimized to null healthy myocardium | [8] |
| Repetition Time (TR) | Dependent on heart rate and sequence | |
| Echo Time (TE) | Shortest possible | |
| Flip Angle | ~90° | |
| Field of View (FOV) | 50 x 50 mm to 60 x 60 mm | |
| Matrix Size | 128 x 128 or 256 x 256 | |
| Slice Thickness | 1.5-2.0 mm |
IV. Myocardial Perfusion Imaging
First-pass perfusion imaging assesses myocardial blood flow and can identify areas of ischemia.
Protocol:
-
Baseline Imaging: Acquire a few baseline images using a rapid T1-weighted sequence.
-
This compound Injection: Inject a bolus of this compound (0.05-0.1 mmol/kg) followed by a saline flush.
-
Dynamic Imaging: Immediately begin dynamic image acquisition as the contrast agent passes through the myocardium.
Typical Perfusion Imaging Parameters for Rats:
| Parameter | Value | Reference |
| Sequence | T1-weighted fast gradient echo or echo-planar imaging | [9] |
| This compound Dose | 0.05 - 0.1 mmol/kg | [9] |
| Injection Rate | Rapid bolus | [9] |
| Temporal Resolution | One image per cardiac cycle | |
| Repetition Time (TR) | Shortest possible | |
| Echo Time (TE) | Shortest possible | |
| Flip Angle | 10-20° |
Data Presentation
The following tables summarize key quantitative data relevant to cardiovascular imaging with this compound. Note that much of the available data is from human clinical studies, and optimal parameters for rats may require empirical determination.
Table 1: Recommended this compound Dosages
| Application | Human Dose (mmol/kg) | Typical Rat Dose (mmol/kg) | Reference |
| Late Gadolinium Enhancement | 0.1 - 0.2 | 0.1 - 0.2 | [7][10] |
| Myocardial Perfusion | 0.05 - 0.1 | 0.05 - 0.1 | [9] |
Table 2: Timing for Late Gadolinium Enhancement
| Species | Contrast Agent | Optimal LGE Timing (post-injection) | Reference |
| Human | This compound (0.1 mmol/kg) | 10 minutes | [10] |
| Human | This compound (0.2 mmol/kg) | 20 minutes | [10] |
| General (Human) | Gadolinium-based agents | 10 - 20 minutes | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for rat cardiac MRI with this compound.
Mechanism of Late Gadolinium Enhancement
The mechanism of LGE does not involve a direct signaling pathway with this compound. Instead, this compound's distribution is governed by the pathophysiology of the myocardial tissue. In myocardial infarction, myocyte necrosis leads to an expansion of the extracellular space, allowing for a higher concentration and delayed washout of this compound, which is an extracellular agent. This results in T1 shortening and a bright signal on T1-weighted images.
Caption: Pathophysiological basis of Late Gadolinium Enhancement.
References
- 1. Cardiovascular Magnetic Resonance Contrast Agents | Radiology Key [radiologykey.com]
- 2. Cardiovascular Magnetic Resonance Imaging in Experimental Models [opencardiovascularmedicinejournal.com]
- 3. This compound 1.0-molar in Cardiac Magnetic Resonance Imaging (MRI) - Further Enhancing the Capabilities of Contrast-enhanced MRI in Ischaemic and Non-ischaemic Heart Disease? | ECR Journal [ecrjournal.com]
- 4. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improve Myocardial T1 Measurement in Rats with a New Regression Model: Application to Myocardial Infarction and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Perfusion-weighted MRI using this compound as a contrast agent in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mriquestions.com [mriquestions.com]
- 9. Effects of contrast administration on cardiac MRI volumetric, flow and pulse wave velocity quantification using manual and software-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Gadobutrol injection for consistent signal enhancement
Welcome to the technical support center for Gadobutrol. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and optimal signal enhancement in your experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard dose of this compound for preclinical research?
A1: The generally recommended dose for contrast-enhanced MRI is 0.1 mmol/kg body weight, which is equivalent to 0.1 mL/kg of the 1.0 M solution.[1][2][3] For specific applications, such as certain cardiac MRI protocols, two separate 0.05 mL/kg injections may be administered.[1] In some cases, to improve diagnostic accuracy when a lesion is still suspected after an initial scan, a second injection of up to 0.2 mmol/kg can be administered within 30 minutes.
Q2: What is the optimal flow rate for this compound injection?
A2: The recommended injection rate can vary depending on the application. For CNS imaging, a flow rate of approximately 2 mL/second is standard.[1][3] For magnetic resonance angiography (MRA), a slightly slower rate of 1.5 mL/second is often used.[1] For cardiac MRI, a faster rate of around 4 mL/second is recommended.[1]
Q3: Is a saline flush necessary after this compound injection?
A3: Yes, it is highly recommended to follow the this compound injection with a saline flush.[1][3] This ensures the complete administration of the contrast agent and helps to create a compact bolus for improved dynamic imaging.[4][5] The volume of the flush can vary, for example, 30 mL for MRA and 20 mL for cardiac MRI.[1]
Q4: When is the optimal time to begin image acquisition after injection?
A4: Contrast-enhanced MRI can begin immediately following the administration of this compound.[3][4] However, the time to maximum contrast enhancement can vary by pathology and tissue type. For brain tumors and metastases, maximum enhancement is typically observed 5-7 minutes post-injection.[6][7][8] For late gadolinium enhancement (LGE) in cardiac MRI, optimal contrast-to-noise ratios are achieved at 10 minutes for a 0.1 mmol/kg dose and 20 minutes for a 0.2 mmol/kg dose.[9]
Q5: How do the physicochemical properties of this compound contribute to signal enhancement?
A5: this compound is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) with high stability.[4][5] It is formulated at a 1.0 M concentration, which is double that of many other GBCAs.[4][5] This higher concentration results in a smaller injection volume for the same dose, leading to a more compact and concentrated bolus.[4][5] this compound also exhibits high T1 relaxivity, which is a key factor in shortening the T1 relaxation time of surrounding water protons, thereby increasing signal intensity on T1-weighted images.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weak signal enhancement | - Inaccurate dosing.- Suboptimal injection rate.- Omission of saline flush.- Improper timing of image acquisition.- Issues with the MRI sequence parameters. | - Ensure accurate calculation of the dose based on the subject's body weight (typically 0.1 mmol/kg).[1][2][3]- Use the recommended injection rate for your specific application (e.g., ~2 mL/sec for CNS).[1][3]- Always follow the injection with a saline flush to ensure complete delivery of the contrast agent.[1][3]- Optimize the delay between injection and image acquisition based on the tissue of interest and experimental goals.[6][7][9]- Verify that T1-weighted sequences are being used, as this compound's primary effect is T1 shortening.[11][12] |
| Variability in signal enhancement between subjects | - Physiological differences between subjects (e.g., renal function, tissue perfusion).- Inconsistent administration technique. | - Screen subjects for renal impairment, as this can affect the pharmacokinetics of this compound.[3][11][13]- Standardize the injection protocol across all subjects, including injection site, rate, and saline flush volume.[1][3]- Ensure consistent timing of image acquisition relative to the injection. |
| Injection site reactions | - Extravasation of the contrast agent. | - Ensure proper catheter and venous patency before and during injection.[10][14]- Monitor the injection site for any signs of swelling or pain.[14] Moderate irritation can occur if extravasation happens.[14] |
| Unexpected adverse reactions (e.g., nausea, headache) | - Subject sensitivity to the contrast agent. | - While uncommon and usually mild, be aware of potential adverse reactions such as headache, nausea, and dizziness.[10][15]- Have appropriate monitoring and support available during and after the experiment. |
Data Presentation
Table 1: Recommended Dosing and Administration Parameters for this compound
| Application | Recommended Dose (mmol/kg) | Injection Rate | Saline Flush Volume |
| Central Nervous System (CNS) | 0.1[1][3] | ~2 mL/second[1][3] | Recommended, volume not specified |
| Magnetic Resonance Angiography (MRA) | 0.1[1] | ~1.5 mL/second[1] | 30 mL[1] |
| Cardiac MRI (Perfusion & LGE) | 0.05 (x2)[1] or 0.1[9] | ~4 mL/second[1] | 20 mL[1] |
| Breast MRI | 0.1[1] | Not specified | Recommended, volume not specified |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Concentration | 1.0 mmol/mL[4] |
| Plasma Half-life | 1.81 hours (in healthy subjects)[11] |
| Distribution | Rapidly distributes into the extracellular space[11] |
| Protein Binding | Negligible |
| Elimination | Primarily excreted unchanged via the kidneys[11] |
Experimental Protocols
Protocol 1: Standard this compound Injection for CNS Imaging
-
Subject Preparation: Ensure the subject is appropriately positioned and the intravenous access is secure.
-
Dose Calculation: Calculate the required volume of this compound based on the subject's body weight to achieve a dose of 0.1 mmol/kg.
-
Injection: Administer the calculated volume of this compound as an intravenous bolus at a flow rate of approximately 2 mL/second, either manually or using a power injector.[3]
-
Saline Flush: Immediately following the this compound injection, administer a saline flush to ensure complete delivery of the contrast agent.[1][3]
-
Image Acquisition: Commence T1-weighted MRI sequences immediately after the injection. For optimal visualization of brain tumors or metastases, acquire images between 5 and 7 minutes post-injection.[6][7]
Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI with this compound
-
Baseline Imaging: Acquire pre-contrast T1-weighted images. If performing quantitative analysis, acquire data to generate a T1 map (e.g., using variable flip angles).[7]
-
Dose Calculation: Prepare a standard dose of this compound (0.1 mmol/kg body weight).[7]
-
Dynamic Scan Initiation: Begin the dynamic T1-weighted imaging sequence.
-
Injection: After a few initial dynamic scans (e.g., the 4th scan), inject the this compound bolus at a controlled rate (e.g., 2 mL/s) followed by a saline flush.[7]
-
Continued Acquisition: Continue acquiring dynamic images for the desired duration (e.g., 7 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.[7]
Visualizations
Caption: Standard workflow for this compound administration.
Caption: How this compound enhances T1-weighted MRI signals.
Caption: Troubleshooting logic for inconsistent signal.
References
- 1. Gadavist, Pixxoscan (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. beilupharma.com [beilupharma.com]
- 3. drugs.com [drugs.com]
- 4. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput this compound-enhanced CMR: a time and dose optimization study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. The Definitive Guide To this compound: Sourcing, Safety, And Formulation For Pharmaceutical Professionals [octagonchem.com]
- 13. bayer.com [bayer.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor contrast in Gadobutrol-enhanced scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor contrast in Gadobutrol-enhanced scans.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a contrast agent?
This compound is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA).[1][2][3][4] Its paramagnetic properties, owing to the gadolinium ion (Gd3+), shorten the T1 relaxation time of surrounding water protons in a magnetic field.[5] This T1 shortening effect leads to an increase in signal intensity on T1-weighted magnetic resonance images, thereby enhancing the contrast between different tissues.[5] The macrocyclic structure of this compound provides high stability, minimizing the release of free gadolinium ions in the body.[3]
Q2: What is the recommended dose and administration rate for this compound?
The standard recommended dose of this compound for most applications in adults and children is 0.1 mmol/kg of body weight.[3][4][6] For certain indications in adults, the dose may be increased up to 0.3 mmol/kg.[2] It is formulated at a higher concentration (1.0 mmol/mL) compared to many other GBCAs, which results in a lower injection volume.[1][3][7] this compound should be administered intravenously as a bolus injection, typically at a flow rate of approximately 2 mL/second.[7] Following the injection with a saline flush is recommended to ensure the full dose reaches circulation and to achieve a more compact contrast bolus.[7][8][9][10][11]
Q3: How do the physicochemical properties of this compound affect image contrast?
Several key properties of this compound contribute to its effectiveness in contrast enhancement:
-
High T1 Relaxivity: this compound exhibits high T1 relaxivity, which is a measure of its ability to shorten the T1 relaxation time of water protons. This high relaxivity contributes to greater signal enhancement.
-
High Concentration: At 1.0 mmol/mL, this compound has a higher concentration than many other gadolinium-based agents. This allows for the delivery of a compact, high-concentration bolus of the contrast agent to the region of interest.[1][3][7]
-
Macrocyclic Structure: The macrocyclic chelate provides high stability, which is crucial for safety and ensures the gadolinium remains bound, maximizing its contrast-enhancing effect.[3]
Q4: When is the optimal time to acquire images after this compound injection?
The optimal imaging time can vary depending on the tissue or pathology being investigated. For dynamic contrast-enhanced (DCE) MRI of brain tumors, maximum contrast enhancement is typically observed between 5 and 7 minutes after injection.[12] For contrast-enhanced magnetic resonance angiography (CE-MRA), the best images are often acquired during the arterial first-pass phase, which occurs almost immediately after injection.[6] For MRI of the brain and spinal cord, the optimal window is generally within 15 minutes post-injection.[6]
Troubleshooting Poor Contrast
Poor contrast in this compound-enhanced scans can arise from a variety of factors related to the contrast agent itself, the injection protocol, the imaging parameters, or patient-specific characteristics. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Poor Contrast
Caption: A flowchart for systematically troubleshooting poor contrast in this compound-enhanced MRI scans.
Issue 1: Suboptimal Contrast Agent Handling or Preparation
Question: Could the this compound itself be the issue?
Answer: While unlikely with a commercially prepared agent, improper storage or handling can affect performance.
-
Verification Steps:
-
Inspect for Particulates or Discoloration: The solution should be clear and colorless to pale yellow. Do not use if it is discolored or contains particulate matter.[7]
-
Confirm Storage Conditions: this compound should be stored at a controlled room temperature.
Issue 2: Incorrect Administration Protocol
Question: Was the this compound administered correctly?
Answer: The administration protocol is critical for achieving optimal contrast.
-
Verification Steps:
-
Verify Dose Calculation: Double-check that the administered dose was calculated correctly based on the subject's body weight (typically 0.1 mmol/kg).[3][4][6]
-
Assess IV Access: Ensure the intravenous line was patent and appropriately sized for the injection rate. Extravasation of the contrast agent will result in poor systemic enhancement.
-
Confirm Injection Rate: A consistent injection rate (e.g., 2 mL/s) is important for a uniform bolus.[7]
-
Saline Flush: A saline flush immediately following the this compound injection is crucial to push the entire contrast bolus into central circulation, which can significantly improve enhancement.[8][9][10][11]
-
Issue 3: Suboptimal MRI Sequence Parameters
Question: Are the MRI sequence parameters optimized for this compound?
Answer: The choice of MRI pulse sequence and its parameters significantly impacts the resulting contrast.
-
Verification Steps:
-
Sequence Type: Ensure a T1-weighted sequence was used, as this compound primarily shortens T1 relaxation time.
-
Repetition Time (TR) and Echo Time (TE): These parameters should be optimized to maximize T1-weighting.
-
Flip Angle: The flip angle should be appropriate for the chosen T1-weighted sequence to maximize signal from the contrast-enhanced tissue.
-
Scan Timing: The delay between contrast injection and image acquisition must be appropriate for the tissue being imaged to capture peak enhancement.[6][12]
-
| Parameter | Recommendation for T1-Weighted Imaging | Rationale |
| Sequence Type | Spoiled Gradient Echo (SPGR/FLASH) or Spin Echo (SE) | These sequences are sensitive to T1 relaxation changes. |
| TR | Short | Minimizes T2 effects and emphasizes T1 recovery differences. |
| TE | Short | Minimizes T2* decay, which can reduce signal. |
| Flip Angle | Optimized for T1-weighting | Maximizes the signal difference between tissues with different T1 values. |
Issue 4: Patient-Specific Factors
Question: Could the subject's physiology be affecting contrast enhancement?
Answer: Certain physiological conditions can influence the distribution and concentration of the contrast agent.
-
Considerations:
-
Cardiac Output: Reduced cardiac output can lead to a slower, more dispersed bolus of contrast agent, resulting in lower peak enhancement.
-
Renal Function: While this compound is safe for patients with normal renal function, severely impaired renal function can alter the pharmacokinetics of the agent.[5]
-
Vascularity of the Target Tissue: Tissues with low vascularity will naturally show less enhancement.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Phantom for Quality Assurance
This protocol describes the preparation of a phantom to test the performance of the MRI scanner and the contrast agent.
Materials:
-
Distilled water
-
This compound (1.0 mmol/mL solution)
-
Phantom container (e.g., a bottle or a series of vials)
-
Microwave or heating plate
-
Magnetic stirrer
-
Graduated cylinders and pipettes
Methodology:
-
Prepare Agarose Gel:
-
Prepare a 1-2% agarose solution in distilled water (e.g., 1-2 g of agarose in 100 mL of water).
-
Heat the solution in a microwave or on a hot plate with stirring until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 60°C.
-
-
Prepare this compound Dilutions:
-
Create a series of this compound dilutions in distilled water to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mmol/L).
-
-
Create Phantom Samples:
-
For each desired final concentration of this compound in the phantom, mix a calculated volume of the this compound stock solution with the warm agarose gel.
-
Pour the mixture into labeled vials or compartments within the phantom container.
-
Include a control sample with only agarose gel and no this compound.
-
-
Solidify and Store:
-
Allow the phantom to cool and solidify at room temperature.
-
Store the phantom at a controlled temperature to prevent degradation.
-
-
Imaging:
-
Image the phantom using the same T1-weighted sequences used in your experiments.
-
Measure the signal intensity in each compartment and verify that it increases with the concentration of this compound.
-
Diagram: Signaling Pathway of this compound Contrast Enhancement
Caption: The mechanism of action for this compound-based MRI contrast enhancement.
Protocol 2: Standardized Dynamic Contrast-Enhanced (DCE) MRI Protocol
This protocol provides a general framework for performing a DCE-MRI experiment. Specific parameters may need to be adjusted based on the scanner, tissue of interest, and research question.
Preparation:
-
Subject Preparation: Ensure the subject is positioned comfortably to minimize motion. Place a patent IV line, preferably in the antecubital fossa.
-
Contrast Agent Preparation: Draw up the calculated dose of this compound (0.1 mmol/kg) and a saline flush (20-30 mL) into separate syringes for a power injector.
Imaging Sequence:
-
Pre-contrast Scans:
-
Acquire high-resolution anatomical T2-weighted and/or FLAIR images.
-
Acquire a pre-contrast T1-weighted scan using the same sequence parameters as the dynamic series. This will serve as a baseline.
-
-
Dynamic Scan Initiation:
-
Begin the dynamic T1-weighted gradient-echo sequence.
-
-
Contrast Injection:
-
After a few baseline scans (e.g., 3-4), inject the this compound bolus at a consistent rate (e.g., 2 mL/s) using a power injector.
-
Immediately follow the contrast with the saline flush at the same injection rate.
-
-
Dynamic Acquisition:
-
Continue acquiring dynamic scans for a predetermined duration (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.
-
-
Post-contrast Scans:
-
After the dynamic series, acquire high-resolution post-contrast T1-weighted images in multiple planes.
-
| DCE-MRI Parameter | Example Value | Rationale |
| Sequence | 3D T1-weighted Gradient Echo | Fast acquisition with good T1 contrast. |
| TR / TE | < 5 ms (B15284909) / < 2 ms | Allows for rapid image acquisition. |
| Flip Angle | 10-15 degrees | Balances T1-weighting and signal-to-noise ratio. |
| Temporal Resolution | 5-10 seconds per dynamic scan | Sufficient to characterize the wash-in and wash-out phases. |
| Injection Rate | 2 mL/s | Provides a consistent and compact contrast bolus. |
| Saline Flush | 20-30 mL | Ensures complete delivery of the contrast agent. |
References
- 1. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. radiopaedia.org [radiopaedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. beilupharma.com [beilupharma.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. auntminnie.com [auntminnie.com]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Saline flush effect for enhancement of aorta and coronary arteries at multidetector CT coronary angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of saline flush on enhancement of proximal and distal segments using 320-row coronary CT angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Motion Artifacts in Gadobutrol MRI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in their Gadobutrol-enhanced MRI experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.
Question: I am observing significant ghosting and blurring in my this compound-enhanced images. What are the first steps I should take to troubleshoot this?
Answer:
Ghosting and blurring are classic signs of motion artifacts. To address this, follow these initial steps:
-
Assess Patient Comfort and Immobilization: Ensure the subject is as comfortable as possible. Use appropriate padding and immobilization devices to restrict voluntary and involuntary movement. For animal studies, ensure proper anesthesia and secure positioning.
-
Check for Environmental Factors: Minimize external vibrations and ensure the scanner is stable.
-
Evaluate Scan Parameters:
-
Sequence Type: Consider using faster imaging sequences like echo-planar imaging (EPI) or gradient-echo (GRE) sequences, which can acquire data more rapidly and "freeze" motion.
-
Averages (NEX/NSA): Increasing the number of signal averages can reduce random motion artifacts but will increase scan time.
-
Phase-Encoding Direction: Swapping the phase-encoding direction can shift the artifact to a different part of the image, which may be less critical for your analysis.
-
Question: How can I differentiate between physiological motion (e.g., breathing, heartbeat) and random subject movement?
Answer:
Differentiating between physiological and random motion is crucial for selecting the appropriate correction strategy.
-
Physiological Motion: This type of motion is periodic. Artifacts from breathing or cardiac motion will often appear as distinct, repeating ghosts in the phase-encoding direction.
-
Random Motion: This is unpredictable and can be caused by things like coughing, swallowing, or general restlessness. The resulting artifacts are often more diffuse and less structured than those from physiological motion.
-
Solution: For random motion, a combination of patient immobilization, faster scanning sequences, and post-acquisition correction techniques is often necessary.
-
Question: My initial attempts to reduce motion have failed. What are the more advanced correction techniques I can implement?
Answer:
If basic methods are insufficient, you can implement more advanced prospective or retrospective motion correction techniques:
-
Prospective Motion Correction (PMC): This involves tracking the subject's motion during the scan and adjusting the scanner's parameters in real-time to compensate.[4] This is often achieved using navigator echoes or external tracking systems like cameras.
-
Retrospective Motion Correction (RMC): These techniques are applied after the data has been acquired. They typically involve image registration algorithms to align motion-corrupted data.[5]
Frequently Asked Questions (FAQs)
Question: What is the primary cause of motion artifacts in MRI?
Answer: Motion artifacts in MRI are primarily caused by the movement of the subject during the relatively long data acquisition times. This movement can be voluntary (e.g., repositioning) or involuntary (e.g., breathing, heartbeat, peristalsis). The movement causes inconsistencies in the k-space data, which manifest as artifacts in the final image.
Question: Does the use of this compound increase the likelihood of motion artifacts?
Answer: Current research suggests that this compound does not inherently increase the incidence of motion artifacts compared to other gadolinium-based contrast agents. Studies comparing this compound with gadoxetate disodium in dynamic liver MRI have found comparable motion scores and rates of severe respiratory motion artifacts between the two agents.[2] One study even suggested that in multiple-arterial-phase dynamic MRI, the frequency of transient respiratory motion artifacts was lower with this compound compared to gadoxetate disodium.
Question: What are the key physicochemical properties of this compound?
Answer: this compound is a non-ionic, macrocyclic gadolinium-based contrast agent. It is formulated at a higher concentration (1.0 mol/L) compared to many other agents, which allows for a smaller injection volume. This can result in a more compact bolus, potentially improving dynamic image enhancement. This compound also exhibits high relaxivity, which contributes to a strong signal enhancement in T1-weighted images.
Question: What are "navigator echoes," and how do they help minimize motion artifacts?
Answer: Navigator echoes are additional, brief radiofrequency pulses and readouts that are interleaved with the main imaging sequence.[2] They are used to track the position of specific anatomical structures, most commonly the diaphragm for respiratory motion. The information from the navigator echo can be used in two ways:
-
Gating: The imaging sequence is only triggered to acquire data when the tracked structure is within a predefined position range.
-
Tracking: The position information is used to adjust the imaging volume in real-time to follow the motion of the anatomy of interest.
Quantitative Data on Motion Artifact Reduction
The following table summarizes quantitative data on the effectiveness of various techniques for minimizing motion artifacts.
| Technique | Metric | Result | Reference |
| Patient Education | Number of repeated MRI sequences | Significantly reduced in the group that received an educational pamphlet (p = 0.004). | [1] |
| Immobilization Devices | Mean error in rigid registration | Decreased by 1.02 mm with the use of immobilization equipment. | |
| Prospective vs. Retrospective Motion Correction | Image Quality | Prospective motion correction resulted in superior image quality both visually and quantitatively compared to retrospective correction. | |
| This compound vs. Gadoxetate Disodium | Mean Transient Respiratory Motion Artifact Scores | No significant difference in mean motion scores between this compound and gadoxetate disodium in dynamic liver MRI. | [2] |
Experimental Protocols
While detailed, step-by-step protocols are highly dependent on the specific scanner, software, and experimental setup, the following provides a methodological overview for key motion correction techniques.
Protocol 1: Navigator-Based Respiratory Gating
-
Prescribe the Navigator: Place the navigator echo, typically a 2D pulse, over the right hemidiaphragm with its axis in the superior-inferior direction.
-
Monitor Diaphragmatic Motion: Acquire a series of navigator echoes to track the position of the diaphragm over several respiratory cycles.
-
Define Acceptance Window: Set a tolerance window (e.g., 3-6 mm) for the diaphragmatic position.[2]
-
Gated Acquisition: Configure the MRI sequence to only acquire imaging data when the navigator signal indicates that the diaphragm is within the defined acceptance window.
Protocol 2: Retrospective Image Registration
-
Data Acquisition: Acquire a series of images or a single 3D volume that is corrupted by motion. To facilitate retrospective correction, a high-resolution 3D scan can be divided into several shorter acquisitions.[5]
-
Image Pre-processing: If necessary, perform pre-processing steps such as brain extraction or noise reduction.
-
Reference Image Selection: Choose a reference image from the series, often the one with the least motion or a central time point.
-
Image Registration: Use a rigid or affine registration algorithm to align all other images in the series to the reference image. This corrects for translational and rotational motion between acquisitions.
-
Image Averaging: Average the registered images to create a single, motion-corrected image with an improved signal-to-noise ratio.
Visualizations
Caption: Workflow for minimizing motion artifacts in this compound MRI.
References
- 1. researchgate.net [researchgate.net]
- 2. mriquestions.com [mriquestions.com]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Retrospective motion correction protocol for high‐resolution anatomical MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review and Meta-analysis of AI-driven MRI Motion Artifact Detection and Correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Review and Meta-analysis of AI-driven MRI Motion Artifact Detection and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving signal-to-noise ratio with Gadobutrol at high field strengths
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gadobutrol for improving the signal-to-noise ratio (SNR) in magnetic resonance imaging (MRI) at high field strengths. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does the T1 relaxivity (r1) of this compound change with increasing magnetic field strength?
The T1 relaxivity of this compound, a key factor in T1-weighted image contrast, generally decreases as the magnetic field strength increases. However, this compound consistently demonstrates high relaxivity compared to many other macrocyclic gadolinium-based contrast agents (GBCAs) across various field strengths.[1][2] One study observed a slight increase in the r1 of this compound from 1.5 T to 3 T in human plasma, though this was noted as potentially having unusual uncertainty in the measurement.[1][3] Generally, a decrease of approximately -15% to -20% in relaxivity is observed when moving from 1.5 T to 7 T.[1]
Q2: What are the reported T1 and T2 relaxivity values for this compound at 1.5 T, 3 T, and 7 T?
The relaxivity of this compound has been measured in different media, primarily human plasma and whole blood. These values are crucial for predicting and optimizing image contrast.
| Field Strength | Medium | T1 Relaxivity (r1) [L/(mmol·s)] | T2 Relaxivity (r2) [L/(mmol·s)] |
| 0.2 T | Human Plasma | 5.5 ± 0.3 | 10.1 ± 0.3 |
| 1.5 T | Human Plasma | 4.7 ± 0.2 | 6.8 ± 0.2 |
| Human Plasma | 4.78 ± 0.12 | - | |
| Human Blood | 4.6 ± 0.2 | - | |
| 3 T | Human Plasma | 3.6 ± 0.2 | 6.3 ± 0.3 |
| Human Plasma | 4.97 ± 0.59 | - | |
| Human Blood | 3.47 ± 0.16 | - | |
| Human Blood | 4.5 ± 0.3 | - | |
| 4.7 T | Human Plasma | (2-fold higher than this compound) | - |
| 7 T | Human Plasma | 3.83 ± 0.24 | - |
| Human Blood | 4.2 ± 0.3 | - |
Data compiled from multiple sources.[1][4][5][6][7][8]
Q3: How does increasing the field strength from 1.5 T to 3 T or 7 T affect the Signal-to-Noise Ratio (SNR) in this compound-enhanced MRI?
Increasing the magnetic field strength generally leads to a higher intrinsic SNR.[9][10][11] For instance, moving from 1.5 T to 3 T can theoretically double the SNR.[11] Studies have shown a significant increase in tumor-to-brain contrast and lesion enhancement at 7 T compared to 3 T with this compound.[12] In prostate imaging, an SNR increase ranging from 1.7 to 2.8-fold was observed at 7 T compared to 3 T.[13][14] This enhanced SNR can be leveraged to achieve higher spatial resolution or faster imaging.[11]
Q4: What is the recommended dose of this compound for optimal SNR at high field strengths?
The standard recommended dose for adults is 0.1 mmol/kg body weight, which is equivalent to 0.1 mL/kg of the 1.0 M solution.[15][16][17] This dose is generally sufficient for most clinical applications.[15] For certain indications and to further improve diagnostic accuracy, a second dose of up to 0.2 mmol/kg body weight can be administered within 30 minutes of the first.[15] Studies have shown that a 0.1 mmol/kg dose of this compound can provide optimal contrast-to-noise ratios.[18][19]
Troubleshooting Guides
Problem: Suboptimal contrast enhancement or low SNR in T1-weighted images at high field strength.
Possible Causes & Solutions:
-
Incorrect Dosage: Ensure the administered dose of this compound is appropriate for the patient's body weight (typically 0.1 mmol/kg).[15][16] Underdosing will lead to insufficient T1 shortening and lower signal enhancement.
-
Timing of Image Acquisition: The timing between contrast injection and image acquisition is critical. For brain and spinal cord imaging, the best enhancement is typically observed around 15 minutes post-injection.[15] For dynamic contrast-enhanced (DCE) MRI of brain tumors, optimal enhancement is often seen 5-7 minutes after injection.[20] Tissue enhancement generally lasts for about 45 minutes.[15]
-
Injection Protocol: Administer this compound as a rapid intravenous bolus at a flow rate of approximately 2 mL/second.[16][21] Following the injection with a saline flush ensures the complete administration of the contrast agent.[16]
-
Pulse Sequence Parameters: T1-weighted scan sequences are most suitable for contrast-enhanced examinations with this compound.[15] Review and optimize your pulse sequence parameters (e.g., TR, TE, flip angle) for the specific field strength and anatomy being imaged.
Problem: Concerns about the safety of this compound at high field strengths or with repeated administration.
Background & Reassurance:
-
High Stability: this compound is a macrocyclic GBCA, which provides high chelate stability and a lower propensity for gadolinium release compared to linear agents.[22][23] This structural stability is a key safety feature.
-
Low Incidence of Adverse Events: Extensive clinical use, with over 100 million administrations, has shown this compound to be well-tolerated with a low incidence of adverse drug reactions.[24] The most common reactions are mild and transient, such as headache and nausea.[24][25]
-
Use in At-Risk Populations: Studies have not shown an increased risk of adverse events in patients with renal or liver impairment.[24] The European Society of Urogenital Radiology classifies this compound in the high-stability group with the lowest risk for nephrogenic systemic fibrosis (NSF).[23]
Experimental Protocols
Protocol for In Vitro T1 Relaxivity Measurement of this compound
This protocol outlines the key steps for determining the T1 relaxivity of this compound in a phantom study, adapted from methodologies described in the literature.[1]
-
Preparation of Phantoms:
-
Prepare solutions of this compound at several different concentrations (e.g., 4 different concentrations) in the medium of interest (e.g., human plasma or whole blood).
-
Transfer the solutions into airtight cylindrical tubes for placement within a phantom.
-
-
Temperature Control:
-
Maintain the phantom at a physiological temperature of 37°C using a heat-circulating system.
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner (e.g., 1.5 T, 3 T, or 7 T).
-
Acquire images using an inversion recovery turbo spin echo sequence with multiple inversion times.
-
-
Data Analysis:
-
Measure the signal intensities from the images for each concentration at each inversion time.
-
Fit the signal intensity data to the signal equation to determine the T1 relaxation times for each concentration.
-
Calculate the T1 relaxation rates (R1 = 1/T1).
-
Perform a weighted linear regression of the T1 rates against the concentration of this compound. The slope of this regression line represents the T1 relaxivity (r1).
-
Visualizations
Caption: Workflow for determining the T1 relaxivity of this compound.
Caption: Key factors influencing SNR with this compound at high field strengths.
References
- 1. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. The impact of field strength on image quality in MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. appliedradiology.com [appliedradiology.com]
- 12. Brain tumours at 7T MRI compared to 3T—contrast effect after half and full standard contrast agent dose: initial results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing signal‐to‐noise ratio for prostate imaging at 7T and 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing signal-to-noise ratio for prostate imaging at 7T and 3T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. beilupharma.com [beilupharma.com]
- 16. drugs.com [drugs.com]
- 17. ESR Essentials: gadolinium-wise MRI—practice recommendations by the European Society for Magnetic Resonance in Medicine and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput this compound-enhanced CMR: a time and dose optimization study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
- 22. researchgate.net [researchgate.net]
- 23. Safety of this compound in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Safety of this compound: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
Gadobutrol Technical Support Center: Stability and Long-Term Storage for Research Applications
Welcome to the technical support center for the research use of Gadobutrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and long-term storage of this compound for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound in its original packaging at a controlled room temperature of 25°C (77°F). Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1] Do not freeze the solution.[1]
Q2: What should I do if my this compound solution accidentally freezes?
A2: If freezing occurs, allow the solution to return to room temperature naturally. Before use, visually inspect the solution to ensure it is clear, colorless to pale yellow, and free of any particulate matter. Do not use the solution if it appears discolored or contains particles.[1]
Q3: What is the shelf-life of a this compound solution after the vial has been opened?
A3: Once the vial has been opened, the solution remains stable for up to 24 hours when stored at 20°C to 25°C (68°F to 77°F).[2] To minimize the risk of contamination, it is crucial to handle the solution using aseptic techniques, especially when preparing dilutions for experiments.
Q4: How stable is this compound in common laboratory buffers?
A4: this compound is a macrocyclic and non-ionic gadolinium-based contrast agent (GBCA), which imparts high in vivo and in vitro stability.[1][2] While specific stability data in common research buffers like Phosphate-Buffered Saline (PBS) and Tris-buffered saline (TBS) is not extensively published in the provided search results, its high kinetic and thermodynamic stability suggests it would be stable for the duration of typical experiments. However, for long-term storage in these buffers, it is advisable to perform validation studies. The pH of the commercially available this compound solution is between 6.6 and 8.0.[2] Significant deviations from this pH range may affect its long-term stability.
Q5: Is this compound sensitive to light?
A5: Macrocyclic GBCAs like this compound have shown high stability against UV radiation compared to some linear agents. One study demonstrated that under UV irradiation (220 nm to 500 nm), this compound (referred to by its chemical name Gd-BT-DO3A) showed no degradation even after 300 minutes, unlike some other agents.[3] For routine laboratory use, storing solutions in amber vials or protecting them from direct, prolonged light exposure is a good practice.
Q6: Can I store aliquots of this compound in plastic tubes (e.g., polypropylene)?
A6: While there is no specific data found on the long-term storage of this compound in polypropylene tubes, it is a common practice in research labs. Polypropylene is generally considered inert. However, studies have shown that plastics can leach chemicals or adsorb substances from solutions.[4][5][6] For critical applications or long-term storage, it is recommended to use glass vials or to validate the storage conditions in polypropylene tubes by testing for any changes in concentration or purity over time.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results (e.g., altered signal intensity, inconsistent data) | Degradation of this compound: Improper storage (temperature, light exposure), use of expired solution, or contamination. | 1. Verify the expiration date of the this compound stock. 2. Confirm that storage conditions have been met. 3. Prepare fresh dilutions from a new, unopened vial. 4. If degradation is suspected, perform a stability analysis using HPLC or UPLC (see Experimental Protocols section). |
| Incorrect Concentration: Pipetting error during dilution, or evaporation of the solvent. | 1. Recalibrate pipettes. 2. Prepare fresh dilutions carefully. 3. Use tightly sealed containers to prevent evaporation, especially for long-term experiments. | |
| Visible particles or discoloration in the solution | Contamination: Microbial growth or chemical contamination. | 1. Discard the solution immediately. 2. Review handling procedures to ensure aseptic techniques are followed. 3. Use sterile, high-purity water and buffers for dilutions. |
| Precipitation: Incompatibility with other reagents in the experimental setup. | 1. Check the compatibility of this compound with all components of your experimental solution. 2. Ensure the pH of the final solution is within a range where this compound is stable. | |
| Difficulty replicating results from literature | Differences in experimental conditions: Variations in pH, buffer composition, temperature, or incubation times. | 1. Carefully review and match the experimental protocol from the cited literature. 2. Pay close attention to the details of the this compound formulation and concentration used in the original study. |
| Interaction with other molecules: this compound may interact with other components in your assay. | 1. Run appropriate controls to test for potential interactions. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Citation |
| Storage Temperature | 25°C (77°F); excursions permitted between 15°C and 30°C (59°F and 86°F) | [1] |
| Freezing | Do not freeze. If frozen, bring to room temperature and inspect for clarity and absence of particles before use. | [1] |
| Shelf-life (after opening) | 24 hours at 20°C to 25°C (68°F to 77°F) | [2] |
| Appearance | Clear, colorless to pale yellow solution | [1] |
Table 2: Stability of this compound under Stress Conditions
| Condition | Observation | Citation |
| Acidic (pH 1.2, 37°C) | Dissociation half-life of 14.1 hours. | [7] |
| Human Plasma (pH 7.4, 37°C) | 0.12% release of Gd³⁺ after 15 days of incubation. | [7] |
| UV Radiation (220-500 nm) | No degradation observed after 300 minutes. | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for this compound
This protocol is adapted from a validated method for the quantitative estimation of this compound.[8]
Objective: To determine the concentration and assess the stability of this compound in solution.
Materials:
-
Acquity UPLC CSH Phenyl-Hexyl column (150 x 2.1mm, 1.7µm)
-
Ammonium acetate
-
Glacial acetic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
0.22µm membrane filter
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a pH 3.8 ammonium acetate buffer by dissolving 1.9142 g of ammonium acetate in 900 mL of HPLC grade water, adjusting the pH to 3.8 with glacial acetic acid, and making up the volume to 1000 mL.
-
Filter the buffer through a 0.22µm membrane filter.
-
The mobile phase consists of the pH 3.8 ammonium acetate buffer and acetonitrile in a ratio of 85:15 (v/v).
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC CSH Phenyl-Hexyl (150 x 2.1mm, 1.7µm)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Sample Cooler Temperature: 5°C
-
Injection Volume: 2 µL
-
Detection Wavelength: 195 nm
-
Run Time: 6 minutes
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of known this compound concentration in the mobile phase.
-
Dilute experimental samples with the mobile phase to fall within the linear range of the standard curve.
-
-
Analysis:
-
Inject the standard and sample solutions into the UPLC system.
-
The retention time for this compound is approximately 3.1 minutes.
-
Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting unexpected experimental results.
References
- 1. bayer.com [bayer.com]
- 2. bayer.com [bayer.com]
- 3. researchgate.net [researchgate.net]
- 4. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adsorption of bacteriophages on polypropylene labware affects the reproducibility of phage research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceabc.com [scienceabc.com]
- 7. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
Challenges in quantifying Gadobutrol concentration in tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Gadobutrol concentration in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound in tissue?
A1: The two main approaches for quantifying this compound in tissue are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive method for determining the total gadolinium (Gd) concentration in a tissue sample. Since this compound is the only gadolinium-based contrast agent (GBCA) administered in a controlled experiment, the total Gd concentration can be directly correlated to the concentration of this compound.[1][2][3][4]
-
Magnetic Resonance Imaging (MRI)-based methods: These techniques estimate the concentration of this compound in vivo by measuring the change in tissue relaxation times (primarily T1) after contrast administration. This method is non-invasive but provides an indirect measure of concentration.[5][6][7]
Q2: What is the importance of gadolinium speciation analysis?
A2: Speciation analysis, typically performed using High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS), is crucial for distinguishing between the intact this compound chelate and potentially released, toxic Gd³⁺ ions.[8][9][10][11] This is particularly important in toxicological studies and for understanding the stability of the contrast agent in biological environments.
Q3: What are the expected detection limits for this compound in tissue?
A3: ICP-MS offers very low detection limits for gadolinium in tissue, typically in the range of nanograms of Gd per gram of tissue. One study reported a detection limit of 0.04 µmol of Gd per kg of tissue.[1][3] This high sensitivity allows for the quantification of even small amounts of retained this compound.
Troubleshooting Guides
ICP-MS Analysis
Problem: Low or inconsistent recovery of this compound from tissue samples.
| Possible Cause | Troubleshooting Steps |
| Incomplete tissue digestion | 1. Ensure complete immersion of the tissue sample in nitric acid within the digestion vessel. 2. Optimize the microwave digestion program (temperature, pressure, and time) for the specific tissue type. Fatty tissues may require longer digestion times or the addition of hydrogen peroxide.[2][3] 3. Visually inspect the digestate for any remaining particulate matter. The final solution should be clear.[3] |
| Gadolinium precipitation | 1. Ensure the final acid concentration of the digested sample is sufficient to keep gadolinium in solution (e.g., 2% nitric acid).[3] 2. Avoid using acids like sulfuric or perchloric acid, which can cause precipitation and interfere with ICP-MS analysis.[4] |
| Instrumental drift or contamination | 1. Run a blank and a known concentration standard with each batch of samples to monitor for instrument drift. 2. Thoroughly rinse the sample introduction system between samples, especially after analyzing high-concentration samples, to prevent carry-over.[3] |
Problem: Matrix effects leading to signal suppression or enhancement.
| Possible Cause | Troubleshooting Steps |
| High concentration of concomitant elements | 1. Dilute the sample to reduce the overall matrix concentration.[3] 2. Use an internal standard (e.g., an element with similar ionization potential to gadolinium that is not present in the sample) to correct for matrix-induced signal changes. 3. Prepare calibration standards in a matrix that closely matches the digested tissue samples (matrix-matching). |
| High acid concentration | Ensure that the acid concentration of the samples and standards introduced into the ICP-MS is consistent. High acid concentrations can affect the plasma and lead to signal suppression. |
MRI-Based Quantification
Problem: Inaccurate conversion of MRI signal intensity to this compound concentration.
| Possible Cause | Troubleshooting Steps |
| Incorrect relaxivity (r1) value | 1. Use an r1 relaxivity value that is specific to the tissue type, magnetic field strength, and temperature. The relaxivity of this compound can vary significantly between different tissues and under different experimental conditions.[12][13][14][15] 2. If possible, perform a phantom study with known concentrations of this compound in a gel or solution that mimics the tissue of interest to determine the r1 relaxivity under your specific imaging conditions.[16] |
| Non-linear relationship between concentration and signal intensity | 1. Be aware that the relationship between T1-weighted signal intensity and this compound concentration is non-linear, especially at higher concentrations.[5] 2. Use appropriate conversion formulas that account for the pre-contrast T1 of the tissue (T1₀) and the relaxivity of this compound. The change in relaxation rate (1/T1) is linearly proportional to the concentration.[6][7] |
| Partial volume effects | 1. Ensure that the region of interest (ROI) used for analysis is drawn within the tissue of interest and avoids boundaries with other tissues or fluids to minimize partial volume averaging. |
Problem: Poor contrast between enhanced and unenhanced tissue.
| Possible Cause | Troubleshooting Steps |
| Suboptimal imaging parameters | 1. Optimize the MRI sequence parameters (e.g., repetition time (TR), echo time (TE), and flip angle) to maximize the T1-weighting and, consequently, the contrast enhancement.[5] 2. The timing of image acquisition after this compound injection is critical. Ensure that imaging is performed at the time of expected peak tissue enhancement.[17] |
| Low this compound concentration in the tissue of interest | Consider whether the administered dose of this compound was sufficient to produce significant enhancement in the target tissue. |
Experimental Protocols
Microwave Digestion of Tissue for ICP-MS Analysis
This protocol is a general guideline and may require optimization for specific tissue types and microwave digestion systems.
-
Sample Preparation:
-
Accurately weigh approximately 0.1-0.5 g of the tissue sample into a clean microwave digestion vessel.
-
Record the exact weight of the tissue.
-
-
Acid Addition:
-
Microwave Digestion Program:
-
Seal the vessels according to the manufacturer's instructions.
-
Use a pre-programmed or custom-developed method for tissue digestion. A typical program involves a ramp to a high temperature (e.g., 180-200°C) and holding for a set time (e.g., 15-20 minutes) to ensure complete digestion.[2][3] The pressure inside the vessels will also increase significantly.
-
-
Post-Digestion Processing:
-
Allow the vessels to cool completely to room temperature before opening in a fume hood.
-
Carefully transfer the clear digestate to a clean, calibrated volumetric flask.
-
Rinse the digestion vessel with ultrapure water and add the rinsate to the volumetric flask.
-
Bring the solution to the final volume with ultrapure water. The final acid concentration should be suitable for ICP-MS analysis (typically 2-5% nitric acid).
-
-
Analysis:
-
Analyze the samples by ICP-MS, along with appropriate calibration standards, blanks, and quality control samples.
-
HPLC-ICP-MS for Gadolinium Speciation
This protocol provides a general framework for the separation of intact this compound from free gadolinium.
-
Tissue Extraction:
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[9][20]
-
Mobile Phase: A buffered mobile phase, such as ammonium acetate at a controlled pH (e.g., pH 7.0), is often used for the separation of gadolinium species.[9] A gradient with an organic modifier like acetonitrile may be required.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
-
ICP-MS Detection:
-
The eluent from the HPLC is directly introduced into the ICP-MS.
-
Monitor the gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd) over time to obtain a chromatogram.
-
The retention time of the peaks can be compared to those of this compound and free Gd³⁺ standards to identify the species present in the sample.
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Feature | ICP-MS | MRI-Based Quantification |
| Principle | Atomic mass spectrometry | Nuclear magnetic resonance |
| Analyte | Total gadolinium | Intact this compound (indirectly) |
| Sensitivity | Very high (ng/g to pg/g)[1][3] | Lower, dependent on relaxivity and concentration |
| Invasiveness | Invasive (requires tissue biopsy) | Non-invasive (in vivo) |
| Quantification | Absolute and direct | Relative and indirect |
| Throughput | Moderate | High |
| Key Challenge | Matrix effects, sample preparation | Conversion of signal to concentration, tissue-specific relaxivity[5][6][7][12][13][14][15] |
Table 2: Relaxivity of this compound in Different Media and at Various Field Strengths
| Medium | Magnetic Field Strength (T) | r1 Relaxivity (L mmol⁻¹ s⁻¹) |
| Human Plasma | 1.5 | 5.2[21] |
| Human Plasma | 3.0 | 4.97[13] |
| Human Blood | 3.0 | 3.47[13] |
| Saline | 3.0 | 3.1[16] |
Note: Relaxivity values can vary between studies due to differences in experimental conditions.
Visualizations
Caption: Workflow for this compound quantification in tissue using ICP-MS.
Caption: Logical relationship for MRI-based this compound quantification.
References
- 1. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Microwave digestion methods for the determination of trace elements in brain and liver samples by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrast Agent-Specific Parameter Optimization for T1-Weighted Fast Spoiled Gradient Echo Imaging: Use Cases for Gadoterate Meglumine and this compound at 1.5T and 3.0T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. mriquestions.com [mriquestions.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. metrohm.com [metrohm.com]
- 12. Evolving Characteristics of Gadolinium‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Decreased native renal T1 up to one week after this compound administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intraindividual comparison of T1 relaxation times after this compound and Gd-DTPA administration for cardiac late enhancement imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jchr.org [jchr.org]
- 20. bbrc.in [bbrc.in]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gadobutrol-Enhanced Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining imaging parameters for studies utilizing Gadobutrol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard recommended dose of this compound for contrast-enhanced MRI?
A1: The standard recommended dose for adult and pediatric patients (including term neonates) is 0.1 mL/kg body weight, which is equivalent to 0.1 mmol/kg body weight.[1][2] this compound is formulated at a high concentration (1.0 mmol/mL), which results in a lower injection volume compared to other gadolinium-based contrast agents (GBCAs).[1][3]
Q2: We are observing suboptimal lesion enhancement in our brain MRI studies. How can we improve it?
A2: Suboptimal lesion enhancement can be addressed by optimizing the timing of image acquisition and the imaging parameters.
-
Timing: For brain tumors (metastases, primary tumors, and meningiomas), maximum contrast enhancement and lesion conspicuity are typically achieved 5–7 minutes after a single dose of this compound injection.[4][5] Acquiring images at the 5-minute mark is often considered optimal for brain tumor detection.[4][5]
-
Imaging Parameters: For T1-weighted Fast Spoiled Gradient Echo (FSPGR) sequences, adjusting the repetition time (TR) and flip angle (FA) can significantly improve the contrast between healthy and diseased tissues.[6] For example, one study found that for a TR of 10 msec, reducing the FA from 20 degrees to 13 degrees was optimal for this compound, potentially increasing lesion-to-background contrast.[6]
Q3: Can the dose of this compound be reduced to minimize patient exposure?
A3: Yes, studies have shown that a reduced dose of this compound can be effective in certain applications. For contrast-enhanced brain MRI, a 25% reduced dose of this compound (0.075 mmol/kg) has been shown to be noninferior to a standard dose of other contrast agents for subjective lesion enhancement, border delineation, and internal morphology.[7][8] For cardiac MRI, a dose of 0.05 mmol/kg has been evaluated for extracellular volume (ECV) measurements, showing a small bias compared to the standard 0.1 mmol/kg dose.[9]
Q4: What are the recommended injection rates for this compound?
A4: The recommended injection rate can vary depending on the application:
-
General CNS Imaging: Approximately 2 mL/second, administered manually or by power injector.[1][10]
-
MR Angiography (Adults): Approximately 1.5 mL/second by power injector, followed by a 30 mL saline flush.[10]
-
Cardiac MRI (Stress/Rest Perfusion): Approximately 4 mL/second via a power injector, followed by a 20 mL saline flush.[1]
A saline flush should always follow the this compound injection to ensure complete administration of the contrast agent.[1]
Q5: We are encountering motion artifacts in our dynamic liver MRI studies. Is this related to this compound?
A5: Respiratory motion artifacts can occur in dynamic liver MRI. However, studies comparing this compound with other agents like gadoxetate disodium have found no significant difference in motion scores between the two.[11] Severe motion artifacts are most pronounced in the arterial phase of imaging.[11] To mitigate these, consider patient breathing instructions, respiratory gating, or faster imaging sequences if available.
Q6: How does magnetic field strength affect this compound's performance?
A6: The T1 relaxivity of GBCAs, which determines their contrast-enhancing capability, is dependent on the magnetic field strength. The relaxivity of this compound, like other GBCAs, generally decreases as the magnetic field strength increases from 1.5T to 7T.[12] However, it's important to note that the T1 relaxation times of tissue also lengthen at higher field strengths, which can lead to an apparent contrast gain.[13] Therefore, imaging protocols, particularly TR and FA, should be optimized for the specific field strength being used.[6]
Quantitative Data Summary
Table 1: Recommended this compound Dosage and Administration
| Application | Recommended Dose (per kg body weight) | Injection Rate | Saline Flush |
| General CNS MRI | 0.1 mmol (0.1 mL) | ~2 mL/sec | Recommended |
| Reduced Dose Brain MRI | 0.075 mmol (0.075 mL) | ~2 mL/sec | Recommended |
| Cardiac MRI (Perfusion) | 0.05 mmol (0.05 mL) per injection (stress & rest) | ~4 mL/sec | 20 mL |
| Cardiac MRI (LGE) | 0.1 mmol (0.1 mL) | ~4 mL/sec | 20 mL |
| MR Angiography (Adult) | 0.1 mmol (0.1 mL) | ~1.5 mL/sec | 30 mL |
| Breast MRI | 0.1 mmol (0.1 mL) | Bolus via power injector | Recommended |
Table 2: Optimal Imaging Times Post-Injection
| Application | Optimal Timing for Image Acquisition |
| Brain Tumors (Metastases, Primary, Meningioma) | 5-7 minutes[4][5] |
| Cardiac MRI (Late Gadolinium Enhancement - LGE) | 10 minutes (for 0.1 mmol/kg dose)[14] |
| Cardiac MRI (Late Gadolinium Enhancement - LGE) | 20 minutes (for 0.2 mmol/kg dose)[14] |
Table 3: T1 and T2 Relaxivity of this compound in Human Plasma at 37°C
| Magnetic Field Strength | T1 Relaxivity (r1) [L·mmol⁻¹·s⁻¹] | T2 Relaxivity (r2) [L·mmol⁻¹·s⁻¹] |
| 0.2 T | 5.5 ± 0.3 | 10.1 ± 0.3 |
| 1.5 T | 4.7 ± 0.2 | 6.8 ± 0.2 |
| 3.0 T | 3.6 ± 0.2 | 6.3 ± 0.3 |
Data from Pintaske et al. (2006) as cited in the MICAD database.[15] Note that relaxivity values can be influenced by the medium (e.g., plasma vs. whole blood) and temperature.[12][16][17]
Key Experimental Protocols
Protocol 1: Dynamic Contrast-Enhanced (DCE) MRI for Brain Tumor Assessment
This protocol is based on studies optimizing the timing of contrast enhancement in brain tumors.[4][5]
-
Patient Preparation: Ensure the patient has no contraindications for MRI or GBCAs, such as severe renal dysfunction (GFR < 30 mL/min) or a history of severe allergic reactions to contrast agents.[1][4]
-
Pre-Contrast Imaging:
-
This compound Administration:
-
Dynamic Image Acquisition:
-
Begin dynamic scanning immediately after the start of the injection.
-
Continuously acquire T1-weighted images for a duration of at least 7 minutes to capture the full range of contrast enhancement.[4]
-
-
Post-Processing and Analysis:
-
Generate time-signal intensity curves (TICs) from regions of interest placed on the lesions.
-
Analyze key time points (e.g., 1, 3, 5, and 7 minutes) to determine the time-to-peak (TTP) enhancement.[4][5]
-
Evaluate lesion conspicuity, enhancement rate, and contrast rate at different time points to identify the optimal imaging window.[4][5]
-
Protocol 2: Cardiac MRI for Late Gadolinium Enhancement (LGE)
This protocol is designed to optimize LGE imaging for myocardial scar assessment.[14]
-
Patient Preparation: As per standard cardiac MRI safety protocols. Screen for contraindications to GBCAs.[1]
-
Pre-Contrast Imaging:
-
Acquire cine images for assessment of left ventricular volumes and function.
-
Acquire native T1 mapping sequences if quantitative analysis like ECV is planned.[18]
-
-
This compound Administration:
-
Administer this compound at a dose of 0.1 mmol/kg body weight.
-
Inject at a flow rate of approximately 4 mL/s, followed by a 20 mL saline flush.[1]
-
-
Post-Contrast Imaging:
-
Wait for a specific delay time before acquiring LGE images.
-
For a 0.1 mmol/kg dose, the optimal contrast-to-noise ratio for LGE is typically achieved 10 minutes post-injection.[14]
-
Acquire LGE images using an inversion recovery sequence, carefully adjusting the inversion time (TI) to null the signal from healthy myocardium.
-
-
Image Analysis:
-
Quantify the extent of LGE to determine the size and location of myocardial scarring.
-
Visualizations
Caption: Workflow for Dynamic Contrast-Enhanced (DCE) MRI using this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Safety of this compound: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time optimization of this compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrast Agent-Specific Parameter Optimization for T1-Weighted Fast Spoiled Gradient Echo Imaging: Use Cases for Gadoterate Meglumine and this compound at 1.5T and 3.0T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auntminnieeurope.com [auntminnieeurope.com]
- 8. auntminnie.com [auntminnie.com]
- 9. Half-Dose versus Single-Dose this compound for Extracellular Volume Measurements in Cardiac Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Respiratory motion artefacts in dynamic liver MRI: a comparison using gadoxetate disodium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medrxiv.org [medrxiv.org]
Technical Support Center: Gadobutrol Enhanced Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding T2* blooming artifacts when using Gadobutrol in their MRI experiments.
Troubleshooting Guide: T2* Blooming Artifacts with this compound
T2* blooming artifacts are susceptibility artifacts that manifest as signal voids appearing larger than the actual source. These artifacts are particularly prominent in gradient-echo (GRE) sequences due to their sensitivity to magnetic field inhomogeneities induced by paramagnetic contrast agents like this compound.
Issue: You are observing significant signal loss and anatomical distortion around the area of this compound administration, characteristic of T2* blooming artifacts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for T2* blooming artifacts.
Quantitative Data Summary
The following table provides an illustrative summary of how changes in MRI sequence parameters can affect the size of T2* blooming artifacts. Note that these values are representative and the actual extent of artifact reduction will depend on the specific MRI scanner, field strength, and the concentration of this compound.
| Parameter Change | Typical Value Range | Expected Impact on T2* Blooming Artifact Size | Secondary Effects |
| Sequence Type | GRE vs. SE/FSE | Significant reduction with SE/FSE | Longer scan times, potential for motion artifacts |
| Echo Time (TE) | Shorter TE (e.g., < 10 ms for GRE) | Proportional decrease in artifact size | Reduced T2* weighting and contrast |
| Receiver Bandwidth (rBW) | Wider rBW (e.g., > 32 kHz) | Inverse relationship; wider rBW reduces artifact | Lower Signal-to-Noise Ratio (SNR) |
| Voxel Size | Smaller voxels (higher matrix size) | Reduced intra-voxel dephasing and artifact | Longer scan time, lower SNR |
| Flip Angle (GRE) | Lower flip angle | Minimal direct effect on blooming, affects T1 contrast | Reduced T1 weighting |
Experimental Protocols
Protocol 1: Minimizing T2* Blooming Artifacts with Spin-Echo Sequences
This protocol is recommended when the primary goal is to eliminate T2* blooming artifacts.
-
Select a T2-weighted Fast Spin-Echo (FSE) sequence. FSE sequences use a 180-degree refocusing pulse that corrects for phase shifts caused by magnetic field inhomogeneities, thereby mitigating susceptibility artifacts.
-
Set the Echo Time (TE) to a value appropriate for T2 weighting , typically in the range of 80-120 ms.
-
Use a standard Repetition Time (TR) for T2-weighted imaging, generally between 2000-4000 ms.
-
Administer this compound at the recommended dosage.
-
Acquire images post-contrast administration.
Protocol 2: Reducing T2* Blooming Artifacts in Gradient-Echo Sequences
This protocol is for situations where a GRE sequence is necessary (e.g., for dynamic contrast-enhanced imaging).
-
Select a spoiled GRE sequence.
-
Set the Echo Time (TE) to the shortest possible value that still provides adequate signal. A shorter TE allows less time for T2* dephasing to occur.[1]
-
Increase the receiver bandwidth. A wider bandwidth reduces the effects of magnetic susceptibility.[1]
-
Consider using a smaller voxel size by increasing the matrix resolution, which can reduce intra-voxel dephasing.
-
Administer this compound and acquire the dynamic series.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the paramagnetic properties of this compound, the principles of T2* relaxation, and the formation of blooming artifacts in different MRI sequences.
Caption: this compound's effect on T2* relaxation and artifact formation.
Frequently Asked Questions (FAQs)
Q1: What is a T2* blooming artifact and why does it occur with this compound?
A T2* blooming artifact is a type of magnetic susceptibility artifact that appears as an area of signal loss in an MR image that is larger than the actual size of the source.[1] this compound is a gadolinium-based contrast agent, and gadolinium is a paramagnetic substance. This means it has a high magnetic susceptibility, which causes local distortions in the main magnetic field of the MRI scanner. In T2*-weighted sequences, these distortions lead to rapid dephasing of the proton spins, resulting in a signal void that "blooms" beyond the region containing the contrast agent.
Q2: Are some MRI sequences more prone to T2* blooming artifacts than others?
Yes, gradient-echo (GRE) sequences are much more susceptible to T2* blooming artifacts than spin-echo (SE) or fast spin-echo (FSE) sequences.[1] This is because GRE sequences do not use a 180-degree refocusing pulse to correct for the dephasing caused by local magnetic field inhomogeneities. SE and FSE sequences, on the other hand, do use this refocusing pulse, which makes them largely immune to these types of susceptibility artifacts.
Q3: How does changing the Echo Time (TE) affect T2* blooming artifacts?
The Echo Time (TE) is the time between the initial excitation pulse and the measurement of the signal. A longer TE allows for more time for the protons to dephase due to the magnetic field distortions caused by this compound. Therefore, longer TEs will result in more pronounced T2* blooming artifacts. Conversely, using a shorter TE will reduce the amount of dephasing and thus minimize the size of the blooming artifact.[1]
Q4: Can I completely eliminate T2* blooming artifacts when using a GRE sequence?
While it may not be possible to completely eliminate T2* blooming artifacts in a GRE sequence, especially at high concentrations of this compound, you can significantly reduce them. The most effective strategies are to use the shortest possible TE and the widest possible receiver bandwidth. If the artifact still obscures the region of interest, switching to a spin-echo-based sequence is the most effective solution.
Q5: Does the concentration of this compound affect the severity of the blooming artifact?
Yes, the concentration of this compound in the tissue directly influences the magnitude of the local magnetic field inhomogeneity. Higher concentrations will lead to greater susceptibility effects and, consequently, more severe T2* blooming artifacts.
Q6: Will increasing the magnetic field strength (e.g., from 1.5T to 3T) worsen T2* blooming artifacts?
Yes, susceptibility artifacts, including T2* blooming, are more pronounced at higher magnetic field strengths. The local magnetic field distortions caused by this compound scale with the main magnetic field strength. Therefore, you can expect T2* blooming artifacts to be more significant at 3T compared to 1.5T for the same concentration of the contrast agent.
References
Technical Support Center: Tail Vein Injection of Gadobutrol in Mice
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the tail vein injection of Gadobutrol in mice for preclinical magnetic resonance imaging (MRI).
Experimental Protocols
Detailed Methodology for Tail Vein Injection of this compound
This protocol outlines the step-by-step procedure for the successful administration of this compound via the lateral tail vein in mice for contrast-enhanced MRI studies.
1. Animal Preparation:
-
Acclimatization: Allow mice to acclimate to the facility and housing conditions to minimize stress.
-
Anesthesia: While not always required for simple tail vein injections, for the purposes of an MRI study, the animal will likely be anesthetized.[1] Use an appropriate anesthetic regimen as approved by your institution's animal care and use committee. Common choices include isoflurane inhalation.
-
Warming and Vasodilation: To ensure the visibility and dilation of the lateral tail veins, warm the mouse for 5-10 minutes prior to injection.[2] This can be achieved using a warming box, a circulating warm water pad under the cage, or a heat lamp.[2] If using a heat lamp, exercise caution to prevent overheating the animal.[2]
2. This compound Preparation:
-
Dosage Calculation: The recommended dose of this compound is typically 0.1 mmol/kg body weight.[3][4][5] Higher doses, up to 0.3 mmol/kg, have been used in some research contexts for additional diagnostic information.[6]
-
Volume Calculation: this compound is available at a concentration of 1.0 mmol/mL.[5] To calculate the injection volume, use the following formula:
-
Injection Volume (mL) = [Desired Dose (mmol/kg) x Mouse Weight (kg)] / Concentration of this compound (mmol/mL)
-
-
Syringe Preparation: Use a sterile, appropriately sized syringe (e.g., 0.3-1.0 mL) with a 27-30 gauge needle.[2] Ensure the syringe is free of air bubbles.[5]
3. Injection Procedure:
-
Restraint: Place the anesthetized mouse on a suitable surface, ensuring it remains warm. If the injection is performed on a conscious mouse, use an appropriate restraint device.[2]
-
Vein Visualization: The two lateral tail veins are the most accessible for injection. Swabbing the tail with 70% isopropyl alcohol can help to clean the area and improve vein visibility.[2]
-
Needle Insertion: With the bevel of the needle facing up, insert the needle parallel to the tail vein at a shallow angle.[2] A successful insertion should feel as though the needle "slides" easily into the vein.[2]
-
Injection: Inject the calculated volume of this compound slowly and steadily. There should be no resistance during injection.[2] The vein may blanch as the contrast agent displaces the blood.[2]
-
Needle Withdrawal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad until bleeding stops.[2]
4. Post-Injection Monitoring:
-
Recovery: Monitor the animal during its recovery from anesthesia, ensuring it is warm and breathing normally.
-
Adverse Effects: Observe the mouse for any signs of distress or adverse reactions, although these are rare with this compound.
-
Imaging: Proceed with the planned MRI protocol. The timing of image acquisition post-injection will depend on the specific research question and the desired contrast enhancement phase.
Data Presentation
Quantitative Data for Tail Vein Injection of this compound in Mice
| Parameter | Recommendation | Source(s) |
| This compound Dosage | 0.1 mmol/kg (standard) | [3][4][5] |
| Up to 0.3 mmol/kg (for additional information) | [6] | |
| This compound Concentration | 1.0 mmol/mL | [5] |
| Needle Gauge | 27-30 G | [2] |
| Maximum Injection Volume (Bolus) | 5 mL/kg | [2] |
| Maximum Injection Volume (Slow) | 10 mL/kg | [2] |
| Injection Rate (Manual) | Slow and steady | [2] |
| Injection Rate (Power Injector for CNS) | ~2 mL/second (human clinical data) | [4][5] |
| Injection Rate (Power Injector for MRA) | ~1.5 mL/second (human clinical data) | [4] |
Mandatory Visualization
Caption: Experimental workflow for tail vein injection of this compound in mice for MRI studies.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended dosage of this compound for mice?
-
Q2: What concentration of this compound should I use?
-
A2: this compound is typically supplied at a concentration of 1.0 mmol/mL.[5]
-
-
Q3: What size needle is best for mouse tail vein injections?
-
A3: A 27 to 30 gauge needle is recommended for mouse tail vein injections.[2]
-
-
Q4: Is it necessary to anesthetize the mouse for a tail vein injection?
-
A4: For MRI studies, the mouse will typically be under anesthesia for the imaging procedure itself, which is also the ideal time for the injection.[1] For the injection alone, it can be performed on conscious mice with proper restraint, but anesthesia is often recommended for new users to ensure accuracy and animal welfare.
-
-
Q5: How can I improve the visibility of the tail veins?
-
A5: Warming the mouse for 5-10 minutes before the procedure is the most effective way to achieve vasodilation and make the veins more prominent.[2] You can use a warming box, a circulating warm water pad, or a heat lamp with caution.[2] Wiping the tail with 70% isopropyl alcohol can also help to visualize the veins.[2]
-
Troubleshooting Guide
-
Issue 1: Difficulty locating or hitting the tail vein.
-
Possible Cause: Poor vasodilation.
-
Solution: Ensure the mouse is adequately warmed before attempting the injection.[2] Re-warm the tail if necessary.
-
Possible Cause: Inadequate restraint.
-
Solution: Use a proper restraint device or ensure a firm but gentle grip on the tail to keep it stable.
-
Possible Cause: Poor visualization.
-
Solution: Use a bright light source to illuminate the tail. For mice with pigmented skin, transillumination can be helpful.
-
-
Issue 2: Resistance is felt during injection, and a bleb or swelling appears at the injection site.
-
Possible Cause: The needle is not in the vein (perivascular injection).
-
Solution: Stop the injection immediately. Withdraw the needle and re-attempt the injection at a site more cranial (closer to the body) on the same or the other lateral tail vein.[2] Do not exceed two attempts per vein.
-
-
Issue 3: Blood flashes back into the needle hub, but the injection is still difficult.
-
Possible Cause: The needle has gone through the vein.
-
Solution: Slowly pull the needle back a very small distance and try to gently advance it back into the vein. If this is unsuccessful, withdraw the needle and try a new site.
-
-
Issue 4: The mouse moves during the injection.
-
Possible Cause: Inadequate restraint or the animal is not fully anesthetized.
-
Solution: Ensure the mouse is properly restrained or that the level of anesthesia is adequate for the procedure.
-
-
Issue 5: Excessive bleeding after needle withdrawal.
-
Possible Cause: Inadequate pressure applied to the injection site.
-
Solution: Apply firm, gentle pressure to the injection site with a sterile gauze pad for an adequate amount of time until the bleeding stops completely.[2]
-
References
- 1. Preclinical Imaging Studies: Protocols, Preparation, Anesthesia, and Animal Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 4. Gadavist, Pixxoscan (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pre-clinical evaluation of this compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting for Gadobutrol signal leakage in permeability studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gadobutrol in permeability studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in permeability studies?
A1: this compound (marketed as Gadavist® in the USA and Gadovist® in the EU) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1] Its high stability and unique physicochemical profile, including a high concentration of gadolinium ions (1.0 mol/L), result in a narrower bolus and improved dynamic image enhancement.[1] In permeability studies, particularly Dynamic Contrast-Enhanced MRI (DCE-MRI), this compound is administered intravenously to assess the integrity of physiological barriers like the blood-brain barrier (BBB).[2][3] Its leakage from the vasculature into the surrounding tissue, detected by changes in MRI signal intensity, provides a quantitative measure of permeability.
Q2: What is "signal leakage" in the context of this compound permeability studies?
A2: In this context, "signal leakage" refers to the extravasation of this compound from the blood vessels into the extravascular-extracellular space (EES) of the tissue being studied. This is the fundamental principle behind using DCE-MRI to measure permeability. The rate and extent of this leakage, reflected in the MRI signal enhancement over time, are used to calculate key permeability parameters. It is important to distinguish this intended leakage across a biological barrier from the unintentional leakage of the contrast agent into the subcutaneous tissue at the injection site, which is also termed extravasation and is considered an adverse event.[4][5]
Q3: What are the key pharmacokinetic models used to analyze this compound DCE-MRI data?
A3: The most common model is the Tofts model and its extensions.[6][7] This model describes the exchange of the contrast agent between the blood plasma and the EES. The primary parameters derived from the Tofts model are:
-
Ktrans (Volume Transfer Constant): This parameter reflects the rate of this compound leakage from the blood plasma into the EES. It is influenced by both blood flow and vessel wall permeability.[6][8]
-
ve (Volume of Extravascular-Extracellular Space): This represents the fractional volume of the EES per unit volume of tissue.
-
kep (Rate Constant): This is the rate of this compound transfer from the EES back into the blood plasma (kep = Ktrans / ve).[8]
For more complex scenarios, a two-compartment exchange model (2CXM) may be used, which also accounts for the fractional plasma volume (vp).[9]
Q4: Where can I find the relaxivity values for this compound needed for my calculations?
A4: The relaxivity of this compound is crucial for converting the MRI signal intensity into this compound concentration. These values are dependent on the magnetic field strength and the medium (e.g., plasma or whole blood). A summary of published relaxivity values is provided in the Data Presentation section below.
Troubleshooting Guides
Problem 1: I've encountered an unexpected pattern of signal enhancement that doesn't fit the expected physiological leakage.
This could be due to a variety of artifacts. Here’s a step-by-step guide to troubleshoot the issue:
Step 1: Rule out injection-site extravasation.
-
Symptom: Swelling, pain, or redness at the injection site. The enhancement curve in the tissue of interest may be delayed or show a reduced peak.
-
Action: Immediately stop the injection if extravasation is suspected.[5][10] Elevate the affected limb.[5] Document the event thoroughly.[4] While this won't salvage the current experiment's data due to altered contrast agent kinetics, it's a critical patient safety measure. For future experiments, ensure proper catheter placement and venous patency before injection.[11][12]
Step 2: Check for motion artifacts.
-
Symptom: Ghosting, blurring, or sharp discontinuities in the images, leading to noisy or erratic signal intensity curves in your region of interest (ROI).
-
Action:
-
During Acquisition: Use patient immobilization aids. Consider respiratory or cardiac gating if applicable.[13]
-
Post-Processing: Motion correction algorithms can be applied to the dynamic image series. However, severe motion may render the data unusable.
-
Step 3: Evaluate the Arterial Input Function (AIF).
-
Symptom: The calculated permeability maps appear noisy or physiologically implausible. The AIF, which represents the time-concentration curve of this compound in the arterial blood, may be distorted.
-
Cause of AIF Errors:
-
Partial Volume Effects: The ROI for the AIF may contain non-arterial tissue, leading to an underestimation of the peak concentration.[14]
-
Signal Saturation: At high concentrations of this compound, the relationship between signal intensity and concentration can become non-linear, causing a saturation of the AIF peak.[15]
-
T2 Effects:* High concentrations of this compound can cause T2* signal loss, also leading to an underestimation of the AIF peak.[16]
-
-
Troubleshooting Actions:
-
Carefully select a large artery for the AIF and ensure the ROI is entirely within the vessel.
-
Use a dual-echo acquisition sequence to correct for T2* effects.[16]
-
Employ AIF correction algorithms in your post-processing software.[15][17]
-
Consider using a reference region model, which does not require a direct AIF measurement.[18][19]
-
Step 4: Assess for other MRI artifacts.
-
Symptom: Shading, geometric distortions, or zipper artifacts in the images.
-
Action: These are often hardware- or sequence-related. Consult with an MRI physicist to diagnose and correct for issues like B0 and B1 field inhomogeneities, gradient distortions, or RF interference.
Problem 2: The pharmacokinetic model fitting is poor or yields unrealistic parameter values (e.g., negative Ktrans).
Step 1: Verify the pre-processing steps.
-
Ensure accurate motion correction has been applied.
-
Confirm that the conversion from signal intensity to this compound concentration is correct. This requires an accurate pre-contrast T1 map of the tissue and the correct relaxivity value for this compound at your scanner's field strength.
Step 2: Re-evaluate your choice of pharmacokinetic model.
-
The standard Tofts model assumes the contribution of the plasma volume (vp) to the signal is negligible.[6] In highly vascularized tissues, this assumption may be invalid.
-
Action: Try fitting your data with an extended Tofts model or a two-compartment exchange model that accounts for vp.
Step 3: Check the quality of your AIF.
-
As mentioned in the previous troubleshooting guide, a poor AIF is a common cause of inaccurate model fitting.
-
Action: If possible, try selecting a different arterial ROI for the AIF. Apply AIF correction methods or use a reference region model.
Step 4: Consider the temporal resolution of your acquisition.
-
Symptom: Inaccurate estimation of perfusion-related parameters.
-
Cause: Insufficient sampling of the initial, rapid phase of contrast enhancement.
-
Action: For future studies, consider a dual-temporal resolution protocol, with high temporal resolution during the first pass of the contrast agent and higher spatial resolution for the later phases.[20]
Data Presentation
Table 1: T1 Relaxivity (r1) of this compound in Human Plasma and Blood
| Magnetic Field Strength | Medium | T1 Relaxivity (r1) [L/(mmol·s)] | Reference |
| 1.5 T | Human Plasma | 4.78 ± 0.12 | [21] |
| 1.5 T | Human Plasma | ~5.2 | |
| 3.0 T | Human Plasma | 4.97 ± 0.59 | [21] |
| 3.0 T | Human Blood | 3.47 ± 0.16 | [21][22] |
| 7.0 T | Human Plasma | 3.83 ± 0.24 | [21] |
Note: Relaxivity values can vary slightly based on experimental conditions such as temperature and the exact composition of the plasma/blood.
Experimental Protocols
Key Experiment: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Blood-Brain Barrier (BBB) Permeability
This is a generalized protocol; specific parameters may need to be adjusted based on the scanner, region of interest, and research question.
1. Patient/Subject Preparation:
-
Obtain informed consent.
-
Screen for contraindications to MRI and gadolinium-based contrast agents.
-
Establish intravenous access, preferably with a 20G or 22G catheter, and ensure its patency.
2. MRI Acquisition:
-
Scanner: 3T MRI scanner is commonly used.[23]
-
Pre-Contrast Imaging:
-
Acquire anatomical reference images (e.g., T2-weighted, FLAIR).
-
Obtain a pre-contrast T1 map of the region of interest. This is crucial for accurate conversion of signal intensity to this compound concentration.
-
-
Dynamic Scan:
-
Sequence: Use a T1-weighted 3D spoiled gradient-echo sequence (e.g., VIBE, THRIVE, LAVA).[23]
-
Temporal Resolution: Aim for a high temporal resolution, especially during the first few minutes after injection. A dual-temporal resolution approach can be optimal, starting with a temporal resolution of a few seconds for the first 1-2 minutes, and then decreasing it to improve spatial resolution for the remainder of the scan (total scan time often around 10 minutes).[20][23]
-
Example Parameters (3T): Repetition Time (TR) = 3.10 ms, Echo Time (TE) = 1.04 ms, Flip Angle = 10°.[23]
-
-
This compound Injection:
-
Dose: A standard dose of 0.1 mmol/kg body weight.[23]
-
Administration: Administer as an intravenous bolus using a power injector at a rate of 2-5 mL/s, followed by a 20-30 mL saline flush at the same rate.[23][24]
-
Timing: Start the dynamic scan acquisition shortly before the contrast injection to establish a stable baseline.
-
3. Post-Processing and Analysis:
-
Perform motion correction on the dynamic image series.
-
Select an ROI in a major artery (e.g., internal carotid or middle cerebral artery for brain studies) to derive the Arterial Input Function (AIF).
-
Convert the signal intensity-time curves for both the AIF and the tissue ROIs into this compound concentration-time curves using the pre-contrast T1 map and the appropriate relaxivity value for this compound.
-
Fit the tissue concentration-time curves to a pharmacokinetic model (e.g., Tofts model) to derive permeability parameters such as Ktrans and ve.
Visualizations
References
- 1. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Blood Brain Barrier Leakage with Gadolinium-Enhanced MRI | Springer Nature Experiments [experiments.springernature.com]
- 3. bayer.com [bayer.com]
- 4. spectrumxray.com [spectrumxray.com]
- 5. Treatment of nonionic radiographic contrast material extravasation – Department of Radiology – UW–Madison [radiology.wisc.edu]
- 6. mriquestions.com [mriquestions.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.philips.com [documents.philips.com]
- 9. Optimal acquisition and modeling parameters for accurate assessment of low Ktrans blood-brain barrier permeability using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the management of extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ijfmr.com [ijfmr.com]
- 14. Correcting partial volume artifacts of the arterial input function in quantitative cerebral perfusion MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Correcting T2* effects in the myocardial perfusion arterial input function avoids overestimation of myocardial blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Correction of Arterial Input Function in Dynamic Contrast-Enhanced MRI of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An extended reference region model for DCE-MRI that accounts for plasma volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A linear algorithm of the reference region model for DCE-MRI is robust and relaxes requirements for temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual-temporal resolution dynamic contrast-enhanced MRI protocol for blood-brain barrier permeability measurement in enhancing multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Regional Differences in Blood-Brain Barrier Permeability in Cognitively Normal Elderly Subjects: A Dynamic Contrast-Enhanced MRI-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Blood-Brain Barrier Permeability with T1-Weighted Dynamic Contrast-Enhanced MRI in Brain Tumors: A Comparative Study with Two Different Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gadobutrol vs. Other Gadolinium-Based Contrast Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI) is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of Gadobutrol with other commonly used GBCAs, supported by experimental data and detailed methodologies.
This compound, a macrocyclic, non-ionic GBCA, has emerged as a prominent agent in both clinical and research settings. Its unique physicochemical properties, including high stability, high relaxivity, and a high concentration formulation, distinguish it from other GBCAs. This guide will delve into these characteristics, presenting a comparative analysis with other agents to aid in the selection of the most appropriate contrast agent for specific research applications.
Key Performance Indicators: A Comparative Analysis
The performance of a GBCA is primarily determined by its relaxivity, stability, and safety profile. These parameters directly influence image contrast, diagnostic accuracy, and the potential for adverse effects.
Relaxivity: The Measure of Signal Enhancement
Relaxivity (r1) is a measure of a GBCA's efficiency in shortening the T1 relaxation time of water protons, which directly translates to brighter signal intensity on T1-weighted MR images. This compound consistently demonstrates the highest T1 relaxivity among the macrocyclic GBCAs.[1] This higher relaxivity can lead to better contrast enhancement, which is particularly advantageous for visualizing small or poorly enhancing lesions.[2][3]
| Contrast Agent | Class | Structure | r1 Relaxivity in Human Plasma at 1.5 T (L mmol⁻¹ s⁻¹) | r1 Relaxivity in Human Plasma at 3 T (L mmol⁻¹ s⁻¹) |
| This compound | Macrocyclic | Non-ionic | 4.78 ± 0.12[4] | 4.97 ± 0.59[4] |
| Gadoteridol | Macrocyclic | Non-ionic | 3.80 ± 0.10[4] | 3.28 ± 0.09[4] |
| Gadoterate | Macrocyclic | Ionic | 3.32 ± 0.13[4] | 3.00 ± 0.13[4] |
| Gadobenate | Linear | Ionic | ~5.6 (in plasma due to protein binding) | ~6.3 (in plasma due to protein binding) |
| Gadopentetate | Linear | Ionic | ~4.1 | ~3.7 |
Note: Relaxivity values can vary depending on the experimental conditions (e.g., temperature, magnetic field strength, and medium). The values presented here are for comparative purposes.
Stability: Minimizing the Risk of Gadolinium Release
The stability of the gadolinium-chelate complex is a critical safety consideration. Dissociation of the toxic free gadolinium ion (Gd³⁺) in vivo is a concern, particularly with less stable linear agents.[5] Macrocyclic GBCAs, like this compound, encapsulate the Gd³⁺ ion in a rigid cage-like structure, providing high thermodynamic and kinetic stability.[6] This high stability minimizes the potential for gadolinium release and subsequent deposition in tissues, including the brain.[7]
| Contrast Agent | Class | Structure | Thermodynamic Stability (log Ktherm) | Kinetic Stability (t1/2 at pH 1) |
| This compound | Macrocyclic | Non-ionic | 21.8 | >1000 hours |
| Gadoteridol | Macrocyclic | Non-ionic | 23.8 | >1000 hours |
| Gadoterate | Macrocyclic | Ionic | 25.6 | >1000 hours |
| Gadobenate | Linear | Ionic | 22.6 | ~11.6 hours |
| Gadopentetate | Linear | Ionic | 22.1 | ~19.4 hours |
Note: Higher log Ktherm and longer kinetic half-life (t1/2) indicate greater stability. Data is compiled from various sources for comparative purposes.
High Concentration Formulation
This compound is uniquely formulated at a 1.0 M concentration, which is double the concentration of most other GBCAs (typically 0.5 M).[8][9] This allows for the administration of a smaller injection volume to deliver the same dose of gadolinium, resulting in a more compact bolus. This can be particularly beneficial in dynamic contrast-enhanced (DCE)-MRI studies and magnetic resonance angiography (MRA), where a tight bolus is crucial for accurate perfusion and vascular assessment.[8]
Experimental Protocols: Methodologies for Comparison
The data presented in this guide are derived from rigorous experimental and clinical studies. Below are outlines of the typical methodologies employed in the comparison of GBCAs.
Measurement of Relaxivity
The T1 relaxivity of a contrast agent is determined by measuring the T1 relaxation times of phantom solutions containing varying concentrations of the agent.
References
- 1. Does Higher Gadolinium Concentration Play a Role in the Morphologic Assessment of Brain Tumors? Results of a Multicenter Intraindividual Crossover Comparison of this compound versus Gadobenate Dimeglumine (the MERIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of this compound with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. richardsemelka.com [richardsemelka.com]
- 5. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Single-Dose this compound in Comparison With Single-Dose Gadobenate Dimeglumine for Magnetic Resonance Imaging of Chronic Myocardial Infarction at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of gadolinium based contrast agents in magnetic resonance imaging-guided radiotherapy – An investigation of chelate stability using relaxometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajnr.org [ajnr.org]
A Preclinical Comparison of Gadobutrol and Gadopentetate Dimeglumine for Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used gadolinium-based contrast agents (GBCAs), Gadobutrol and Gadopentetate dimeglumine, based on available preclinical data. The information presented is intended to assist researchers in selecting the appropriate contrast agent for their preclinical magnetic resonance imaging (MRI) studies and in understanding their comparative performance and safety profiles.
Physicochemical Properties and Relaxivity
This compound is a macrocyclic, non-ionic GBCA, while Gadopentetate dimeglumine is a linear, ionic GBCA. These structural differences influence their stability and pharmacokinetic behavior. This compound is formulated at a higher concentration (1.0 M) compared to most other GBCAs, including Gadopentetate dimeglumine (0.5 M). This higher concentration, combined with its molecular structure, contributes to its relaxivity.
Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, which is the basis for contrast enhancement in MRI. While many studies report relaxivity in human blood plasma, these values provide a strong indication of their expected performance in preclinical models.
Table 1: Comparison of Physicochemical Properties and Relaxivity
| Property | This compound | Gadopentetate dimeglumine |
| Structure | Macrocyclic, non-ionic | Linear, ionic |
| Concentration | 1.0 M | 0.5 M |
| r1 Relaxivity (in human blood plasma at 1.5 T) | ~5.2 L mmol⁻¹ s⁻¹ | ~4.1 L mmol⁻¹ s⁻¹ |
| r2 Relaxivity (in human blood plasma at 1.5 T) | Not consistently reported in direct comparisons | Not consistently reported in direct comparisons |
Note: Relaxivity values can vary depending on the magnetic field strength and the medium in which they are measured.
Preclinical Efficacy and Imaging Performance
Direct head-to-head preclinical studies comparing the efficacy of this compound and Gadopentetate dimeglumine in various animal models are somewhat limited in the publicly available literature. However, clinical studies in humans often build upon preclinical findings and provide valuable insights into their comparative imaging performance.
In a preclinical animal model of glioma, the higher concentration of this compound resulted in a greater concentration of gadolinium within the tumor compared to other gadolinium chelates. This suggests a potential for enhanced tumor visualization. Clinical studies have often shown that this compound provides greater enhancement and a higher rate of lesion depiction compared to Gadopentetate dimeglumine. For instance, in patients with brain metastases, this compound was associated with improved lesion conspicuity.
Table 2: Summary of Comparative Imaging Performance from Preclinical and Clinical Studies
| Application | Animal Model/Patient Population | Key Findings |
| Neuroimaging (Brain Tumors) | Animal model of glioma, Human patients | This compound showed higher gadolinium concentration in tumors. In clinical settings, this compound demonstrated greater enhancement and lesion depiction. |
| Neuroimaging (Neuroinflammation) | Murine model of multiple sclerosis (EAE) | Both agents showed retention in inflamed brain regions, but this compound was cleared more efficiently over time. |
| Cardiovascular Imaging | Human patients | A single dose of this compound was as effective as a double dose of Gadopentetate dimeglumine for detecting late gadolinium enhancement. |
| Body Imaging (Liver, Kidney) | Human patients | This compound was found to be non-inferior to Gadopentetate dimeglumine for the diagnostic assessment of liver and renal lesions. |
Preclinical Safety and Toxicity
A key area of investigation in preclinical models is the safety profile of GBCAs, particularly concerning gadolinium retention and potential toxicity. The chemical structure of the chelating ligand plays a crucial role in the stability of the GBCA and its propensity to release free, toxic gadolinium ions (Gd³⁺).
A significant preclinical study in a murine model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, directly compared the retention and neurotoxicity of this compound and Gadopentetate dimeglumine.
Key Findings from the EAE Mouse Model Study:
-
Gadolinium Retention: In inflamed brain regions, particularly the deep cerebellar nuclei, Gadopentetate dimeglumine showed persistent gadolinium retention up to 40 days post-injection. In contrast, this compound led to a more diffuse and significantly diminished gadolinium content by day 40.
-
Neurotoxicity: In ex vivo hippocampal slice cultures, Gadopentetate dimeglumine at a high concentration (50 mM) induced an elevated rate of cell death, which was exacerbated by the presence of an inflammatory mediator (TNF-α). This compound did not show neurotoxic effects under the same conditions. The mean gadolinium count within the hippocampal slices was 26 times higher for Gadopentetate dimeglumine compared to this compound.
These findings suggest that the macrocyclic structure of this compound may contribute to greater stability and more efficient clearance from the brain, particularly under inflammatory conditions, potentially leading to a lower risk of long-term gadolinium retention and associated toxicity compared to the linear agent Gadopentetate dimeglumine.
Table 3: Summary of Preclinical Safety and Toxicity Data
| Parameter | This compound | Gadopentetate dimeglumine |
| Gadolinium Retention (Inflamed Brain) | Lower retention, more efficient clearance | Higher and more persistent retention |
| Neurotoxicity (ex vivo) | No significant cytotoxicity observed | Increased cell death at high concentrations, potentiated by inflammation |
| Structural Stability | Higher (Macrocyclic) | Lower (Linear) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below is a summary of the methodology used in the key preclinical study comparing this compound and Gadopentetate dimeglumine in an EAE mouse model.
Experimental Protocol: In Vivo MRI and Gadolinium Retention in EAE Mice
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old, were used to induce Experimental Autoimmune Encephalomyelitis (EAE) by immunization with MOG₃₅₋₅₅ peptide.
-
Contrast Agent Administration: EAE mice and healthy controls received a cumulative dose of 20 mmol/kg bodyweight of either this compound or Gadopentetate dimeglumine. This was administered as 8 intravenous injections of 2.5 mmol/kg over 10 days.
-
MRI Acquisition: MRI was performed on a 7T small animal scanner. T1-weighted images were acquired at baseline (before contrast), and at 1, 10, and 40 days after the final injection.
-
Gadolinium Measurement: After the final MRI scan, mice were euthanized, and brains were collected. Gadolinium content in brain tissue was quantified using laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS).
Experimental Protocol: Ex Vivo Neurotoxicity Assay
-
Tissue Preparation: Chronic organotypic hippocampal slice cultures were prepared from P5-P7 C57BL/6 mouse pups.
-
Treatment: Slices were incubated with either this compound or Gadopentetate dimeglumine at various concentrations (up to 50 mM). To simulate neuroinflammatory conditions, some slices were co-treated with tumor necrosis factor-alpha (TNF-α).
-
Toxicity Assessment: Cell death was quantified by measuring the uptake of propidium iodide, a fluorescent indicator of cell membrane damage.
Visualizations
Caption: In vivo experimental workflow for comparing this compound and Gadopentetate dimeglumine.
Caption: Generalized toxicity pathway for less stable, linear GBCAs.
Conclusion
Based on the available preclinical evidence, this compound and Gadopentetate dimeglumine exhibit distinct profiles in terms of stability, gadolinium retention, and potential for neurotoxicity. The macrocyclic structure of this compound appears to confer greater stability, leading to more efficient clearance and a lower propensity for long-term tissue retention, particularly in the context of neuroinflammation. In contrast, the linear structure of Gadopentetate dimeglumine may be associated with a higher risk of gadolinium retention and potential for cytotoxicity.
From an efficacy perspective, while both agents are effective contrast enhancers, the higher relaxivity and concentration of this compound may offer advantages in certain applications, such as improved lesion detection and characterization.
Researchers should carefully consider these differences when selecting a contrast agent for their preclinical studies. The choice will depend on the specific research question, the animal model being used, and the importance of minimizing potential confounds related to gadolinium retention and toxicity. Further head-to-head preclinical studies in a wider range of disease models are warranted to provide a more complete comparative picture of these two important imaging tools.
A Head-to-Head Comparison of High-Relaxivity MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of magnetic resonance imaging (MRI) is continually evolving, with a significant focus on the development of gadolinium-based contrast agents (GBCAs) that offer higher relaxivity. This key characteristic allows for enhanced image contrast, potentially at lower gadolinium doses, addressing the growing concerns regarding gadolinium deposition in the body. This guide provides an objective, data-driven comparison of prominent high-relaxivity contrast agents, offering valuable insights for researchers and professionals in drug development.
Performance Comparison of High-Relaxivity Contrast Agents
The efficacy of a contrast agent is primarily determined by its relaxivity (r1 and r2), which is the measure of its ability to shorten the T1 and T2 relaxation times of water protons. Higher r1 relaxivity leads to a brighter signal on T1-weighted images, a crucial aspect for diagnostic imaging. The following tables summarize the key quantitative data for several high-relaxivity GBCAs, comparing them to a standard macrocyclic agent, Gadobutrol.
Table 1: Physicochemical Properties of Selected Gadolinium-Based Contrast Agents
| Feature | Gadopiclenol | Gadobenate dimeglumine | This compound | P846 |
| Molecular Weight ( g/mol ) | 973.0 | 1058.2 | 604.7 | ~3500 |
| Ionicity | Non-ionic | Ionic | Non-ionic | Not Specified |
| Structure | Macrocyclic | Linear | Macrocyclic | Macrocyclic |
| Thermodynamic Stability Constant (log Ktherm) | >20 | 16.6 | 21.8 | Not Specified |
Table 2: Relaxivity and Clinical Performance Data
| Parameter | Gadopiclenol | Gadobenate dimeglumine | This compound | P846 |
| r1 Relaxivity (mM⁻¹s⁻¹ at 1.5T in plasma) | ~12.7 | ~9.7 | ~5.2 | ~32 |
| r2 Relaxivity (mM⁻¹s⁻¹ at 1.5T in plasma) | Not widely reported | ~12.9 | ~6.1 | ~41 |
| r2/r1 Ratio (at 1.5T) | Not widely reported | ~1.33 | ~1.17 | ~1.28 |
| Standard Dose (mmol/kg) | 0.05 | 0.1 | 0.1 | Investigational |
| Contrast-to-Noise Ratio (CNR) Comparison | At 0.05 mmol/kg, similar or higher CNR than this compound at 0.1 mmol/kg.[1][2][3] At 0.1 mmol/kg, superior CNR to Gadobenate at 0.1 mmol/kg.[1] | At 0.1 mmol/kg, significantly higher CNR than Gadopentetate dimeglumine at 0.1 mmol/kg.[4] At 0.1 mmol/kg, superior CNR to this compound at 0.1 mmol/kg.[5] | Standard reference for macrocyclic agents. | In preclinical studies, demonstrated significantly higher CNR than Gd-DOTA at a lower dose.[6][7] |
Experimental Protocols
Accurate and reproducible measurement of relaxivity is crucial for the evaluation of contrast agents. The following are detailed methodologies for determining r1 and r2 relaxivity.
Protocol for T1 Relaxivity (r1) Measurement using Inversion Recovery
The inversion recovery (IR) pulse sequence is the gold standard for accurate T1 measurements.
-
Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., water, plasma) at various concentrations (typically ranging from 0.1 to 1.0 mM). A sample of the medium without the contrast agent serves as the control.
-
Phantom Setup: Place the samples in a phantom, ensuring they are positioned within the homogeneous region of the MRI scanner's magnetic field. Maintain a constant temperature, typically 37°C, to mimic physiological conditions.
-
Image Acquisition:
-
Utilize an inversion recovery pulse sequence.
-
Acquire a series of images at multiple inversion times (TI). A typical range of TIs would be from 50 ms to 5000 ms, with denser sampling at shorter TIs.
-
The repetition time (TR) should be at least five times the longest expected T1 to ensure full magnetization recovery between inversions.
-
Other parameters such as echo time (TE), flip angle, and matrix size should be kept constant across all acquisitions.
-
-
Data Analysis:
-
Measure the signal intensity from a region of interest (ROI) within each sample for each TI.
-
Fit the signal intensity (S) versus TI data to the following inversion recovery equation for each concentration: S(TI) = S₀ |1 - 2 * exp(-TI / T1)| where S₀ is the equilibrium magnetization and T1 is the longitudinal relaxation time.
-
Calculate the longitudinal relaxation rate (R1) as the reciprocal of T1 (R1 = 1/T1) for each concentration.
-
Plot R1 against the concentration of the contrast agent.
-
The slope of the resulting linear regression line represents the r1 relaxivity in units of mM⁻¹s⁻¹.
-
Protocol for T2 Relaxivity (r2) Measurement using Spin Echo
The spin echo pulse sequence is the standard method for T2 determination.
-
Sample and Phantom Preparation: Follow the same steps as for T1 relaxivity measurement.
-
Image Acquisition:
-
Employ a multi-echo spin echo pulse sequence.
-
Acquire a series of images with varying echo times (TE). A typical range of TEs would be from 10 ms to 200 ms.
-
The repetition time (TR) should be long enough (at least five times the longest T1) to minimize T1 weighting.
-
Keep other imaging parameters constant.
-
-
Data Analysis:
-
Measure the signal intensity from an ROI within each sample for each TE.
-
Fit the signal intensity (S) versus TE data to the following mono-exponential decay function for each concentration: S(TE) = S₀ * exp(-TE / T2) where S₀ is the initial signal intensity and T2 is the transverse relaxation time.
-
Calculate the transverse relaxation rate (R2) as the reciprocal of T2 (R2 = 1/T2) for each concentration.
-
Plot R2 against the concentration of the contrast agent.
-
The slope of the linear regression line gives the r2 relaxivity in mM⁻¹s⁻¹.
-
Visualizing Key Processes
To better understand the experimental evaluation and the biological implications of these contrast agents, the following diagrams illustrate a typical experimental workflow and the cellular pathways potentially affected by gadolinium.
While the contrast-enhancing effect of GBCAs is a physical phenomenon based on the interaction between the gadolinium ion and water protons, the potential for gadolinium release and subsequent cellular toxicity is a critical consideration in drug development. The following diagram illustrates some of the cellular pathways that have been implicated in the toxic effects of free gadolinium.
References
- 1. Review of the Efficacy and Safety of Gadopiclenol: A Newly Emerging Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Does Higher Gadolinium Concentration Play a Role in the Morphologic Assessment of Brain Tumors? Results of a Multicenter Intraindividual Crossover Comparison of this compound versus Gadobenate Dimeglumine (the MERIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Perfusion Measurement: Cross-Validation of Gadobutrol-Enhanced MRI with the Microsphere Gold Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gadobutrol-based Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for perfusion measurement against the well-established microsphere technique. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate methodologies for preclinical and clinical research.
Performance Comparison: this compound MRI vs. Microspheres
This compound-enhanced MRI has emerged as a powerful, non-invasive tool for quantifying tissue perfusion. Its accuracy has been validated against the gold-standard microsphere method in various preclinical models. The following tables summarize the key quantitative findings from these cross-validation studies.
| Parameter | This compound Perfusion MRI | Microsphere Technique | Correlation | Key Findings |
| Cerebral Blood Flow (CBF) - Hemispheric Level | T₁-bookended Dynamic Susceptibility Contrast (DSC) MRI | Stable-Isotope Labeled Microspheres | r² = 0.96[1] | A strong correlation was observed for CBF measurements during both normal and high carbon dioxide conditions.[1] |
| Cerebrovascular Reactivity (CVR) | T₁-bookended DSC MRI | Stable-Isotope Labeled Microspheres | r² = 0.84[1] | Moderate to strong correlation for individual CVR.[1] |
| Post-Occlusion CBF | T₁-bookended DSC MRI | Stable-Isotope Labeled Microspheres | r² = 0.82 (uncorrected)r² = 0.96 (corrected for delay and dispersion)[1] | Correction for contrast bolus delay and dispersion significantly improves the correlation in ischemic conditions.[1] |
| Myocardial Blood Flow | Voxel-wise Quantitative First-Pass Perfusion MRI | Fluorescent/Radiolabeled Microspheres | Not specified with this compound, but high accuracy reported with similar CMR techniques.[2] | CMR-derived quantitative blood flow assessment is highly accurate compared to microspheres in a porcine model.[2] |
Comparison with Alternative Perfusion Measurement Techniques
While microspheres are considered a gold standard, other techniques are available for perfusion measurement, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Correlation with Microspheres |
| This compound DCE/DSC-MRI | Tracks the first pass of a gadolinium-based contrast agent to measure blood volume, flow, and permeability. | Non-invasive, repeatable, provides high spatial and temporal resolution. | Requires intravenous contrast administration, potential for nephrogenic systemic fibrosis in patients with severe renal impairment. | Strong (r² up to 0.96 for CBF).[1] |
| Arterial Spin Labeling (ASL) MRI | Uses magnetically labeled arterial blood water as an endogenous tracer. | Completely non-invasive (no contrast agent required), repeatable. | Lower signal-to-noise ratio compared to DCE-MRI, can be sensitive to arterial transit time, may underestimate high flow rates.[3] | Very good (r = 0.81), though systematic underestimation compared to microspheres has been reported.[2][3] |
| Gadoteridol/Gadoterate Meglumine Perfusion MRI | Other gadolinium-based contrast agents used for DCE/DSC-MRI. | Similar to this compound. | Similar to this compound. | Studies comparing these agents directly with microspheres are limited, but intra-agent comparisons with this compound show similar performance in many contexts.[4][5] |
| Positron Emission Tomography (PET) | Uses radiotracers to measure metabolic activity and blood flow. | Provides absolute quantification of perfusion. | Involves ionizing radiation, lower spatial resolution than MRI. | Generally shows good correlation with microspheres. |
| Computed Tomography (CT) Perfusion | Uses iodinated contrast agents to measure blood flow dynamics. | Fast acquisition times. | Involves ionizing radiation, lower soft-tissue contrast than MRI. | Good correlation, though overestimation compared to PET has been noted.[6] |
Experimental Protocols
This compound Dynamic Contrast-Enhanced (DCE) MRI for Perfusion Measurement
This protocol outlines the general steps for acquiring DCE-MRI data for perfusion analysis.
-
Animal Preparation: Anesthetize the animal and place it in the MRI scanner. Ensure physiological monitoring (e.g., heart rate, respiration, temperature) throughout the experiment.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images to establish a baseline signal intensity.
-
Contrast Administration: Administer a bolus of this compound (typically 0.1 mmol/kg body weight) intravenously, followed by a saline flush. The injection rate should be consistent across studies (e.g., 2-5 mL/s).
-
Dynamic Scanning: Immediately upon contrast injection, begin rapid acquisition of T1-weighted images of the region of interest. The temporal resolution should be high enough to accurately capture the first pass of the contrast agent.
-
Post-processing: The acquired dynamic data is then processed using pharmacokinetic models (e.g., Tofts model) to generate quantitative perfusion maps of parameters such as Ktrans (volume transfer constant), Vp (plasma volume), and Ve (extracellular extravascular space volume).
Microsphere-Based Perfusion Measurement (Fluorescent/Radiolabeled)
This protocol describes the established method for measuring regional blood flow using microspheres.
-
Catheterization: Under anesthesia, insert catheters into the left ventricle (for injection) and a peripheral artery (for reference blood sampling).
-
Microsphere Injection: Vigorously vortex and sonicate the microsphere solution to ensure a uniform suspension. Inject a known quantity of microspheres (e.g., 1-2 million) into the left ventricle.
-
Reference Blood Sampling: Simultaneously with the microsphere injection, begin withdrawing a reference blood sample from the peripheral artery at a constant, known rate.
-
Tissue Harvesting: After a sufficient time for microsphere distribution and lodging in the microvasculature, euthanize the animal and harvest the tissues of interest.
-
Microsphere Quantification:
-
Fluorescent Microspheres: Digest the tissue and reference blood samples, and then quantify the fluorescence of the recovered microspheres using a fluorometer.
-
Radiolabeled Microspheres: Measure the radioactivity in the tissue and reference blood samples using a gamma counter.
-
-
Blood Flow Calculation: Calculate the regional blood flow using the following formula:
-
Q_tissue = (C_tissue * Q_ref) / C_ref
-
Where:
-
Q_tissue is the blood flow in the tissue of interest (mL/min).
-
C_tissue is the concentration (fluorescence or radioactivity) of microspheres in the tissue.
-
Q_ref is the withdrawal rate of the reference blood sample (mL/min).
-
C_ref is the concentration of microspheres in the reference blood sample.
-
-
Visualizing the Workflow
Figure 1. Experimental workflow for cross-validating this compound perfusion MRI with microspheres.
Figure 2. Logical relationship of perfusion measurement techniques and their validation.
References
- 1. Absolute Quantitative MR Perfusion and Comparison against Stable-Isotope Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing kidney perfusion using noncontrast arterial spin labeling MRI and microsphere methods in an interventional swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing Kidney Perfusion Using Noncontrast Arterial Spin Labeling MRI and Microsphere Methods in an Interventional Swine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TRUTH confirmed: validation of an intraindividual comparison of this compound and gadoteridol for imaging of glioblastoma using quantitative enhancement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Dynamic Contrast-Enhancement Parameters between this compound and Gadoterate Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Cerebral Blood Flow Measurement with Dynamic Perfusion CT Using the Vascular-Pixel Elimination Method: Comparison with H215O Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Tracking: Gadobutrol vs. Iron Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular therapy and regenerative medicine, the ability to non-invasively track the fate of transplanted cells is paramount. Magnetic Resonance Imaging (MRI) stands out as a powerful tool for this purpose, offering high spatial resolution and unlimited depth penetration without the use of ionizing radiation. The efficacy of cellular MRI, however, is critically dependent on the contrast agent used to label the cells of interest. This guide provides a detailed, objective comparison of two prominent classes of MRI contrast agents for cellular tracking: the gadolinium-based contrast agent, gadobutrol, and superparamagnetic iron oxide nanoparticles (SPIOs or IONPs).
This comparison delves into their mechanisms of action, cellular uptake pathways, and key performance metrics, supported by experimental data. We aim to equip researchers with the necessary information to select the most appropriate contrast agent for their specific cellular tracking applications.
Quantitative Performance Comparison
The choice between this compound and iron oxide nanoparticles often hinges on key performance indicators such as MRI relaxivity, detection sensitivity, cellular uptake efficiency, and potential cytotoxicity. The following table summarizes these quantitative parameters based on available experimental data. It is important to note that these values can vary depending on the specific nanoparticle formulation, experimental conditions, and cell type used.
| Parameter | This compound | Iron Oxide Nanoparticles (IONPs) | Key Considerations |
| Primary MRI Contrast Type | T1 (Positive/Bright) | T2/T2* (Negative/Dark); can be engineered for T1 | T1 agents enhance signal, while T2 agents cause signal loss. The choice depends on the background tissue signal and desired visualization. |
| r1 Relaxivity (s⁻¹mM⁻¹) | ~4.97 (in human plasma at 3T)[1] | ~15 (Ferumoxytol at 1.5T) | Higher r1 relaxivity leads to greater T1 contrast enhancement. |
| r2 Relaxivity (s⁻¹mM⁻¹) | ~5.8 (in human plasma at 3T) | ~89 (Ferumoxytol at 1.5T) | High r2 relaxivity is characteristic of T2 contrast agents. |
| Detection Sensitivity | Lower, requires a higher number of cells for detection.[2] | High, capable of detecting a small number of cells (hundreds to thousands).[3] | IONPs generally offer superior detection sensitivity due to the strong susceptibility effects. |
| Cellular Uptake Mechanism | Requires active delivery (e.g., electroporation, photoporation) as it does not readily cross cell membranes.[2][4] | Primarily through endocytic pathways (e.g., pinocytosis, phagocytosis).[5] | The need for an active delivery method for this compound can impact cell viability and workflow. |
| Cellular Uptake Efficiency | Dependent on the delivery method. | Can achieve high labeling efficiency (>95%) with transfection agents.[6] | Uptake efficiency is crucial for generating sufficient contrast. |
| Intracellular Concentration | Dependent on delivery method; can reach high concentrations with electroporation.[7][8] | 2-50 pg of iron per cell, depending on the nanoparticle formulation and labeling protocol.[9][10] | Higher intracellular concentration of the contrast agent leads to stronger MRI signal changes. |
| Cytotoxicity | Concerns about potential long-term gadolinium deposition. | Dose-dependent cytotoxicity; surface coatings can improve biocompatibility.[11] | Both agents require careful assessment of cytotoxicity for the specific cell type and application. |
Signaling Pathways and Cellular Uptake Mechanisms
The method by which a contrast agent enters a cell is a critical factor influencing labeling efficiency and cell viability. This compound and iron oxide nanoparticles exhibit fundamentally different uptake mechanisms.
This compound: Active Intracellular Delivery
Standard this compound formulations are hydrophilic and do not passively cross the cell membrane.[1] Therefore, active delivery methods are necessary to introduce the agent into the cytoplasm for effective cell labeling.
Caption: Cellular uptake of this compound via electroporation or photoporation.
Iron Oxide Nanoparticles: Endocytic Pathways
Iron oxide nanoparticles are typically internalized by cells through various endocytic pathways. The specific route can depend on the nanoparticle's size, shape, and surface coating, as well as the cell type.
Caption: Endocytic pathways for iron oxide nanoparticle (IONP) uptake.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful cellular tracking studies. Below are representative methodologies for cell labeling, in vivo imaging, and ex vivo validation.
Experimental Workflow for Cellular Tracking
The overall workflow for cellular tracking using MRI is similar for both this compound and iron oxide nanoparticles, with the primary difference being the cell labeling step.
Caption: General experimental workflow for cellular tracking with MRI.
Protocol 1: Cell Labeling with this compound via Electroporation
This protocol is adapted from studies demonstrating the intracellular delivery of gadolinium-based contrast agents.[7][12]
Materials:
-
Cells of interest in suspension
-
This compound solution (e.g., Gadovist®)
-
Electroporation buffer
-
Electroporator and cuvettes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan blue or other viability stain
-
Inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium quantification (optional)
Procedure:
-
Cell Preparation: Harvest cultured cells and resuspend them in ice-cold electroporation buffer at a concentration of 1 x 10⁷ cells/mL.
-
Addition of this compound: Add this compound to the cell suspension to a final concentration of 22 mM.
-
Electroporation: Transfer the cell suspension containing this compound to a pre-chilled electroporation cuvette. Deliver a single electrical pulse with optimized parameters for the specific cell type (e.g., 1.4 kV/cm).
-
Incubation: Incubate the cells at room temperature for 25 minutes to allow for membrane resealing.
-
Washing: Transfer the cell suspension to a larger volume of fresh culture medium and centrifuge to pellet the cells. Discard the supernatant and resuspend the cells in fresh medium. Repeat the washing step twice to remove extracellular this compound.
-
Viability and Labeling Assessment: Assess cell viability using a trypan blue exclusion assay. Optionally, quantify the intracellular gadolinium concentration using ICP-MS.
-
Preparation for Injection: Resuspend the final cell pellet in a suitable medium for in vivo injection.
Protocol 2: Cell Labeling with Iron Oxide Nanoparticles using a Transfection Agent
This protocol is a common method for labeling non-phagocytic cells with SPIOs.[6][9]
Materials:
-
Cells of interest in culture
-
Iron oxide nanoparticles (e.g., ferumoxides)
-
Transfection agent (e.g., protamine sulfate)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
PBS
-
Prussian blue staining solution
-
Nuclear Fast Red counterstain
Procedure:
-
Preparation of Labeling Medium:
-
Dilute the iron oxide nanoparticles in serum-free medium to a concentration of 100 µg Fe/mL.
-
Add protamine sulfate to the nanoparticle solution to a final concentration of 4.5-6 µg/mL.
-
Incubate the mixture for 5-10 minutes at room temperature with periodic shaking.
-
Add an equal volume of complete culture medium to achieve a final iron concentration of 50 µg Fe/mL.
-
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Add the prepared labeling medium to the cells.
-
Incubate for 4-24 hours at 37°C in a CO₂ incubator.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with PBS to remove any remaining extracellular nanoparticles.
-
-
Assessment of Labeling Efficiency:
-
Fix a sample of the labeled cells.
-
Perform Prussian blue staining to visualize the intracellular iron oxide nanoparticles.[13]
-
Counterstain with Nuclear Fast Red.
-
Determine the percentage of blue-stained (labeled) cells under a microscope.
-
-
Preparation for Injection: Trypsinize and resuspend the labeled cells in an appropriate medium for in vivo administration.
Protocol 3: In Vivo MRI for Labeled Cell Tracking
This protocol provides a general framework for acquiring MR images to track labeled cells in vivo.[2][14]
Materials:
-
Animal model with transplanted labeled cells
-
MRI scanner (e.g., 3T or higher for better sensitivity)
-
Appropriate radiofrequency coil for the region of interest
-
Anesthesia equipment
Procedure:
-
Animal Preparation: Anesthetize the animal and position it securely within the MRI scanner, ensuring the region of interest is centered in the coil.
-
Image Acquisition:
-
For this compound-labeled cells (T1-weighted imaging): Acquire a series of T1-weighted images (e.g., spin-echo or gradient-echo sequences) before and at various time points after cell transplantation. The labeled cells will appear as hyperintense (bright) regions.
-
For IONP-labeled cells (T2-weighted imaging):* Acquire a series of T2*-weighted images (e.g., gradient-echo sequences) before and after cell transplantation. The labeled cells will appear as hypointense (dark) regions due to the susceptibility artifact.
-
-
Image Analysis: Analyze the images to identify the location, size, and signal intensity changes corresponding to the labeled cells over time.
Protocol 4: Ex Vivo Histological Validation with Prussian Blue Staining
Histological analysis is essential to confirm the presence of iron-labeled cells in the tissue and to validate the in vivo MRI findings.[13][15]
Materials:
-
Tissue samples from the animal model
-
Formalin or other fixative
-
Paraffin or frozen sectioning equipment
-
Prussian blue staining solution (Potassium Ferrocyanide and Hydrochloric Acid)
-
Nuclear Fast Red counterstain
-
Microscope
Procedure:
-
Tissue Processing: Perfuse the animal and excise the tissue of interest. Fix the tissue in formalin and process for either paraffin embedding or frozen sectioning.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the tissue.
-
Prussian Blue Staining:
-
Deparaffinize and rehydrate the tissue sections if necessary.
-
Incubate the sections in a freshly prepared solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20-30 minutes.
-
Rinse thoroughly in distilled water.
-
-
Counterstaining:
-
Stain the sections with Nuclear Fast Red for 5 minutes to visualize cell nuclei.
-
Rinse in distilled water.
-
-
Dehydration and Mounting: Dehydrate the sections through a series of alcohol grades, clear in xylene, and mount with a coverslip.
-
Microscopy: Examine the sections under a light microscope. The iron from the IONPs will appear as distinct blue deposits, confirming the location of the labeled cells.
Conclusion
Both this compound and iron oxide nanoparticles are valuable tools for cellular tracking with MRI, each with a distinct set of advantages and limitations. This compound, as a T1 agent, provides a positive contrast that can be advantageous for visualizing cells in tissues with low background signal. However, its reliance on active delivery methods for intracellular labeling presents a procedural challenge.
Conversely, iron oxide nanoparticles are highly sensitive T2/T2* contrast agents that are readily taken up by cells via natural endocytic processes. This high sensitivity allows for the detection of a smaller number of cells. The choice between these two agents should be guided by the specific requirements of the research question, including the cell type, the target tissue, the desired detection sensitivity, and the acceptable level of procedural complexity and potential cytotoxicity. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making an informed decision for their cellular tracking studies.
References
- 1. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A primer on in vivo cell tracking using MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Quantification of Magnetically Labeled Cells by Cellular MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A primer on in vivo cell tracking using MRI [frontiersin.org]
- 5. Quantification of Superparamagnetic Iron Oxide (SPIO)-labeled Cells Using MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. Analysis of magnetic resonance contrast agent entrapment following reversible electroporation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadolinium conjugated TiO2-DNA oligonucleotide nanoconjugates show prolonged intracellular retention period and T1-weighted contrast enhancement in Magnetic Resonance images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superparamagnetic Iron Oxide Labeling of Stem Cells for MRI Tracking and Delivery in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superparamagnetic Iron Oxide Nanoparticles as MRI contrast agents for Non-invasive Stem Cell Labeling and Tracking [thno.org]
- 11. Subtle cytotoxicity and genotoxicity differences in superparamagnetic iron oxide nanoparticles coated with various functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electroporation of Labeled Antibodies to Visualize Endogenous Proteins and Posttranslational Modifications in Living Metazoan Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labeling Stem Cells with Superparamagnetic Iron Oxide Nanoparticles: Analysis of the Labeling Efficacy by Microscopy and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cancer Visualization using this compound-glucose Solution and 7.0 T Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prussian Blue Staining to Visualize Iron Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gadobutrol in Diverse Tumor Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate contrast agent is a critical step in preclinical magnetic resonance imaging (MRI) studies. This guide provides a comprehensive comparative analysis of Gadobutrol (marketed as Gadovist® or Gadavist®), a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), against other alternatives in various tumor models. The analysis is supported by experimental data, detailed methodologies, and visual representations of key processes.
This compound's unique physicochemical properties, including its high concentration (1.0 mol/L) and high T1 relaxivity, contribute to its performance in contrast-enhanced MRI (CE-MRI).[1][2][3] This guide will delve into its efficacy in brain, breast, and liver tumor models, comparing it with other commonly used GBCAs.
Performance in Brain Tumor Models
This compound has been extensively studied in preclinical and clinical settings for brain tumor imaging, often in comparison to other macrocyclic and linear GBCAs.
Comparison with Gadoteridol and Gadoterate Meglumine
In studies involving rat glioma models, this compound has demonstrated superior lesion enhancement compared to other macrocyclic agents like Gadoteridol and Gadoterate meglumine.[4][5] This is often attributed to its higher relaxivity.[5] However, some studies have found that at equimolar doses (0.1 mmol/kg), the diagnostic performance and lesion detection rates between this compound and Gadoteridol are similar, suggesting that the twofold higher concentration of this compound may not offer a significant advantage in routine morphological imaging of brain tumors.[5][6][7]
Comparison with Gadodiamide
In a rat brain glioma model, this compound at a dose of 0.1 mmol/kg demonstrated significantly superior lesion enhancement, signal-to-noise ratio (SNR), and contrast-to-noise ratio (CNR) at both 1.5T and 3T field strengths when compared to an equivalent dose of the linear GBCA, Gadodiamide.[8]
Comparison with Gadobenate Dimeglumine
Intraindividual crossover studies in patients with brain tumors have shown that Gadobenate dimeglumine, another GBCA with high relaxivity, may be preferred over this compound in terms of qualitative and quantitative enhancement.[9][10]
Comparison with Gadoquatrane
A novel tetrameric macrocyclic GBCA, Gadoquatrane, has shown non-inferiority to this compound in clinical trials for central nervous system pathologies at a 60% reduced gadolinium dose (0.04 mmol/kg for Gadoquatrane vs. 0.1 mmol/kg for this compound).[4] Preclinical studies in rat glioblastoma models also indicated superior contrast enhancement with Gadoquatrane at equivalent doses to this compound.[4]
Performance in Breast Cancer Models
This compound has also been evaluated in the context of breast cancer imaging, with studies comparing it to other GBCAs.
Comparison with Gadoterate Meglumine (Gd-DOTA) and Gd-DTPA
In dynamic contrast-enhanced MRI (DCE-MRI) of breast cancer patients, this compound showed a higher relative signal intensity and a steeper early wash-in slope compared to Gd-DTPA and Gadoterate meglumine.[11][12][13] However, the number of additional malignant lesions detected did not significantly differ between this compound and Gd-DTPA.[13] One study comparing ultrafast DCE-MRI found that while this compound demonstrated stronger early enhancement kinetics, Gadoterate meglumine provided improved tumor-to-background parenchymal enhancement (BPE) contrast.[11][12]
Comparison with Gadobenate Dimeglumine
Studies in patients with breast lesions have shown non-inferiority of this compound compared to Gadobenate dimeglumine for lesion detection and characterization at an equivalent dose of 0.1 mmol/kg.[2][14][15]
Performance in Other Tumor Models
While the majority of comparative data for this compound is in brain and breast cancer, some studies have explored its use in other tumor types.
Liver Tumor Models
In a rabbit model with VX2 liver tumors, the use of different GBCAs in DCE-MRI was shown to yield different quantitative results for parameters like Ktrans and Ve.[16] While this study did not directly compare this compound, it highlights the importance of considering the specific contrast agent when interpreting quantitative perfusion and permeability data.
Sarcoma Models
The use of gadolinium-based contrast agents, in general, has been shown to improve the detection of recurrent soft-tissue sarcoma in MRI compared to non-contrast-enhanced sequences.[17] However, specific comparative studies of this compound versus other agents in sarcoma models are limited in the currently available literature.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative studies cited in this guide.
Table 1: Physicochemical Properties of Selected GBCAs
| Property | This compound | Gadoteridol | Gadoterate Meglumine | Gadobenate Dimeglumine | Gadodiamide |
| Structure | Macrocyclic, Non-ionic | Macrocyclic, Non-ionic | Macrocyclic, Ionic | Linear, Ionic | Linear, Non-ionic |
| Concentration (mol/L) | 1.0[1][2][3] | 0.5[5] | 0.5 | 0.5 | 0.5 |
| T1 Relaxivity (in human plasma at 1.5T, 37°C) (L mmol⁻¹s⁻¹) | ~5.2[4] | 4.1-4.3[5] | ~3.5-3.8[18] | 6.3-7.9[10] | ~3.5-3.8[18] |
Table 2: Comparative Performance in Brain Tumor Models (Rat Glioma)
| Parameter | This compound (0.1 mmol/kg) vs. Gadodiamide (0.1 mmol/kg)[8] | This compound (0.1 mmol/kg) vs. Gadoteridol (0.1 mmol/kg)[5] | This compound (0.1 mmol/kg) vs. Gadobenate Dimeglumine (0.1 mmol/kg)[10] |
| Signal-to-Noise Ratio (SNR) | 11.8% to 16.0% improvement with this compound at 3T | No significant difference | - |
| Contrast-to-Noise Ratio (CNR) | 30.5% to 35.4% improvement with this compound at 3T | No significant difference | - |
| Contrast Enhancement (CE) | 27.1% to 31.5% improvement with this compound at 3T | No significant difference | Significantly greater with Gadobenate dimeglumine |
| Lesion Detection | - | No significant difference between 2 of 3 readers | - |
Table 3: Comparative Performance in Breast Cancer Models (Human Studies)
| Parameter | This compound vs. Gd-DTPA[13] | This compound vs. Gadoterate Meglumine[11][12] |
| Relative Signal Intensity / Absolute Tumor Enhancement | Higher with this compound | Higher with this compound |
| Washout | Lower with this compound | - |
| Early Wash-in Slope | - | Steeper with this compound (~60% vs. 40% signal increase at 20s) |
| Tumor-to-BPE Contrast | - | Greater with Gadoterate Meglumine |
| Ktrans | Higher with this compound | - |
| Kep | Higher with this compound | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for key comparative studies.
Rat Brain Glioma Model[4][8]
-
Animal Model: Fischer rats or other appropriate strains.
-
Tumor Induction: Stereotactic implantation of C6 or other glioma cell lines into the brain.
-
Imaging System: 1.5T or 3T MRI scanner.
-
Imaging Sequences: T1-weighted spin-echo (SE) or gradient-echo (GRE) sequences acquired before and at multiple time points after contrast administration.
-
Contrast Administration: Intravenous (tail vein) injection of this compound and the comparator agent at a dose of 0.1 mmol/kg body weight in a randomized, crossover design with a washout period between scans.
-
Data Analysis: Measurement of SNR, CNR, and percentage of lesion enhancement in regions of interest (ROIs) placed within the tumor and in contralateral normal brain tissue.
Ultrafast Breast DCE-MRI (Human Study)[11][12]
-
Participants: Patients with histologically confirmed breast lesions.
-
Imaging System: 3T MRI scanner.
-
Imaging Sequence: Ultrafast 3D gradient-echo sequence with high temporal resolution (e.g., 3.5-4.6 seconds) acquired for the first minute post-injection.
-
Contrast Administration: Intravenous injection of this compound or Gadoterate meglumine at a standard dose, followed by a saline flush.
-
Data Analysis:
-
Semi-automatic volumetric segmentation of lesions.
-
Fitting of signal enhancement ratio over time to an empirical mathematical model.
-
Calculation of semi-quantitative parameters (e.g., early wash-in slope, peak enhancement) and pharmacokinetic parameters (Ktrans, Ve) using the Tofts model.
-
Comparison of diagnostic performance (sensitivity, specificity, AUROC).
-
Signaling Pathways
While GBCAs are generally considered biologically inert, emerging research suggests they may have cellular effects. One study has shown that GBCAs, including this compound (referred to by its brand name Gadovist), can accelerate astrocyte migration through the integrin αvβ3 signaling pathway.[7] This involves the phosphorylation of downstream factors such as FAK, ERK1/2, and Akt.[7] While the direct relevance of this to tumor enhancement is still under investigation, it highlights a potential biological interaction of GBCAs at the cellular level.
Conclusion
This compound is a versatile and effective contrast agent for preclinical tumor imaging. Its high concentration and relaxivity often translate to superior signal enhancement compared to some other GBCAs, particularly in brain tumor models. However, in certain applications and against specific comparators, the differences in diagnostic performance may not be significant. The choice of contrast agent should be guided by the specific research question, the tumor model being investigated, and the imaging parameters employed. This guide provides a foundation for researchers to make informed decisions when designing their preclinical imaging studies. Further research is warranted to expand the comparative analysis of this compound in a wider range of tumor models and to further elucidate the biological effects of GBCAs at the cellular level.
References
- 1. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajronline.org [ajronline.org]
- 5. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of this compound with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Enhancement and Enhancement Kinetics of this compound, Gadoteridol, and Gadoterate Meglumine in Various Body Regions: A Comparative Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dotarem vs this compound Contrast for Breast Cancer Imaging · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does Higher Gadolinium Concentration Play a Role in the Morphologic Assessment of Brain Tumors? Results of a Multicenter Intraindividual Crossover Comparison of this compound versus Gadobenate Dimeglumine (the MERIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus this compound in malignant lesions and background parenchymal enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus this compound in malignant lesions and background parenchymal enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic magnetic resonance imaging of the breast: Comparison of this compound vs. Gd-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Contrast Agents in Breast MRI: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Gadolinium-based Contrast Agents Improve Detection of Recurrent Soft-Tissue Sarcoma at MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Insights: Correlating Gadobutrol Enhancement with Protein Expression
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how Gadobutrol-enhanced Magnetic Resonance Imaging (MRI) correlates with the expression of key proteins indicative of cellular processes such as proliferation and angiogenesis. The information presented herein is supported by experimental data to aid researchers in leveraging this advanced imaging technique for deeper biological insights.
Introduction
This compound is a second-generation, macrocyclic, gadolinium-based contrast agent (GBCA) widely utilized in clinical and preclinical MRI. Its high T1 relaxivity allows for superior contrast enhancement, providing detailed visualization of tissue pathophysiology. While the primary mechanism of enhancement is the shortening of the T1 relaxation time of water protons in the extracellular space, the degree of this enhancement is intrinsically linked to the underlying tissue microenvironment. This guide explores the correlation between this compound enhancement, quantified through Dynamic Contrast-Enhanced MRI (DCE-MRI) and Late Gadolinium Enhancement (LGE), and the expression of specific proteins that are hallmarks of cancer and fibrosis.
Correlation with Cellular Proliferation: Ki-67
The Ki-67 protein is a well-established marker of cellular proliferation. Studies have demonstrated a correlation between DCE-MRI parameters obtained with this compound and the expression of Ki-67 in tumor tissues. This correlation provides a non-invasive method to assess tumor aggressiveness and response to therapy.
Quantitative Data Summary: this compound Enhancement vs. Ki-67 Expression
| DCE-MRI Parameter | Correlation with Ki-67 Expression | Tumor Type | Key Findings |
| Tumor Perfusion | Negative correlation with proliferating cells (Ki-67) in treated tumors. | Experimental Prostate Carcinoma | Sorafenib-treated tumors showed a significant decline in perfusion and a significant reduction in Ki-67 positive cells.[1] |
| Ktrans (Volume Transfer Constant) | Inverse correlation in some studies. | Head and Neck Squamous Cell Carcinoma (HNSCC) | One study reported a significant inverse correlation between Ktrans and Ki-67 in the primary HNSCC. |
| Lesion Size and ADC Value | Positive correlation with Ki-67 positive expression. | Non-mass enhancement breast cancer | Larger lesion size and higher ADC values were correlated with higher Ki-67 expression. |
Experimental Protocol: Correlating this compound DCE-MRI with Ki-67 Immunohistochemistry
1. Animal Model and Tumor Induction:
-
Copenhagen rats are implanted with subcutaneous prostate carcinomas (e.g., MLLB-2 cell line).[1]
2. This compound-Enhanced DCE-MRI:
-
Imaging System: 3T MRI scanner.
-
Contrast Agent: this compound (0.1 mmol/kg body weight) administered intravenously.
-
Sequence: T1-weighted DCE-MRI sequence.
-
Data Acquisition: A series of T1-weighted images are acquired before, during, and after the injection of this compound to capture the dynamic changes in signal intensity.
-
Pharmacokinetic Modeling: A two-compartment kinetic model is applied to the dynamic data to calculate quantitative parameters such as tumor perfusion (ml/100ml/min), vascularity (%), and the permeability-surface area product (ml/100ml/min).[1]
3. Immunohistochemistry (IHC) for Ki-67:
-
Tissue Preparation: Following the final MRI scan, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Staining: 4-µm thick sections are stained with a primary antibody against Ki-67.
-
Quantification: The number of Ki-67 positive cells is counted in representative high-power fields to determine the proliferation index.
4. Statistical Analysis:
-
Correlation analysis (e.g., Pearson or Spearman correlation) is performed to assess the relationship between the DCE-MRI parameters and the Ki-67 proliferation index.
Ki-67 Signaling Pathway Overview
Figure 1. Simplified overview of Ki-67 regulation and function in the cell cycle.
Correlation with Angiogenesis and Vascularity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. DCE-MRI with this compound can non-invasively assess tumor vascular characteristics. These imaging biomarkers can be correlated with the expression of proteins involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and endothelial cell markers.
Quantitative Data Summary: this compound Enhancement vs. Angiogenesis Markers
| DCE-MRI Parameter | Correlation with Protein Expression | Protein Marker | Tumor Type | Key Findings |
| Tumor Perfusion | Positive correlation (r=0.56) | RECA-1 (endothelial marker) | Experimental Prostate Carcinoma | Higher tumor perfusion was significantly correlated with higher tumor vascularity as measured by RECA-1 staining.[1] |
| Ktrans (Volume Transfer Constant) | Positive correlation | CD34 (endothelial marker) | Head and Neck Squamous Cell Carcinoma | Ktrans values showed a positive correlation with microvessel density determined by CD34 staining. |
| Ktrans (Q50) | Positive correlation (r=0.32) | VEGF | Non-small cell lung cancer | The median Ktrans value was positively correlated with VEGF protein expression. |
| Fp (skewness, kurtosis, energy) | Negative correlation (r = -0.527, -0.428, -0.342) | VEGF | Non-small cell lung cancer | Histogram parameters of plasma flow (Fp) were negatively correlated with VEGF expression. |
Experimental Protocol: Correlating this compound DCE-MRI with VEGF Immunohistochemistry
1. Patient Cohort/Animal Model:
-
Studies are conducted in patients with diagnosed tumors (e.g., HNSCC, NSCLC) or in animal models with induced tumors.
2. This compound-Enhanced DCE-MRI:
-
Imaging System: 1.5T or 3T MRI scanner.
-
Contrast Agent: this compound (0.1 mmol/kg body weight) administered as a bolus injection.
-
Sequence: 3D T1-weighted gradient-echo sequence.
-
Data Analysis: Regions of interest (ROIs) are drawn around the tumor. The Tofts model is commonly used to derive pharmacokinetic parameters, including Ktrans, Kep (rate constant), and Ve (extravascular extracellular space volume fraction).
3. Immunohistochemistry (IHC) for VEGF:
-
Tissue Sampling: Tumor tissue is obtained through biopsy or surgical resection.
-
Staining: Paraffin-embedded tissue sections are stained with a primary antibody against VEGF.
-
Scoring: The intensity and percentage of stained tumor cells are evaluated to generate a VEGF expression score.
4. Statistical Analysis:
-
The correlation between DCE-MRI parameters (e.g., Ktrans) and VEGF expression scores is assessed using appropriate statistical tests.
VEGF Signaling Pathway in Angiogenesis
Figure 2. Key signaling cascades in the VEGF pathway leading to angiogenesis.
Correlation with Fibrosis: Collagen and LGE
Late Gadolinium Enhancement (LGE) is an MRI technique that is highly sensitive for detecting myocardial fibrosis. In fibrotic tissue, the extracellular space is expanded due to collagen deposition, leading to a higher concentration of this compound and delayed washout, which appears as bright signal on LGE images.
Quantitative Data Summary: this compound LGE vs. Collagen Biomarkers
| Imaging Finding | Correlation with Protein/Biomarker | Biomarker | Condition | Key Findings |
| LGE Presence | Increased levels | Galectin-3, PICP, PIIINP | Non-ischemic Dilated Cardiomyopathy | Patients with LGE had significantly higher levels of collagen turnover biomarkers. |
| LGE Mass | Direct correlation | Galectin-3, PICP, PIIINP | Non-ischemic Dilated Cardiomyopathy | The extent of LGE was directly correlated with the levels of these fibrosis markers. |
| LGE Volume | Higher with this compound | (Compared to Gadopentetate Dimeglumine) | Hypertrophic Cardiomyopathy | This compound resulted in a significantly higher quantified volume of scar tissue compared to another GBCA. |
Experimental Workflow: LGE and Fibrosis Assessment
Figure 3. Experimental workflow for correlating LGE with fibrosis biomarkers.
Conclusion
This compound-enhanced MRI provides valuable, non-invasive insights into the cellular and molecular characteristics of tissues. The correlation of DCE-MRI and LGE parameters with the expression of key proteins such as Ki-67, markers of angiogenesis, and collagen turnover biomarkers underscores the potential of this imaging modality to serve as a surrogate biomarker for assessing tumor proliferation, angiogenesis, and fibrosis. This guide provides a framework for researchers to design and interpret studies that leverage the power of this compound-enhanced MRI to elucidate biological processes and evaluate therapeutic responses.
Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. The experimental protocols described are summaries and should be supplemented with detailed literature review and institutional guidelines.
References
A Comparative Guide to the In-Vivo and In-Vitro Relaxivity of Gadobutrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relaxivity of Gadobutrol, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), with other commonly used macrocyclic GBCAs. The data presented herein is intended to assist researchers and drug development professionals in understanding the performance characteristics of this compound in both laboratory and physiological environments.
Quantitative Relaxivity Data
The relaxivity of a contrast agent is a measure of its efficiency in shortening the T1 and T2 relaxation times of water protons, which is the fundamental principle behind contrast-enhanced magnetic resonance imaging (MRI). This efficiency is quantified by the relaxivity constants, r1 and r2, typically measured in units of L⋅mmol⁻¹⋅s⁻¹.
In-Vitro Relaxivity
In-vitro relaxivity is measured under controlled laboratory conditions, typically in human plasma or blood, and provides a direct measure of the intrinsic relaxation efficiency of the contrast agent. This compound consistently demonstrates higher r1 relaxivity in-vitro compared to other macrocyclic agents such as gadoteridol and gadoterate meglumine across various magnetic field strengths.[1][2][3] This higher relaxivity is attributed to its molecular structure and the higher gadolinium concentration in its formulation (1.0 M compared to 0.5 M for many other GBCAs).
Table 1: In-Vitro r1 Relaxivity of Macrocyclic GBCAs in Human Plasma and Blood
| Contrast Agent | Medium | Magnetic Field (T) | r1 Relaxivity (L⋅mmol⁻¹⋅s⁻¹) |
| This compound | Human Plasma | 1.5 | 4.78 ± 0.12[1][2] |
| 3.0 | 4.97 ± 0.59[1][2] | ||
| 7.0 | 3.83 ± 0.24[1][2] | ||
| Human Blood | 3.0 | 3.47 ± 0.16[1][2] | |
| Gadoteridol | Human Plasma | 1.5 | 3.80 ± 0.10[1][2] |
| 3.0 | 3.28 ± 0.09[1][2] | ||
| 7.0 | 3.21 ± 0.07[1][2] | ||
| Human Blood | 3.0 | 2.61 ± 0.16[1][2] | |
| Gadoterate | Human Plasma | 1.5 | 3.32 ± 0.13[1][2] |
| 3.0 | 3.00 ± 0.13[1][2] | ||
| 7.0 | 2.84 ± 0.09[1][2] | ||
| Human Blood | 3.0 | 2.72 ± 0.17[1][2] |
Table 2: In-Vitro r2 Relaxivity of this compound and Gadoteridol at 3T
| Contrast Agent | Medium | Magnetic Field (T) | r2 Relaxivity (L⋅mmol⁻¹⋅s⁻¹) |
| This compound | Plasma (37°C) | 3.0 | 3.9[4] |
| Gadoteridol | Plasma (37°C) | 3.0 | 3.4[4] |
In-Vivo Relaxivity
Direct measurement of in-vivo relaxivity is complex as the observed signal enhancement in living tissues is a convolution of the agent's intrinsic relaxivity and its pharmacokinetic properties, including local concentration, distribution, and clearance.[5] While specific in-vivo relaxivity values are not commonly reported in tabular form, studies have consistently shown that this compound's higher in-vitro relaxivity translates to significant and robust signal enhancement in various clinical applications, particularly in neuroimaging.[3][6]
Quantitative T1 mapping techniques can be employed to estimate the change in relaxation rates in tissues before and after the administration of a GBCA, providing an indirect assessment of in-vivo relaxivity. The observed change in the relaxation rate (ΔR1) is proportional to the product of the agent's relaxivity (r1) and its local concentration.
Experimental Protocols
In-Vitro Relaxivity Measurement
The determination of in-vitro relaxivity involves the preparation of phantoms containing the contrast agent at various concentrations in a physiologically relevant medium, followed by MRI scanning to measure the T1 and T2 relaxation times.
Protocol for T1 Relaxivity Measurement: [1][2]
-
Phantom Preparation:
-
Prepare a series of dilutions of the GBCA (e.g., this compound, gadoteridol, gadoterate) in human plasma or whole blood at several concentrations (e.g., 4 different concentrations).
-
Transfer the solutions into phantom tubes.
-
Maintain the phantom at a physiological temperature (37°C) using a circulating water bath or a similar temperature control system.
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
Acquire images using an inversion recovery sequence (e.g., Inversion Recovery Turbo Spin Echo) with multiple inversion times (TIs).
-
-
Data Analysis:
-
Measure the signal intensity within a region of interest (ROI) for each concentration at each inversion time.
-
Fit the signal intensity data to the signal recovery equation for an inversion recovery sequence to determine the T1 relaxation time for each concentration.
-
Calculate the relaxation rate (R1 = 1/T1) for each concentration.
-
Plot the relaxation rate (R1) as a function of the GBCA concentration.
-
The slope of the linear regression of this plot represents the T1 relaxivity (r1).
-
In-Vivo Relaxivity Estimation (Quantitative T1 Mapping)
Estimating the relaxivity effects in-vivo involves quantifying the change in tissue T1 relaxation times after contrast agent administration.
Protocol for In-Vivo T1 Mapping:
-
Baseline Imaging:
-
Position the subject (e.g., human or animal model) in the MRI scanner.
-
Acquire a pre-contrast T1 map of the region of interest using a suitable T1 mapping sequence (e.g., Variable Flip Angle, Inversion Recovery).
-
-
Contrast Administration:
-
Administer a standard dose of the GBCA (e.g., 0.1 mmol/kg body weight of this compound) intravenously.
-
-
Post-Contrast Imaging:
-
Acquire a series of post-contrast T1 maps at one or more time points after injection.
-
-
Data Analysis:
-
Co-register the pre- and post-contrast T1 maps.
-
Calculate the change in relaxation rate (ΔR1) on a voxel-by-voxel basis using the formula: ΔR1 = (1/T1_post) - (1/T1_pre).
-
The resulting ΔR1 map reflects the combined effect of the contrast agent's relaxivity and its local concentration in the tissue.
-
Visualized Experimental Workflows
Caption: Workflow for determining the in-vitro relaxivity of a contrast agent.
Caption: Workflow for estimating the in-vivo relaxivity effect using T1 mapping.
References
- 1. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of this compound with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter-individual Comparison of this compound and Gadoteridol Tissue Time-intensity Profiles for Dynamic Susceptibility Contrast Perfusion MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
Evaluating the Linearity of Gadobutrol Signal with Concentration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gadobutrol's performance concerning the linearity of its signal intensity with concentration against other gadolinium-based contrast agents (GBCAs). The information presented is supported by experimental data from published studies, offering a comprehensive resource for evaluating contrast agent efficacy in magnetic resonance imaging (MRI).
Introduction to this compound and Signal Linearity
This compound (Gadovist®) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent.[1][2] Its unique formulation provides a high concentration of gadolinium (1.0 M), which is double that of many other GBCAs.[1][2][3] The effectiveness of a GBCA is primarily determined by its ability to shorten the T1 relaxation time of surrounding water protons, a property quantified by its T1 relaxivity (r1).[4][5] A higher relaxivity value indicates a greater T1 shortening effect, leading to a stronger signal enhancement on T1-weighted MR images.[4][5]
An ideal contrast agent should exhibit a linear relationship between its concentration in tissue and the resulting signal enhancement. This linearity is crucial for quantitative imaging applications, such as perfusion imaging and dynamic contrast-enhanced (DCE) MRI, where changes in signal intensity are used to derive physiological parameters. This guide evaluates the linearity of this compound's signal and compares it with other commonly used GBCAs.
Comparative Analysis of T1 Relaxivity
The T1 relaxivity is a key determinant of the signal enhancement provided by a GBCA and is influenced by factors such as the molecular structure of the agent, the magnetic field strength, and the surrounding medium.[6] Experimental data consistently demonstrates that this compound possesses a significantly higher T1 relaxivity compared to other macrocyclic GBCAs.[4][7][8]
Table 1: T1 Relaxivity (r1) of Macrocyclic GBCAs in Human Plasma and Blood [4][7]
| Contrast Agent | Medium | Magnetic Field Strength | T1 Relaxivity (r1) [L/(mmol·s)] |
| This compound | Human Plasma | 1.5 T | 4.78 ± 0.12 |
| 3 T | 4.97 ± 0.59 | ||
| 7 T | 3.83 ± 0.24 | ||
| Human Blood | 3 T | 3.47 ± 0.16 | |
| Gadoteridol | Human Plasma | 1.5 T | 3.80 ± 0.10 |
| 3 T | 3.28 ± 0.09 | ||
| 7 T | 3.21 ± 0.07 | ||
| Human Blood | 3 T | 2.61 ± 0.16 | |
| Gadoterate | Human Plasma | 1.5 T | 3.32 ± 0.13 |
| 3 T | 3.00 ± 0.13 | ||
| 7 T | 2.84 ± 0.09 | ||
| Human Blood | 3 T | 2.72 ± 0.17 |
Data sourced from a comparative study by Szomolanyi et al.[4][7]
The data in Table 1 clearly shows that this compound has the highest T1 relaxivity across all tested magnetic field strengths in both human plasma and blood.[4][7] This superior relaxivity suggests that for a given concentration, this compound will produce a greater signal enhancement compared to gadoteridol and gadoterate.
Signal Intensity and Concentration
Studies using phantoms have directly investigated the relationship between the concentration of GBCAs and the resulting signal intensity (SI). These experiments mimic the conditions relevant for clinical imaging.
A phantom study investigating this compound, gadoteridol, and gadoterate in human plasma at 1.5T and 3T found that this compound showed the highest SI of all three GBCAs up to a concentration of 2 mM.[9] This finding holds true for both steady-state imaging and first-pass bolus imaging simulations.[9]
While the relationship between the reciprocal of the T1 relaxation time (R1 = 1/T1) and the GBCA concentration is linear, the relationship between signal intensity and concentration is not inherently linear over a very wide range of concentrations.[10] At very high concentrations, T2* shortening effects can lead to a decrease in signal intensity, a phenomenon known as T2* quenching.[3] However, within the typical in vivo concentrations achieved during clinical use, a near-linear relationship is expected and observed. One study demonstrated a strong linear relationship (R² = 0.999) between the reciprocal of the T1 water relaxation time and this compound concentration up to 2 mM.[10]
Experimental Protocols
The evaluation of GBCA performance relies on standardized and reproducible experimental methodologies. A common approach involves the use of phantoms, which are objects of known properties used to test imaging equipment and contrast agents.
Phantom Preparation and Composition
A typical phantom study involves preparing a series of vials containing a biological medium, such as human plasma or blood, at a physiologically relevant temperature (e.g., 37°C).[4][7][9] The GBCA of interest is then added to these vials to create a range of known concentrations.[4][7][9][11]
MRI Data Acquisition and Analysis
The phantoms are then imaged using an MRI scanner at clinically relevant magnetic field strengths (e.g., 1.5T, 3T).[4][7][9] Specific pulse sequences, such as an inversion recovery turbo spin echo sequence, are used to accurately measure the T1 relaxation times.[4][7] The signal intensities from regions of interest placed within each vial are recorded.[9]
The T1 relaxation rates (R1 = 1/T1) are then plotted against the corresponding GBCA concentrations. The slope of the resulting line from a linear regression analysis represents the T1 relaxivity (r1).[4][7][10]
The Role of T1 Relaxivity in Signal Enhancement
The fundamental mechanism by which GBCAs enhance the MR signal is through the shortening of the T1 relaxation time of water protons. This relationship is a cornerstone of contrast-enhanced MRI.
As depicted in Figure 2, an increase in the local concentration of a GBCA leads to a greater shortening of the T1 relaxation time. The efficiency of this process is determined by the T1 relaxivity of the agent. A higher T1 relaxivity, as seen with this compound, means that a lower concentration is required to achieve the same degree of T1 shortening, resulting in greater signal enhancement.[4]
Conclusion
The experimental evidence strongly supports the high performance of this compound in terms of its ability to generate a strong, linear signal response with increasing concentration. Its significantly higher T1 relaxivity compared to other macrocyclic GBCAs like gadoteridol and gadoterate meglumine translates to greater signal enhancement at equivalent concentrations. This property, combined with its high concentration formulation, makes this compound a highly effective contrast agent for a wide range of clinical and research applications in MRI. The predictable and robust relationship between this compound concentration and signal intensity is particularly advantageous for quantitative imaging techniques where accuracy and reproducibility are paramount.
References
- 1. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiology.bayer.ca [radiology.bayer.ca]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]
- 9. Impact of concentration and dilution of three macrocyclic gadolinium-based contrast agents on MRI signal intensity at 1.5T and 3T and different pulse sequences: results of a phantom study in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of Gadolinium-based Contrast Agent Concentration Using Quantitative Synthetic MRI and Its Application to Brain Metastases: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Gadobutrol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of gadobutrol, a gadolinium-based contrast agent (GBCA), is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of these essential diagnostic agents. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of gadobut-rol.
Core Principles of this compound Disposal
The paramount principle in this compound disposal is to prevent its entry into the environment, particularly into water systems.[1][2][3] Safety data sheets (SDS) for this compound consistently emphasize that the product should not be disposed of via sewer systems or drains.[1] The preferred method for the disposal of waste product is incineration.[1] All disposal activities must be conducted in strict accordance with local, regional, national, and international regulations.[1][4][5]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to don appropriate personal protective equipment. This includes, but is not limited to, safety glasses with side shields, chemical-impermeable gloves, and a lab coat.[5][6][7] In the event of a potential for aerosol formation, respiratory protection should be considered.
2. Handling Unused or Expired this compound:
-
Do Not Discard in Sinks or Drains: Under no circumstances should this compound be poured down the drain.[1] This practice contributes to the contamination of water systems with gadolinium.[2][3]
-
Segregate for Disposal: Unused or expired this compound should be collected in a designated, clearly labeled, and suitable sealed container for chemical waste.[6][7]
-
Consult Waste Management Professionals: Arrange for the disposal of the collected this compound waste through a licensed and qualified hazardous waste disposal company. These professionals are equipped to handle and transport chemical waste in compliance with all applicable regulations.
3. Managing Empty Containers:
-
Assessment of "Empty": A container that has held this compound should be fully emptied through normal practices, such as depressing the plunger of a syringe completely.[8]
-
Disposal of Empty Containers: Once deemed empty, containers may be managed as solid waste and disposed of in the regular trash, unless institutional or local regulations specify otherwise.[8] However, it is crucial to check with the receiving disposal facility for any specific requirements.[8]
4. Spill Management: In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1][6]
-
Contain the Spill: Use inert absorbent materials, such as sand, earth, or vermiculite, to contain the spill.[1] Dikes or absorbents can be used to prevent migration into sewers or streams.[1]
-
Clean-Up: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[6] Use spark-proof tools and explosion-proof equipment if there is any risk of ignition.[6]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Spill: Report the incident to the appropriate safety officer or department in accordance with institutional protocols.
Environmental Considerations and Regulatory Framework
Recent studies have highlighted the presence of gadolinium in sewage, surface, and drinking water, raising concerns about the long-term environmental impact of GBCAs.[2][3] This has led to a greater emphasis on responsible disposal practices within the medical and research communities.
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[9] In 2019, the EPA finalized a new rule, Subpart P, which specifically prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8][9] While this compound itself is not typically classified as a hazardous waste, the principle of avoiding sewer disposal aligns with best practices for environmental protection.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby upholding their commitment to both scientific advancement and ecological stewardship.
References
- 1. punchout.medline.com [punchout.medline.com]
- 2. healthmanagement.org [healthmanagement.org]
- 3. Review of strategies to reduce the contamination of the water environment by gadolinium-based contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. slaterunpharma.com [slaterunpharma.com]
- 8. michigan.gov [michigan.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Gadobutrol
This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Gadobutrol. The information is compiled to ensure laboratory safety and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields to protect against splashes.[1] Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are recommended.[2]
-
Hand Protection: Chemically resistant, impervious gloves must be worn.[1][2] Always inspect gloves before use and wash and dry hands after handling.[2]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][2] An impervious lab coat or gown is recommended.[3]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, approved respiratory protection should be worn.[1][2] In case of dust or aerosol formation, use a suitable respirator.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature | 25 °C (77 °F); excursions permitted to 15 to 30 °C (59 to 86 °F) | [1] |
| pH | 6.6 – 8.0 | [1] |
| Density | 1.305 g/cm³ | [1] |
| Solubility | Soluble in water | [1] |
Operational Plan for Handling
Follow these procedural steps for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area.[2]
-
Ensure that a suitable eye/body wash station and safety shower are readily available in the vicinity of potential exposure.[1]
-
Use a laboratory fume hood or other appropriate forms of local exhaust ventilation, especially when there is a risk of aerosol formation.[4]
2. Safe Handling Practices:
-
Avoid breathing vapors, mist, or spray.[1]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
3. Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidizers.[1]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
1. Waste Product Disposal:
-
Disposal must be done according to official national and local regulations.[1]
-
Incineration is the preferred method for the disposal of waste product.[1]
-
Do not dispose of waste into the sewer system or drains.[1]
-
Dispose of contents and container to an approved waste disposal plant.[6]
2. Contaminated Material Disposal:
-
Contaminated sharps should be handled with care and discarded immediately in closable, puncture-resistant, and leak-proof containers that are appropriately labeled.[1]
-
Absorbent material used for cleaning spills should be placed in a suitable, closed container for disposal.[2][5]
Emergency Procedures: Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
